Product packaging for Cholesterol phosphate(Cat. No.:CAS No. 4358-16-1)

Cholesterol phosphate

Cat. No.: B1204195
CAS No.: 4358-16-1
M. Wt: 466.6 g/mol
InChI Key: AVTXVDFKYBVTKR-DPAQBDIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cholesterol phosphate, also known as this compound, is a useful research compound. Its molecular formula is C27H47O4P and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H47O4P B1204195 Cholesterol phosphate CAS No. 4358-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47O4P/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H2,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXVDFKYBVTKR-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)(O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963050
Record name Cholest-5-en-3-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4358-16-1
Record name Cholesteryl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Cholesterol Phosphate for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol phosphate (B84403), a phosphorylated derivative of cholesterol, is a molecule of significant interest in biomedical research. Its structural similarity to cholesterol, coupled with the presence of a phosphate group, suggests potential roles in cellular signaling, membrane structure, and as a tool for developing novel therapeutic delivery systems. This technical guide provides a comprehensive overview of the chemical synthesis of cholesterol phosphate, detailing experimental protocols, purification methods, and characterization techniques. Furthermore, it explores the established roles of cholesterol in key signaling pathways, such as Hedgehog and lipid raft-mediated signaling, providing a framework for investigating the specific functions of this compound in these contexts.

Introduction

Cholesterol is an essential lipid in animal cell membranes, playing a crucial role in maintaining membrane fluidity and integrity. It is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] The phosphorylation of cholesterol to yield this compound introduces a negatively charged phosphate group, significantly altering its physicochemical properties. This modification is hypothesized to modulate its interaction with proteins and its localization within cellular membranes, potentially influencing a variety of signaling cascades.

This guide details a robust method for the chemical synthesis of this compound, enabling researchers to produce this valuable compound for a range of research applications, from biophysical studies of model membranes to cellular assays aimed at elucidating its biological function.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the phosphorylation of cholesterol using a suitable phosphorylating agent. A common and effective method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base.[2][3][4]

Experimental Protocol: Phosphorylation of Cholesterol using Phosphorus Oxychloride

This protocol is based on established methods for the phosphorylation of alcohols, adapted for cholesterol.[5][6]

Materials:

Reaction Scheme:

G Cholesterol Cholesterol Intermediate Cholesteryl dichlorophosphate (Intermediate) Cholesterol->Intermediate 1. POCl3 POCl₃ POCl3->Intermediate Pyridine Pyridine, DCM Cholesteryl_phosphate Cholesteryl Phosphate Intermediate->Cholesteryl_phosphate 2. Hydrolysis Hydrolysis H₂O

Caption: General reaction scheme for the synthesis of cholesteryl phosphate.

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cholesterol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Phosphorylation: Slowly add phosphorus oxychloride (1.5 equivalents), dissolved in anhydrous DCM, to the stirred solution at 0 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Quenching: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate while cooling in an ice bath.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound is purified by column chromatography on silica gel.[7][8]

Protocol:

  • Column Preparation: A silica gel column is packed using a slurry of silica in a non-polar solvent such as hexane.

  • Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent and loaded onto the column.

  • Elution: The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol. The polarity is gradually increased to first elute any unreacted cholesterol and then the more polar this compound.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Table 1: Typical Reaction Conditions and Yield for Cholesterol Phosphorylation

ParameterConditionYield (%)Reference(s)
Phosphorylating Agent Phosphorus oxychloride (POCl₃)60-80Adapted from[2][5]
Base Pyridine, Triethylamine
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Purification Silica gel column chromatography

Note: The yield can vary depending on the specific reaction conditions and the scale of the synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will confirm the presence of the cholesterol backbone. ¹³C NMR: The carbon NMR spectrum provides further confirmation of the cholesterol structure. ³¹P NMR: Phosphorus-31 NMR is a crucial technique for confirming the presence of the phosphate group.[9][10][11] The chemical shift of the phosphorus nucleus is indicative of its chemical environment.

Table 2: Expected ³¹P NMR Chemical Shift for this compound

CompoundSolventChemical Shift (δ) ppmReference(s)
This compound CDCl₃~ 0-5Estimated based on similar phosphate esters

Note: The exact chemical shift can be influenced by the solvent, pH, and the presence of counter-ions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized this compound, confirming its identity. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

Role in Signaling Pathways

While the direct role of this compound in signaling is an active area of research, the well-established functions of cholesterol provide a strong foundation for investigation.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and tissue homeostasis.[12][13][14] Cholesterol plays a direct role in this pathway by binding to and activating the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.[15][16] The introduction of a phosphate group could potentially modulate the interaction of cholesterol with SMO or other proteins in the pathway.

G cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Hh Hedgehog Ligand Hh->PTCH1 Binds and inhibits Cholesterol Cholesterol Cholesterol->SMO Activates GLI GLI SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates

Caption: Simplified Hedgehog signaling pathway highlighting the role of cholesterol.

Lipid Rafts and Signal Transduction

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins.[17][18][19] These domains serve as platforms for signal transduction by concentrating signaling molecules.[20][21] Cholesterol is essential for the formation and stability of lipid rafts. The introduction of a charged phosphate group in this compound could alter its partitioning into lipid rafts and thereby influence the signaling pathways that are dependent on these structures.

G cluster_raft Lipid Raft Receptor Receptor Signaling_Protein Signaling Protein Receptor->Signaling_Protein Activates Downstream_Signaling Downstream Signaling Signaling_Protein->Downstream_Signaling Cholesterol Cholesterol Sphingolipid Sphingolipid Ligand Ligand Ligand->Receptor Binds

References

An In-depth Technical Guide to the Chemical and Physical Properties of Cholesteryl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl phosphate (B84403), a phosphorylated derivative of cholesterol, is a molecule of significant interest in the fields of biochemistry, cell biology, and drug delivery. Its amphipathic nature, combining the rigid sterol backbone of cholesterol with a hydrophilic phosphate headgroup, imparts unique chemical and physical properties that influence its role in biological membranes and its potential as a component in novel therapeutic formulations. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of cholesteryl phosphate, details on its synthesis and analysis, and insights into its biological significance. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for key methodologies.

Chemical Properties

Cholesteryl phosphate is characterized by the esterification of the 3-beta hydroxyl group of cholesterol with phosphoric acid. This modification dramatically alters the molecule's polarity and chemical reactivity compared to its parent molecule, cholesterol.

PropertyValueReference
Chemical Name cholesteryl dihydrogenphosphate[1]
Synonyms 3β-Phosphonooxy-cholesten-(5), Cholesteryl-dihydrogenphosphat[1]
CAS Number 4358-16-1[1]
Molecular Formula C27H47O4P[1]
Molecular Weight 466.64 g/mol [1]
pKa The pKa of the phosphate group in monoalkyl phosphates is generally low. For instance, the first pKa of phosphoric acid is around 2.2, and in molecules like phospholipids (B1166683), it is also in the low single digits.[2] While a specific experimental value for cholesteryl phosphate is not readily available, it is expected to be acidic, with the first pKa of the phosphate group being low, ensuring it is negatively charged at physiological pH.

Physical Properties

The physical properties of cholesteryl phosphate are largely dictated by its amphipathic structure. The large, hydrophobic cholesterol tail dominates its behavior in nonpolar environments, while the charged phosphate group governs its interactions in aqueous media.

PropertyValueReference
Melting Point Not definitively reported for pure cholesteryl phosphate. Cholesteryl esters, in general, exhibit complex phase behavior with melting points that are dependent on the nature of the esterified group.[3]
Solubility Water: Poorly soluble. Cholesterol itself has a water solubility of less than 0.002 mg/mL.[4] The addition of the phosphate group increases its interaction with water, but the large hydrophobic sterol core remains dominant. Organic Solvents: Soluble in organic solvents such as chloroform (B151607) and methanol (B129727). For acidic lipids like cholesteryl phosphate, solubility in chloroform can be enhanced by the addition of a small percentage of methanol and water.[5][6][7]
Critical Micelle Concentration (CMC) A specific CMC value for pure cholesteryl phosphate is not readily available in the literature. The CMC is the concentration above which amphiphiles self-assemble into micelles.[8] The presence of cholesterol in phospholipid membranes can influence their CMC.[9][10] Given its amphipathic nature, cholesteryl phosphate is expected to form micelles in aqueous solutions. The determination of its CMC would require experimental techniques such as fluorescence spectroscopy or light scattering.[9][10]
Calculated Physical Properties Vapor Pressure: 1.84E-14 mmHg at 25°CBoiling Point: 569.6°C at 760 mmHgFlash Point: 298.3°CDensity: 1.11 g/cm³LogP: 7.50570[1]

Biological Significance and Signaling

Cholesteryl phosphate, as a structural analog of cholesterol and a phosphorylated lipid, is implicated in various biological processes, primarily related to membrane dynamics and cellular signaling. While direct signaling pathways involving cholesteryl phosphate are still under investigation, its influence can be inferred from the known roles of cholesterol and other phosphorylated lipids like phosphatidic acid.

Cholesterol is a critical component of mammalian cell membranes, where it modulates fluidity, permeability, and the organization of lipid rafts.[4] These rafts are microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. By virtue of its phosphate group, cholesteryl phosphate can interact with proteins that have phosphate-binding domains.[11] The interaction of such lipids with proteins can be influenced by the presence of cholesterol in the membrane.[1]

Logical Workflow for Investigating Cholesteryl Phosphate's Role in Signaling

The following diagram illustrates a logical workflow for studying the potential signaling roles of cholesteryl phosphate.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies synthesis Synthesis of Cholesteryl Phosphate purification Purification (e.g., Chromatography) synthesis->purification analysis Analytical Characterization (NMR, MS) purification->analysis liposome Incorporate into Liposomes analysis->liposome protein_binding Protein Binding Assays liposome->protein_binding enzyme_assay Enzyme Activity Assays liposome->enzyme_assay cell_culture Introduce to Cell Culture protein_binding->cell_culture enzyme_assay->cell_culture localization Subcellular Localization Studies cell_culture->localization pathway_analysis Signaling Pathway Analysis localization->pathway_analysis synthesis_purification_workflow start Start dissolve Dissolve Cholesterol in Anhydrous Toluene start->dissolve cool Cool to 0°C dissolve->cool add_base Add Triethylamine/Pyridine cool->add_base add_pocl3 Add POCl3 Dropwise add_base->add_pocl3 react React at Room Temperature add_pocl3->react hydrolyze Hydrolyze with Water/Steam react->hydrolyze extract Extract with DCM hydrolyze->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry crude_product Crude Cholesteryl Phosphate dry->crude_product column Silica Gel Column Chromatography crude_product->column elute Elute with Chloroform/Methanol Gradient column->elute collect_fractions Collect and Analyze Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions and Evaporate collect_fractions->combine_pure pure_product Pure Cholesteryl Phosphate combine_pure->pure_product end End pure_product->end

References

role of cholesterol phosphate in lipid bilayer structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Cholesterol Phosphate (B84403) in Lipid Bilayer Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol is a cornerstone of animal cell membrane architecture, critically regulating its fluidity, stability, and permeability. The introduction of a phosphate group to cholesterol, forming cholesteryl phosphate (CP), adds a new dimension to its biophysical properties, primarily through the introduction of a negative charge at the membrane interface. This modification is anticipated to significantly alter its interaction with neighboring lipids and membrane-associated proteins. This technical guide provides a comprehensive overview of the role of cholesteryl phosphate in the structure of lipid bilayers. It details the synthesis of CP, outlines key experimental protocols for its characterization within model membranes, and presents quantitative data, using cholesterol sulfate (B86663) (CS) as a close analog to elucidate the effects of a negatively charged sterol headgroup. Furthermore, this guide includes visualizations of synthetic and experimental workflows to aid in research design and execution.

Introduction

The lipid bilayer is a dynamic and complex environment, and its composition dictates its physical properties and biological functions. Cholesterol, an amphipathic molecule, intercalates between phospholipids, inducing a liquid-ordered (l_o) phase, which is characterized by a high degree of acyl chain order while maintaining lateral mobility. This "condensing effect" of cholesterol is crucial for the formation of lipid rafts, platforms for cellular signaling and protein trafficking.

Cholesteryl phosphate (CP) is a derivative of cholesterol where the hydroxyl headgroup is esterified with a phosphate group. This modification imparts a net negative charge at physiological pH, transforming the weakly amphipathic cholesterol into a more distinctly anionic lipid. This change is expected to influence its orientation and depth of insertion within the bilayer, as well as its interactions with ions, water, and proteins at the membrane surface. Understanding the unique contributions of CP to membrane structure is pivotal for designing novel drug delivery systems, such as triggered-release liposomes, and for elucidating its potential, though currently underexplored, role in cell biology.

Synthesis of Cholesteryl Phosphate

The synthesis of cholesteryl phosphate can be achieved through the phosphorylation of cholesterol. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base.

Experimental Protocol: Synthesis of Cholesteryl Phosphate

This protocol is adapted from methodologies for the synthesis of cholesterol derivatives[1].

Materials:

Procedure:

  • Dissolution: Dissolve cholesterol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

  • Phosphorylation: Slowly add phosphorus oxychloride dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of chloroform and methanol to yield pure cholesteryl phosphate.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis of Cholesteryl Phosphate cholesterol Cholesterol dissolution Dissolve in anhydrous CH₂Cl₂ cholesterol->dissolution add_base Add Et₃N, cool to 0°C dissolution->add_base phosphorylation Add POCl₃, stir at RT add_base->phosphorylation quench Quench with NaHCO₃ (aq) phosphorylation->quench extraction Extract with CHCl₃ quench->extraction purification Silica Gel Chromatography extraction->purification product Cholesteryl Phosphate purification->product

Synthesis workflow for cholesteryl phosphate.

Role in Lipid Bilayer Structure: A Comparative Analysis

Direct and comprehensive quantitative data comparing the biophysical effects of cholesteryl phosphate and cholesterol on lipid bilayers are limited in the literature. However, studies on cholesterol sulfate (CS), which also possesses a negatively charged headgroup, provide valuable insights into the likely effects of CP.

A comparative study on dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes revealed significant differences between cholesterol (CH) and cholesterol sulfate (CS)[2].

Data Presentation: Cholesterol vs. Cholesterol Sulfate in DMPC Bilayers
Biophysical ParameterDMPC with 30 mol% CholesterolDMPC with 30 mol% Cholesterol SulfateKey Inference for Cholesteryl Phosphate
Lamellar Repeat Distance (Å) 64 ± 2147 ± 4The charged headgroup leads to greater inter-bilayer repulsion and water retention.
Bound Water Molecules per Sterol ~1~13The phosphate group is expected to be significantly more hydrated than the hydroxyl group.
Membrane Ordering (²H-NMR) High ordering effectLess ordering than cholesterol at high temperatures; more disordering at low temperaturesCP may have a less pronounced ordering effect than cholesterol and could disrupt packing in the gel phase.
Zeta Potential (mV) Near-neutralSignificantly negativeCP will impart a negative surface charge to the membrane.

Data sourced from[2].

These data suggest that the introduction of a phosphate group on cholesterol will have several key consequences for lipid bilayer structure:

  • Increased Hydration and Inter-bilayer Spacing: The highly hydrated phosphate group, along with electrostatic repulsion between adjacent bilayers, will lead to a significant increase in the lamellar repeat distance in multilamellar vesicles[2].

  • Altered Membrane Order: While cholesterol is known to increase the order of phospholipid acyl chains, the bulky and charged phosphate group of CP may lead to a less efficient packing compared to cholesterol, potentially resulting in a lower ordering effect in the liquid-crystalline phase and a greater disruption of the gel phase[2].

  • Negative Surface Charge: The phosphate group will confer a negative zeta potential to the membrane surface, which will influence interactions with ions, charged molecules, and proteins.

Experimental Protocols for Characterization

A variety of biophysical techniques can be employed to characterize the effects of cholesteryl phosphate on lipid bilayer properties.

Preparation of Liposomes Containing Cholesteryl Phosphate

The thin-film hydration method followed by extrusion is a standard procedure for preparing unilamellar liposomes with a defined size distribution.

Materials:

  • Primary phospholipid (e.g., DOPC, POPC, DPPC)

  • Cholesterol or Cholesteryl Phosphate

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: The desired amounts of phospholipid and cholesterol/cholesteryl phosphate are dissolved in a chloroform/methanol mixture in a round-bottom flask. The solvent is then removed by rotary evaporation to form a thin lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with the aqueous buffer. The hydration temperature should be above the main phase transition temperature (T_m) of the lipids. This process forms multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane of a defined pore size using an extruder. This process results in the formation of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

G cluster_liposome_prep Liposome (B1194612) Preparation Workflow dissolve Dissolve Lipids in Organic Solvent film Form Thin Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film (forms MLVs) film->hydrate extrude Extrude through Membrane (forms LUVs) hydrate->extrude characterize Characterize Liposomes extrude->characterize

Workflow for preparing liposomes.
Biophysical Characterization Techniques

  • Objective: To determine the main phase transition temperature (T_m) and enthalpy (ΔH) of the lipid bilayer.

  • Methodology: A liposome suspension is heated at a constant rate, and the heat flow required to raise its temperature is measured relative to a reference. The T_m is the temperature at which the peak of the endothermic transition occurs. The area under the peak corresponds to the enthalpy of the transition.

  • Objective: To measure membrane fluidity (or order).

  • Methodology: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the lipid bilayer. The probe is excited with polarized light, and the polarization of the emitted light is measured. The fluorescence anisotropy is calculated from these measurements. A higher anisotropy value corresponds to a more ordered (less fluid) membrane, as the rotational motion of the probe is more restricted.

  • Objective: To obtain detailed information about the structure, dynamics, and orientation of lipids in the bilayer.

  • Methodology: Solid-state ²H-NMR of deuterium-labeled lipids can provide information on the acyl chain order parameter (S_CD). ³¹P-NMR can be used to study the headgroup region and the overall phase of the lipid assembly.

  • Objective: To determine the surface charge of the liposomes.

  • Methodology: The electrophoretic mobility of the liposomes in an applied electric field is measured. The zeta potential is then calculated from the electrophoretic mobility. This is particularly relevant for CP-containing membranes due to the negative charge of the phosphate group.

G cluster_characterization Biophysical Characterization Workflow liposomes Liposomes with Cholesteryl Phosphate dsc DSC (Phase Transition) liposomes->dsc fluorescence Fluorescence Anisotropy (Fluidity/Order) liposomes->fluorescence nmr NMR Spectroscopy (Structure/Dynamics) liposomes->nmr zeta Zeta Potential (Surface Charge) liposomes->zeta data Quantitative Data dsc->data fluorescence->data nmr->data zeta->data

Workflow for biophysical characterization.

Potential Signaling Roles

While the direct involvement of cholesteryl phosphate in endogenous signaling pathways is not yet established, the presence of a phosphate group suggests potential interactions with proteins that recognize anionic lipids, such as phosphatidic acid or phosphatidylserine. The localized negative charge provided by CP could serve as a docking site for proteins containing basic amino acid residues.

In engineered systems, cholesterol phosphate derivatives have been utilized for triggered-release liposomes. For instance, stable anionic liposomes composed of this compound derivatives and dioleoylphosphatidylethanolamine (DOPE) can be destabilized by phosphatase-catalyzed removal of the phosphate group, leading to the release of encapsulated contents[1]. These systems can also be sensitive to calcium concentrations, suggesting a role for CP in modulating membrane responses to divalent cations[1].

G cluster_signaling Hypothesized Signaling Interaction cp_membrane Membrane with Cholesteryl Phosphate (Negative Charge) binding Electrostatic Binding cp_membrane->binding protein Protein with Basic Residues protein->binding

Hypothesized protein-membrane interaction.

Conclusion

Cholesteryl phosphate represents a functionally modified form of cholesterol that introduces a significant negative charge at the lipid bilayer interface. While direct experimental data on its biophysical effects are still emerging, studies on the analogous molecule, cholesterol sulfate, suggest that CP will increase membrane hydration and inter-bilayer repulsion, potentially decrease the ordering effect compared to cholesterol, and create a negatively charged surface. These properties make CP a molecule of interest for the development of advanced drug delivery systems and warrant further investigation into its potential roles in biological membranes. The experimental protocols and comparative data presented in this guide provide a framework for researchers to explore the unique contributions of cholesteryl phosphate to lipid bilayer structure and function.

References

investigating cholesterol phosphate as a potential signaling molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cholesterol, a fundamental component of mammalian cell membranes, is crucial for maintaining membrane fluidity, permeability, and the organization of lipid rafts.[1][2][3] While its role as a structural lipid and a precursor for steroid hormones and bile acids is well-established, its direct participation in signal transduction is an evolving field of study.[4][5] Concurrently, the addition and removal of phosphate (B84403) groups (phosphorylation) is a ubiquitous mechanism for regulating protein function and signal transduction.[6][7][8] This guide explores the nascent and intriguing concept of cholesterol phosphate as a potential signaling molecule.

Currently, this compound is not recognized as a canonical signaling molecule. Its endogenous presence and specific signaling pathways remain to be elucidated. However, synthetic this compound derivatives have been successfully created and utilized in experimental systems, primarily for triggered-release liposomes in drug delivery.[9] This demonstrates the chemical feasibility and stability of such a molecule. This whitepaper serves as a technical guide for researchers and drug development professionals interested in investigating the potential signaling roles of this compound. It outlines hypothetical signaling paradigms, detailed experimental protocols for its study, and methods for data analysis and visualization.

Hypothetical Signaling Paradigms for this compound

Given the established roles of both cholesterol and phosphorylation in cellular signaling, we can propose several hypothetical mechanisms through which this compound could exert its effects.

1.1. Modulator of Protein-Membrane Interactions

Cholesterol is known to influence the binding of proteins to membranes.[10] The addition of a negatively charged phosphate headgroup could significantly alter these interactions. A kinase could phosphorylate cholesterol within the membrane, creating a localized pool of this compound. This phosphorylated form could then act as a specific binding site for effector proteins containing phosphate-binding domains, recruiting them to the membrane and initiating downstream signaling cascades.

1.2. Allosteric Regulator of Membrane Proteins

Cholesterol can directly bind to and regulate the function of transmembrane proteins, such as ion channels and receptors.[11][12] Phosphorylation of cholesterol could alter its binding affinity or conformational impact on these proteins, thereby modulating their activity. For instance, the phosphorylation state of cholesterol in the vicinity of a receptor could influence ligand binding or receptor dimerization.

1.3. Precursor to Other Signaling Molecules

This compound could serve as a substrate for other enzymes, such as phospholipases or phosphatases, to generate further downstream signaling molecules. The controlled enzymatic modification of this compound could create a cascade of novel lipid messengers.

A potential signaling pathway is visualized below.

Cholesterol_Phosphate_Signaling Hypothetical this compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cholesterol Cholesterol CholP Cholesterol Phosphate Cholesterol->CholP Phosphorylation  Kinase CholP->Cholesterol Dephosphorylation Phosphatase Effector_Active Active Effector Protein (Membrane-Bound) CholP->Effector_Active Recruits & Activates Effector_Inactive Inactive Effector Protein (Cytosolic) Downstream Downstream Signaling Cascade Effector_Active->Downstream ATP ATP Kinase Lipid Kinase ATP->Kinase ADP ADP Kinase->ADP Phosphatase Lipid Phosphatase Stimulus External/Internal Stimulus Stimulus->Kinase Activates

A hypothetical signaling pathway involving this compound.

Experimental Protocols for Investigation

A systematic investigation of this compound requires robust methodologies for its synthesis, detection, and functional characterization.

2.1. Synthesis and Purification of this compound

The synthesis of this compound derivatives has been previously described.[9] A general protocol involves the phosphorylation of cholesterol using a suitable phosphorylating agent.

Methodology:

  • Phosphorylation: React cholesterol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in an anhydrous solvent (e.g., pyridine) at a controlled temperature.

  • Quenching: Quench the reaction by the slow addition of water or a buffer solution to hydrolyze any remaining phosphorylating agent.

  • Extraction: Extract the this compound into an organic solvent phase (e.g., chloroform/methanol mixture).

  • Purification: Purify the crude product using column chromatography on a silica (B1680970) gel matrix. Elute with a solvent gradient (e.g., chloroform/methanol/water) to separate this compound from unreacted cholesterol and byproducts.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][14]

2.2. Detection and Quantification in Biological Samples

Developing sensitive and specific methods to detect and quantify this compound in cells and tissues is critical.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Lipid Extraction: Extract total lipids from cell pellets or tissue homogenates using a modified Folch or Bligh-Dyer method.[15]

  • Internal Standard: Spike the sample with a known amount of a synthesized isotopic-labeled this compound (e.g., D7-cholesterol phosphate) to serve as an internal standard for accurate quantification.

  • Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography.

  • Mass Spectrometry Analysis: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the parent ion of this compound to a specific fragment ion.

  • Quantification: Calculate the concentration of endogenous this compound by comparing its peak area to that of the internal standard.

2.3. Protein-Cholesterol Phosphate Interaction Assays

To identify proteins that specifically bind to this compound, several in vitro assays can be employed.

Methodology: Liposome (B1194612) Co-sedimentation Assay [16]

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a defined molar ratio of a carrier phospholipid (e.g., phosphatidylcholine), and either cholesterol or this compound.

  • Incubation: Incubate the prepared liposomes with a purified protein of interest or a cellular lysate.

  • Centrifugation: Pellet the liposomes and any bound proteins by ultracentrifugation.

  • Analysis: Carefully separate the supernatant (unbound proteins) from the pellet (liposomes and bound proteins). Analyze both fractions by SDS-PAGE and Western blotting or Coomassie staining.

  • Interpretation: An enrichment of the protein in the pellet fraction of this compound-containing liposomes compared to control liposomes suggests a specific interaction.

Quantitative Data from Interaction Studies

The binding affinity (Kd) can be determined by varying the concentration of liposomes and quantifying the amount of bound protein.[16]

Assay TypeParameter MeasuredTypical Range for Lipid-Protein InteractionsReference
Liposome Co-sedimentationBinding SpecificityQualitative (Enrichment in pellet)[16]
Surface Plasmon Resonance (SPR)Dissociation Constant (Kd)10 nM - 100 µMN/A
Isothermal Titration Calorimetry (ITC)Kd, ΔH, ΔS1 µM - 500 µMN/A

Note: Typical ranges are provided for general lipid-protein interactions and would need to be determined empirically for this compound.

2.4. Cellular Assays to Probe Function

To understand the functional consequences of this compound signaling, cell-based experiments are essential.

Methodology: Cellular Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) in standard conditions.

  • Transfection: Co-transfect cells with a reporter plasmid (e.g., containing a luciferase gene under the control of a specific response element like SRE) and a plasmid expressing a candidate this compound-binding protein.

  • Treatment: Treat the cells with exogenous, cell-permeable this compound derivatives or stimulate a pathway hypothesized to produce endogenous this compound.

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Interpretation: An increase or decrease in reporter activity in response to this compound suggests its involvement in regulating the specific signaling pathway.

Visualization of Experimental Workflows

A logical workflow is crucial for the systematic investigation of this compound.

Experimental_Workflow Experimental Workflow for Investigating this compound cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Synth Chemical Synthesis of This compound (Chol-P) Purify Purification (Column Chromatography) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Liposomes Liposome Preparation (with and without Chol-P) Confirm->Liposomes BindingAssay Protein Binding Assays (Co-sedimentation, SPR) Liposomes->BindingAssay Identify Identify Candidate Binding Proteins BindingAssay->Identify CellAssays Cellular Functional Assays (Reporter Gene, etc.) Identify->CellAssays Detection Develop LC-MS Method for Chol-P Detection Quantify Quantify Endogenous Chol-P in Cells/Tissues Detection->Quantify Quantify->Identify Inform protein candidate selection Quantify->CellAssays Validate Validate Signaling Role CellAssays->Validate

Workflow for this compound signaling research.

Concluding Remarks

The investigation of this compound as a signaling molecule represents a pioneering area of research at the intersection of lipid biology and signal transduction. While direct evidence for its endogenous role is currently lacking, the chemical principles and the vast signaling repertoire of both cholesterol and phosphate-containing molecules provide a strong rationale for its exploration. The experimental frameworks and hypothetical models presented in this guide offer a comprehensive starting point for researchers aiming to unravel the potential functions of this novel lipid derivative. Success in this endeavor could unveil new signaling paradigms and provide innovative targets for therapeutic intervention in diseases where cholesterol metabolism and signaling are dysregulated.

References

The Enigmatic Molecule: Early Research and Synthetic Pathways of Cholesterol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cholesterol and its metabolic pathways has been a cornerstone of biochemical and medical research for over a century. While the roles of cholesterol in membrane structure, steroid hormone synthesis, and cardiovascular disease are well-established, the history and biological significance of its phosphorylated derivative, cholesteryl phosphate (B84403) (also known as cholesterol phosphate), remain a more specialized and enigmatic area of investigation. This technical guide delves into the early research surrounding the concept of cholesterol phosphorylation, focusing on the chemical synthesis of cholesteryl phosphate and the nascent hypotheses regarding its potential physiological functions that emerged in the latter part of the 20th century.

Unlike the well-documented discoveries of major metabolic pathways, the in vivo identification and characterization of endogenous cholesteryl phosphate have not followed a clear historical trajectory. The term "cholesterol phosphorylation" in much of the scientific literature refers to the phosphorylation of enzymes that regulate the cholesterol biosynthesis pathway, rather than the direct phosphorylation of the cholesterol molecule itself. However, the chemical synthesis of cholesteryl phosphate has been achieved, and subsequent studies have explored its potential biological activities, hinting at a role in cellular processes.

This guide provides a comprehensive overview of the synthetic methodologies for preparing cholesteryl phosphate, details the analytical techniques available during the period of its early investigation, and summarizes the initial hypotheses regarding its function, offering a valuable resource for researchers interested in the chemistry and potential biology of this intriguing molecule.

I. Chemical Synthesis of Cholesteryl Phosphate: Experimental Protocols

The primary route to obtaining cholesteryl phosphate for research purposes has been through chemical synthesis. The following protocols are based on established methods for the phosphorylation of cholesterol, providing a foundation for its preparation in a laboratory setting.

A. Synthesis of Cholesteryl Dichlorophosphate (B8581778)

This method involves the reaction of cholesterol with phosphorus oxychloride.

Materials:

  • Cholesterol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (B92270) (anhydrous)

  • Dry benzene (B151609) or other suitable inert solvent

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Dissolve cholesterol in a minimal amount of dry benzene or other inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of phosphorus oxychloride in the same solvent to the cooled cholesterol solution with continuous stirring. The molar ratio of cholesterol to POCl₃ should be approximately 1:1.2 to ensure complete reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute aqueous pyridine solution while keeping the flask in the ice bath.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude cholesteryl dichlorophosphate.

B. Hydrolysis to Cholesteryl Phosphate

The dichlorophosphate is then hydrolyzed to the desired cholesteryl phosphate.

Materials:

  • Crude cholesteryl dichlorophosphate

  • Aqueous acetone (B3395972) or another suitable solvent system for hydrolysis

  • pH meter

  • Sodium hydroxide (B78521) or other base for pH adjustment

Procedure:

  • Dissolve the crude cholesteryl dichlorophosphate in aqueous acetone.

  • Stir the solution at room temperature and monitor the hydrolysis, which can take several hours. The pH of the solution will decrease as hydrochloric acid is liberated.

  • Maintain the pH of the solution in the neutral to slightly basic range by the careful addition of a dilute sodium hydroxide solution.

  • Once the hydrolysis is complete (as indicated by a stable pH and TLC analysis), acidify the solution to a pH of approximately 2 with dilute hydrochloric acid.

  • Extract the cholesteryl phosphate into a suitable organic solvent such as chloroform (B151607) or ether.

  • Wash the organic extract with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude cholesteryl phosphate.

  • The crude product can be further purified by recrystallization or column chromatography.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Cholesteryl Dichlorophosphate cluster_hydrolysis Hydrolysis to Cholesteryl Phosphate Cholesterol Cholesterol Reaction1 Reaction in Pyridine/Benzene (0°C) Cholesterol->Reaction1 POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction1 CholesterylDichlorophosphate Cholesteryl Dichlorophosphate Reaction1->CholesterylDichlorophosphate Reaction2 Hydrolysis (Aqueous Acetone) CholesterylDichlorophosphate->Reaction2 CholesterylPhosphate Cholesteryl Phosphate Reaction2->CholesterylPhosphate Analytical_Workflow Tissue Tissue Sample Extraction Lipid Extraction (e.g., Folch method) Tissue->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Visualization Visualization (Iodine, Molybdate, ³²P) TLC->Visualization Identification Identification (Rf value, Standards) Visualization->Identification Quantification Quantification (Scraping, Elution, Phosphate Assay) Identification->Quantification Functional_Hypotheses CholesterylPhosphate Cholesteryl Phosphate Atherogenesis Atherogenesis CholesterylPhosphate->Atherogenesis Influences BloodPressure Blood Pressure Regulation CholesterylPhosphate->BloodPressure Modulates MembraneProperties Membrane Properties (Fluidity, Permeability) CholesterylPhosphate->MembraneProperties Alters HMG_CoA_Regulation cluster_regulation Regulation by Phosphorylation AMP High AMP / Low ATP AMPK AMP-activated protein kinase (AMPK) AMP->AMPK Activates HMG_CoA_Reductase_Active HMG-CoA Reductase (Active) AMPK->HMG_CoA_Reductase_Active Phosphorylates HMG_CoA_Reductase_Inactive HMG-CoA Reductase-P (Inactive) Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase_Active->Cholesterol_Synthesis Catalyzes HMG_CoA_Reductase_Inactive->Cholesterol_Synthesis Inhibits Phosphatase Phosphoprotein Phosphatase Phosphatase->HMG_CoA_Reductase_Inactive Dephosphorylates

Cholesterol Phosphate in Artificial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol phosphate (B84403), a phosphorylated derivative of cholesterol, is emerging as a critical component in the design and functionalization of artificial cell membranes. Its unique physicochemical properties, distinct from those of cholesterol, offer novel opportunities for creating stable, responsive, and targeted drug delivery systems. This technical guide provides an in-depth analysis of the function of cholesterol phosphate in artificial cell membranes, including liposomes and bilayers. It details experimental protocols for its synthesis and incorporation into membranes, presents quantitative biophysical data, and explores its role in triggered-release mechanisms.

Introduction

Artificial cell membranes, particularly liposomes, are extensively utilized as models for biological membranes and as vehicles for drug delivery. The incorporation of sterols, most commonly cholesterol, is crucial for modulating membrane fluidity, stability, and permeability. This compound introduces a negatively charged phosphate headgroup to the sterol structure, imparting unique characteristics to the artificial membrane. This guide elucidates the multifaceted functions of this compound, providing a comprehensive resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound is a critical first step for its application in artificial membranes. While various methods exist, a common and effective approach involves the phosphorylation of cholesterol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine (B92270).

Experimental Protocol: Synthesis of this compound

Materials:

  • Cholesterol

  • Phosphorus oxychloride (POCl3)

  • Pyridine (anhydrous)

  • Dioxane (anhydrous)

  • Chloroform

  • Methanol

  • Deionized water

Procedure:

  • Dissolve cholesterol in anhydrous dioxane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add a solution of phosphorus oxychloride in anhydrous dioxane to the cooled cholesterol solution while stirring.

  • Add anhydrous pyridine to the reaction mixture and continue stirring at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the product into chloroform.

  • Wash the organic layer sequentially with dilute hydrochloric acid and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound using column chromatography on silica (B1680970) gel with a chloroform/methanol gradient.

  • Characterize the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

Synthesis_Workflow Cholesterol Cholesterol in anhydrous Dioxane Reaction Phosphorylation Reaction Cholesterol->Reaction POCl3 POCl3 in anhydrous Dioxane POCl3->Reaction Pyridine Anhydrous Pyridine Pyridine->Reaction Quenching Quenching (H2O) Reaction->Quenching Extraction Extraction (Chloroform) Quenching->Extraction Washing Washing Extraction->Washing Drying Drying & Evaporation Washing->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Cholesterol Phosphate Characterization->Final_Product

Figure 1: Workflow for the synthesis of this compound.

Preparation of this compound-Containing Artificial Membranes

The thin-film hydration method followed by extrusion is a widely used and reliable technique for preparing unilamellar liposomes with a defined size distribution.

Experimental Protocol: Liposome (B1194612) Formulation

Materials:

  • Phospholipid (e.g., dioleoylphosphatidylethanolamine - DOPE, dipalmitoylphosphatidylcholine - DPPC)

  • This compound

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired amounts of phospholipid and this compound in the chloroform/methanol solvent mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the inner wall of the flask. The water bath temperature should be maintained above the phase transition temperature of the primary phospholipid.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the pre-warmed hydration buffer to the flask.

  • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.

  • Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Diagram of Liposome Preparation Workflow:

Liposome_Preparation_Workflow Lipids Phospholipid & this compound in Organic Solvent Film_Formation Thin-Film Formation (Rotary Evaporation) Lipids->Film_Formation Hydration Hydration (Aqueous Buffer) Film_Formation->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion MLVs->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs Characterization Characterization (DLS) LUVs->Characterization

Figure 2: Workflow for preparing liposomes via thin-film hydration and extrusion.

Biophysical Properties of this compound-Containing Membranes

The incorporation of this compound significantly alters the biophysical properties of artificial membranes. These changes can be quantified using various analytical techniques.

Membrane Stability and Fluidity

The presence of the charged phosphate group in this compound is expected to influence lipid packing and membrane fluidity.

PropertyTechniqueExpected Effect of this compoundReference Cholesterol Effect
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Broadening and potential shift of the main phase transition peak.Broadens and eventually abolishes the main phase transition.
Membrane Fluidity Fluorescence Anisotropy (e.g., using DPH)May decrease fluidity in the hydrophobic core, but the charged headgroup could increase surface fluidity.Decreases fluidity in the gel phase and increases order in the liquid-crystalline phase.
Headgroup Dynamics ³¹P Nuclear Magnetic Resonance (NMR)The chemical shift anisotropy (CSA) will be indicative of the phosphate headgroup orientation and dynamics.Induces a more ordered state in the phospholipid headgroups.

Note: Specific quantitative data for this compound is an active area of research. The expected effects are based on the known properties of charged lipids and cholesterol.

Membrane Permeability

The permeability of the membrane to small molecules is a critical parameter, especially for drug delivery applications.

AssayMethodExpected Effect of this compoundReference Cholesterol Effect
Calcein Leakage Assay Fluorescence SpectroscopyThe negatively charged surface may reduce the leakage of anionic dyes like calcein, enhancing retention.Decreases permeability to small water-soluble molecules.

Function of this compound in Triggered-Release Systems

A key application of this compound is in the development of "smart" liposomes that release their contents in response to specific triggers.

Phosphatase-Sensitive Liposomes

Stable anionic liposomes can be formulated using this compound derivatives and a helper lipid like DOPE. These liposomes can be induced to collapse and release their contents upon the enzymatic removal of the phosphate group by a phosphatase.[1] This mechanism is particularly promising for targeted drug delivery to environments with high phosphatase activity, such as tumor microenvironments.

Signaling Pathway for Phosphatase-Triggered Release:

Phosphatase_Triggered_Release Stable_Liposome Stable Liposome (this compound/DOPE) Phosphate_Removal Enzymatic Removal of Phosphate Stable_Liposome->Phosphate_Removal Phosphatase Phosphatase Phosphatase->Phosphate_Removal Unstable_Intermediate Unstable Intermediate (Cholesterol/DOPE) Phosphate_Removal->Unstable_Intermediate Liposome_Collapse Liposome Collapse & Content Release Unstable_Intermediate->Liposome_Collapse

Figure 3: Phosphatase-triggered release mechanism.
Calcium-Sensitive Liposomes

Liposomes containing certain this compound derivatives can also be designed to be sensitive to the presence of calcium ions.[1] The precise concentration of calcium required to induce liposome collapse can be controlled by modifying the structure of the this compound derivative. This offers a mechanism for triggered release in biological environments with fluctuating calcium levels.

Applications in Drug and Gene Delivery

The unique properties of this compound-containing liposomes make them attractive vehicles for therapeutic delivery.

Transfection Efficiency

Liposomes composed of this compound derivatives and DOPE have been shown to effectively encapsulate and deliver plasmid DNA to cells in vitro. Transfection efficiencies are comparable to other triggered-release liposome systems, with reported luciferase activity in the range of 10⁶ to 10⁷ relative light units per milligram of protein.[1] The delivery is mediated by both calcium-dependent and calcium-independent pathways.[1]

Conclusion

This compound is a versatile molecule that imparts novel functionalities to artificial cell membranes. Its charged headgroup influences membrane biophysics, enhancing stability and providing a handle for triggered-release mechanisms. The ability to create phosphatase- and calcium-sensitive liposomes opens up new avenues for targeted drug and gene delivery. Further research into the quantitative biophysical characterization of this compound-containing membranes will undoubtedly lead to the development of more sophisticated and effective therapeutic delivery systems.

References

The Interplay of Cholesterol and Phosphorylation in Modulating Membrane Protein Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate and dynamic relationship between cholesterol and phosphorylation events at the cell membrane, and their collective impact on the structure and function of membrane proteins. While direct interactions of a specific "cholesterol phosphate" molecule with membrane proteins are not extensively documented in current literature, the synergistic and sometimes antagonistic interplay between cholesterol-rich domains and the phosphorylation of lipids and proteins is a critical area of research for understanding cellular signaling and for the development of novel therapeutics. This document provides an in-depth overview of the core molecular interactions, functional consequences, and the experimental methodologies used to elucidate these complex relationships.

Molecular Interactions at the Membrane Interface

The cell membrane is a fluid and heterogeneous environment where lipids and proteins are in constant flux. Cholesterol and phosphorylated lipids, such as phosphoinositides and phosphatidic acid, are key players in organizing this dynamic landscape and regulating the function of embedded membrane proteins.

Cholesterol's Influence on Membrane Architecture and Protein Interactions

Cholesterol is an essential lipid that modulates the physical properties of the cell membrane, including its fluidity, thickness, and permeability[1][2][3][4]. It does not form a bilayer on its own but intercalates between phospholipids. At high temperatures, cholesterol decreases membrane fluidity, while at low temperatures, it prevents the membrane from becoming too rigid[2].

A key aspect of cholesterol's function is its propensity to form ordered, liquid-ordered (Lo) domains, often referred to as lipid rafts , in conjunction with sphingolipids[5][6][7]. These microdomains serve as platforms for the assembly and regulation of signaling complexes. Membrane proteins can be recruited to or excluded from these rafts, thereby modulating their activity[5][7].

Furthermore, cholesterol can directly interact with membrane proteins through specific binding motifs. The most well-characterized of these are the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) and the inverted CARC motifs[8][9]. These motifs are typically found in the transmembrane domains of proteins and facilitate specific, non-covalent binding of cholesterol, which can allosterically regulate protein conformation and function[8][9].

The Role of Lipid and Protein Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a ubiquitous post-translational modification that acts as a molecular switch in a vast array of cellular processes[10][11]. At the cell membrane, both lipids and proteins are subject to phosphorylation and dephosphorylation, creating a dynamic signaling network.

Phosphorylated lipids , particularly phosphoinositides (PIPs), act as signaling molecules and docking sites for a multitude of proteins containing specific lipid-binding domains, such as PH, FYVE, and PX domains[12]. The phosphorylation state of these lipids is tightly regulated by kinases and phosphatases, allowing for rapid and localized signaling events[12].

Phosphorylation of membrane proteins can directly alter their conformation, activity, and interaction with other proteins and lipids[10][13][14]. This modification can, for instance, change the topology of a membrane protein, effectively moving a protein domain from one side of the membrane to the other, a process that can be influenced by the surrounding lipid environment[10][13][14].

Functional Consequences of the Cholesterol-Phosphorylation Interplay

The combined effects of cholesterol and phosphorylation create a sophisticated regulatory system that fine-tunes the function of membrane proteins, impacting a wide range of cellular processes from signal transduction to membrane trafficking.

Regulation of Signaling Pathways

The localization of signaling proteins within or outside of cholesterol-rich lipid rafts can dramatically alter their activity. For example, the clustering of receptors and downstream effectors in lipid rafts can enhance signaling efficiency[5][6][7]. The phosphorylation state of either the lipids within these rafts or the proteins themselves can further modulate these interactions. For instance, the phosphorylation of a receptor could lead to its exclusion from a lipid raft, thereby terminating the signal.

Signaling Pathway Example: Generic Receptor Tyrosine Kinase (RTK) Activation

RTK_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Lipid Raft (Cholesterol-rich) Lipid Raft (Cholesterol-rich) Non-Raft Region Non-Raft Region Ligand Ligand RTK_inactive RTK (Inactive) Ligand->RTK_inactive Binding DownstreamEffector Downstream Effector Response Cellular Response DownstreamEffector->Response Phosphatase Phosphatase Phosphatase->RTK_inactive Dephosphorylation Kinase Kinase Kinase->RTK_inactive Phosphorylation (Regulation) RTK_inactive->Non-Raft Region Localization RTK_active RTK (Active, Phosphorylated) RTK_inactive->RTK_active RTK_active->Lipid Raft (Cholesterol-rich) RTK_active->DownstreamEffector Activation RTK_active->Phosphatase Substrate for

Caption: Generic RTK signaling influenced by membrane domains.

Modulation of Membrane Protein Topology and Trafficking

The dynamic interplay between lipid charge, influenced by phosphorylation, and the physical properties of the membrane, dictated by cholesterol, can lead to significant changes in membrane protein topology[10][13][14]. For instance, the phosphorylation of a cytoplasmic loop of a membrane protein can introduce negative charges that, in a cholesterol-poor and more fluid membrane region, might favor the translocation of that loop across the bilayer[13].

Cholesterol and phosphorylated lipids also play crucial roles in membrane trafficking events such as endocytosis and exocytosis. The formation of transport vesicles often requires specific lipid compositions, including the presence of cholesterol and phosphoinositides, to recruit the necessary protein machinery.

Experimental Methodologies

A variety of biophysical and biochemical techniques are employed to investigate the intricate interactions between cholesterol, phosphorylated lipids, and membrane proteins.

Key Experimental Protocols

3.1.1 Lipid-Protein Overlay Assay

This is a qualitative technique to screen for lipid-binding proteins.

  • Principle: Lipids of interest are spotted onto a nitrocellulose membrane. The membrane is then incubated with a protein or cell lysate. Unbound protein is washed away, and bound protein is detected using a specific antibody.

  • Protocol Outline:

    • Prepare serial dilutions of various lipids (e.g., cholesterol, phosphoinositides, phosphatidic acid) in a suitable solvent.

    • Spot 1-2 µL of each lipid dilution onto a nitrocellulose membrane and allow it to dry completely.

    • Block the membrane with a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the purified protein of interest (e.g., 1 µg/mL) or a cell lysate in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane extensively with TBST.

    • Incubate with a primary antibody against the protein of interest for 1 hour at room temperature.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.

    • Wash the membrane and detect the bound protein using a chemiluminescent substrate.

Experimental Workflow: Lipid-Protein Overlay Assay

Lipid_Overlay_Workflow start Start spot_lipids Spot Lipids onto Nitrocellulose Membrane start->spot_lipids dry_membrane Dry Membrane spot_lipids->dry_membrane block_membrane Block with BSA dry_membrane->block_membrane incubate_protein Incubate with Protein of Interest block_membrane->incubate_protein wash1 Wash incubate_protein->wash1 incubate_primary_ab Incubate with Primary Antibody wash1->incubate_primary_ab wash2 Wash incubate_primary_ab->wash2 incubate_secondary_ab Incubate with Secondary Antibody wash2->incubate_secondary_ab wash3 Wash incubate_secondary_ab->wash3 detect Chemiluminescent Detection wash3->detect end End detect->end

Caption: Workflow for a lipid-protein overlay assay.

3.1.2 Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the kinetics and affinity of lipid-protein interactions in real-time.

  • Principle: A lipid bilayer is immobilized on a sensor chip. A solution containing the protein of interest is flowed over the surface. The binding of the protein to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Protocol Outline:

    • Prepare small unilamellar vesicles (SUVs) containing the lipid composition of interest.

    • Functionalize a sensor chip (e.g., L1 chip) by flowing the SUVs over the surface to form a lipid bilayer.

    • Prepare a series of dilutions of the purified protein in a suitable running buffer.

    • Inject the protein solutions over the lipid bilayer at a constant flow rate, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface if necessary.

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

3.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about lipid-protein interactions.

  • Principle: By labeling either the protein or the lipid with NMR-active isotopes (e.g., ¹³C, ¹⁵N), changes in the chemical environment upon binding can be monitored. This allows for the identification of the specific amino acid residues or lipid moieties involved in the interaction.

  • Protocol Outline (for protein-observed NMR):

    • Express and purify the ¹⁵N-labeled protein of interest.

    • Prepare lipid vesicles or nanodiscs with the desired lipid composition.

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein in the absence of lipids.

    • Titrate the lipid vesicles/nanodiscs into the protein sample.

    • Acquire a series of ¹H-¹⁵N HSQC spectra at different lipid concentrations.

    • Analyze the chemical shift perturbations to identify the residues at the binding interface.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the aforementioned experimental techniques.

Table 1: Binding Affinities (KD) of Protein X to Various Lipids Determined by SPR

Lipid CompositionKD (µM)
100% POPCNo Binding
95% POPC, 5% Cholesterol50.2 ± 4.5
95% POPC, 5% PIP210.8 ± 1.2
90% POPC, 5% Cholesterol, 5% PIP22.5 ± 0.3
90% POPC, 5% Cholesterol, 5% PA15.7 ± 2.1

Table 2: Conformational Changes in Protein Y upon Lipid Binding Measured by NMR

Lipid EnvironmentResidues with Significant Chemical Shift Perturbation (> 0.1 ppm)
In solution (no lipids)-
With POPC vesicles5
With POPC/Cholesterol (70:30) vesicles15 (including CRAC motif residues)
With POPC/PIP2 (95:5) vesicles25 (including polybasic patch)

Conclusion and Future Directions

The interplay between cholesterol and phosphorylation events at the cell membrane provides a sophisticated mechanism for the fine-tuning of membrane protein function. Understanding these complex interactions is paramount for deciphering the intricacies of cellular signaling in both health and disease. Future research, aided by advancements in super-resolution microscopy, cryo-electron microscopy, and computational modeling, will undoubtedly provide a more detailed picture of this dynamic regulatory landscape. For drug development professionals, targeting the specific lipid environment of a membrane protein or modulating the activity of lipid kinases and phosphatases represents a promising avenue for the development of novel and highly specific therapeutic agents.

References

The Interplay of Cholesterol and Phosphate in Metabolic Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Topic of Cholesterol and Phosphate (B84403) as Combined Biomarkers in Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the concept of a singular "cholesterol phosphate" molecule as an endogenous biomarker in metabolic studies is not established in scientific literature, there is substantial evidence detailing the intricate and clinically significant interplay between cholesterol and phosphate metabolism. Dysregulation of either of these components can profoundly impact cellular signaling and contribute to the pathogenesis of metabolic syndrome, atherosclerosis, and cardiovascular disease. This technical guide provides a comprehensive overview of the combined role of cholesterol and inorganic phosphate as biomarkers, detailing their correlational data, the experimental protocols for their measurement, and the signaling pathways they influence.

Cholesterol and Phosphate: A Synergistic Role in Metabolic Disease

Metabolic syndrome is a constellation of conditions that includes central obesity, hypertension, insulin (B600854) resistance, and dyslipidemia.[1] Both serum phosphate and cholesterol levels are often perturbed in this state, and their combined assessment can provide a more nuanced understanding of a patient's metabolic health and cardiovascular risk.

Elevated serum phosphate levels, even within the normal range, have been associated with an increased risk of cardiovascular events.[2][3] This is thought to be due to the direct effects of phosphate on vascular smooth muscle cells and the endothelium, as well as its role in promoting vascular calcification.[2][3] Furthermore, phosphate metabolism is closely linked to hormonal regulators like fibroblast growth factor-23 (FGF-23) and parathyroid hormone (PTH), which are themselves implicated in cardiovascular disease.[2][4]

Dyslipidemia, characterized by elevated low-density lipoprotein (LDL) cholesterol, low high-density lipoprotein (HDL) cholesterol, and high triglycerides, is a cornerstone of metabolic syndrome.[5] The interplay between phosphate and cholesterol metabolism is complex; for instance, studies have shown that phosphate can promote the de novo synthesis of cholesterol in vascular smooth muscle cells and macrophages.[6]

Quantitative Data Presentation

The following tables summarize the quantitative correlations observed between serum phosphate levels and various lipid profile parameters in human studies. These data highlight the interconnectedness of these two metabolic components.

Table 1: Correlation of Serum Phosphate with Lipid Profile in a Large Cross-Sectional Study [7]

ParameterCorrelation with Serum PhosphateP-value
Total CholesterolPositive<0.001
HDL-CPositive<0.001
Lipoprotein(a)Positive<0.001
Apolipoprotein A1Positive<0.001
TriglyceridesNegative<0.001

This study involved 46,798 subjects over 20 years of age.[7]

Table 2: Association of Serum Phosphate with Components of Metabolic Syndrome [1]

Component of Metabolic SyndromeAssociation with Serum Phosphate
Waist CircumferenceInverse
Fasting Blood GlucoseInverse
Blood PressureInverse
TriglyceridesInverse
HDL-CDirect

Table 3: Lipid Profile in Metabolic Syndrome Patients vs. Healthy Controls [5]

Lipid ParameterMetabolic Syndrome (Mean ± SD)Healthy Controls (Mean ± SD)P-value
Total Cholesterol (mg/dL)220.6 ± 38.5182.4 ± 29.7<0.001
Triglycerides (mg/dL)186.9 ± 54.3111.3 ± 41.5<0.001
LDL Cholesterol (mg/dL)140.4 ± 31.2108.7 ± 26.1<0.001
HDL Cholesterol (mg/dL)38.7 ± 8.952.3 ± 9.6<0.001

Experimental Protocols

The measurement of serum cholesterol and phosphate are standard clinical laboratory tests. While they are often measured from the same blood sample, the analytical methods are distinct. There are no common methods for the simultaneous quantification of both analytes in a single reaction.

Quantification of Serum Cholesterol

A variety of analytical methods are available for the quantification of cholesterol, with enzymatic assays and chromatography-mass spectrometry methods being the most common in research and clinical settings.[8][9]

a) Enzymatic Colorimetric/Fluorometric Assay

This is a widely used, high-throughput method.[8]

  • Principle:

    • Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase.

    • Free cholesterol is oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂).

    • The H₂O₂ is then detected in a horseradish peroxidase (HRP)-catalyzed reaction with a chromogenic or fluorogenic substrate. The resulting color or fluorescence intensity is proportional to the cholesterol concentration.

  • Protocol Outline:

    • Sample Preparation: Serum or plasma samples are collected. For cellular cholesterol, lipids are extracted using organic solvents (e.g., chloroform:methanol).

    • Reagent Preparation: Prepare a working reagent solution containing cholesterol esterase, cholesterol oxidase, HRP, and a suitable substrate (e.g., Amplex Red).

    • Standard Curve: Prepare a series of cholesterol standards of known concentrations.

    • Assay:

      • Add samples and standards to a microplate.

      • Add the working reagent to each well.

      • Incubate at 37°C for a specified time (e.g., 30 minutes).

      • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculation: Determine the cholesterol concentration in the samples by comparing their readings to the standard curve.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

This is considered a gold-standard reference method due to its high accuracy and specificity.[8][9]

  • Principle: GC separates the cholesterol from other lipids based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the cholesterol and detects the fragments, allowing for precise quantification. Isotope-labeled internal standards are often used for accurate quantification.

  • Protocol Outline:

    • Lipid Extraction: Extract total lipids from the sample.

    • Saponification: Hydrolyze cholesteryl esters to free cholesterol using a strong base (e.g., KOH).

    • Derivatization: Convert the cholesterol to a more volatile form (e.g., a trimethylsilyl (B98337) ether derivative) to improve its chromatographic properties.

    • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The cholesterol is separated on the GC column and detected by the mass spectrometer.

    • Quantification: The amount of cholesterol is determined by comparing the peak area of the analyte to that of the internal standard.

Quantification of Serum Inorganic Phosphate

The measurement of inorganic phosphate is typically performed using a colorimetric assay.

  • Principle: The most common method is based on the reaction of inorganic phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. This complex is then reduced by an agent such as malachite green or p-methylaminophenol sulfate (B86663) to produce a colored compound, the absorbance of which is proportional to the phosphate concentration.

  • Protocol Outline:

    • Sample Preparation: Serum or plasma is deproteinized, often by precipitation with trichloroacetic acid.

    • Reagent Preparation: Prepare the color reagent containing ammonium molybdate and the reducing agent in an acidic buffer.

    • Standard Curve: Prepare a series of phosphate standards of known concentrations.

    • Assay:

      • Add samples and standards to a microplate or cuvettes.

      • Add the color reagent.

      • Incubate at room temperature for a specified time.

      • Measure the absorbance at the appropriate wavelength (e.g., ~660 nm).

    • Calculation: Determine the phosphate concentration in the samples by comparing their readings to the standard curve.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways influenced by cholesterol and phosphate, as well as a general workflow for their analysis as biomarkers.

Overview of Cholesterol Metabolism and Signaling.

Phosphate_Homeostasis_and_Signaling cluster_regulation Phosphate Homeostasis cluster_hormonal Hormonal Control cluster_cellular_effects Cellular Effects of High Phosphate Dietary_Pi Dietary Phosphate Intestine Intestine Dietary_Pi->Intestine Absorption Serum_Pi Serum Phosphate Intestine->Serum_Pi Kidney Kidney Bone Bone Bone->Serum_Pi Serum_Pi->Kidney Excretion Serum_Pi->Bone Deposition/ Resorption FGF23 FGF-23 Serum_Pi->FGF23 PTH PTH Serum_Pi->PTH Stimulates VSMC Vascular Smooth Muscle Cell Serum_Pi->VSMC Endothelial_Dysfunction Endothelial Dysfunction Serum_Pi->Endothelial_Dysfunction FGF23->Kidney Increases Excretion PTH->Kidney Increases Excretion VitaminD Active Vitamin D PTH->VitaminD Stimulates Activation VitaminD->Intestine Increases Absorption Calcification Vascular Calcification VSMC->Calcification

Phosphate Homeostasis and its Pathophysiological Effects.

Experimental_Workflow cluster_cholesterol Cholesterol Analysis cluster_phosphate Phosphate Analysis Patient_Sample Patient Blood Sample (Serum or Plasma) Centrifugation Centrifugation Patient_Sample->Centrifugation Serum_Plasma Separated Serum/Plasma Centrifugation->Serum_Plasma Enzymatic_Assay_C Enzymatic Assay Serum_Plasma->Enzymatic_Assay_C GC_MS_Analysis GC-MS Serum_Plasma->GC_MS_Analysis Colorimetric_Assay_P Colorimetric Assay Serum_Plasma->Colorimetric_Assay_P Cholesterol_Data Cholesterol Data Enzymatic_Assay_C->Cholesterol_Data GC_MS_Analysis->Cholesterol_Data Data_Analysis Correlative Data Analysis and Risk Stratification Cholesterol_Data->Data_Analysis Phosphate_Data Phosphate Data Colorimetric_Assay_P->Phosphate_Data Phosphate_Data->Data_Analysis

Workflow for Analyzing Cholesterol and Phosphate Biomarkers.

Conclusion

The concept of a direct "this compound" biomarker is not supported by current evidence. However, the independent but interconnected roles of serum cholesterol and inorganic phosphate are of paramount importance in the context of metabolic studies. The data clearly indicate that perturbations in both are linked to metabolic syndrome and an elevated risk of cardiovascular disease. For researchers and drug development professionals, the parallel assessment of both cholesterol and phosphate provides a more comprehensive picture of metabolic dysregulation. Standardized and robust analytical methods are readily available for the individual quantification of these crucial biomarkers, enabling their effective use in clinical research and patient management. Future research should continue to unravel the complex molecular mechanisms that link cholesterol and phosphate metabolism, potentially identifying new therapeutic targets for the management of metabolic diseases.

References

Theoretical Modeling of Cholesterol Phosphate in Lipid Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol phosphate (B84403) (CHOL-P), a phosphorylated derivative of cholesterol, is emerging as a lipid of significant interest in membrane biophysics and drug delivery. Its unique structural features, combining the rigid sterol backbone with a charged phosphate headgroup, suggest a distinct role in modulating membrane properties and interacting with cellular machinery. This technical guide provides a comprehensive overview of the theoretical modeling of CHOL-P in lipid membranes, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing relevant molecular interactions and workflows. This document is intended to serve as a core resource for researchers investigating the behavior of this intriguing lipid molecule.

Introduction

Biological membranes are complex assemblies of lipids and proteins that define cellular boundaries and compartmentalize biochemical processes. Cholesterol is a well-established modulator of membrane fluidity, permeability, and organization.[1] Its phosphorylated analog, cholesterol phosphate (CHOL-P), introduces a negatively charged headgroup, adding electrostatic interactions to the repertoire of cholesterol's effects. Understanding the behavior of CHOL-P within a lipid bilayer is crucial for elucidating its potential physiological roles and for designing novel lipid-based drug delivery systems. Theoretical modeling, in conjunction with experimental validation, provides a powerful avenue to explore the molecular-level interactions and dynamic properties of CHOL-P in membranes.

Synthesis and Physicochemical Properties of this compound

The synthesis of cholesterol-3-phosphate is a prerequisite for its study. While various synthetic routes exist, a common approach involves the phosphorylation of cholesterol using a suitable phosphorylating agent.

Experimental Protocol: Synthesis of Cholesterol-3-Phosphate

A general procedure for the synthesis of cholesterol-3-phosphate is outlined below. Specific reagents and conditions may be optimized based on laboratory practices.

  • Materials: Cholesterol, phosphorylating agent (e.g., phosphorus oxychloride), pyridine (B92270) (or another suitable base), and appropriate solvents for reaction and purification (e.g., chloroform (B151607), methanol).

  • Procedure:

    • Dissolve cholesterol in a dry, aprotic solvent such as pyridine under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add the phosphorylating agent (e.g., phosphorus oxychloride) dropwise to the cooled cholesterol solution with constant stirring.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration.

    • Quench the reaction by the slow addition of water or an appropriate buffer.

    • Extract the product into an organic solvent.

    • Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

    • Characterize the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Theoretical Modeling of CHOL-P in Lipid Membranes: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of lipid membranes at an atomistic or coarse-grained level. These simulations can provide insights into how CHOL-P affects membrane structure, dynamics, and interactions.

Force Field Parameters

Accurate MD simulations rely on well-parameterized force fields that describe the interactions between atoms. While specific force field parameters for CHOL-P are not as widely available as for cholesterol, they can be developed by analogy to existing parameters for cholesterol and phosphate-containing lipids. Force fields like CHARMM, AMBER, and GROMOS provide robust parameters for lipids and cholesterol that can serve as a starting point.[2][3][4][5] Parameterization of the phosphate group would require careful consideration of its charge and bonding characteristics.

Workflow for Parameterizing CHOL-P:

CHOL-P Parameterization Workflow Start Start: Obtain Cholesterol and Phosphate Parameters Combine Combine Topologies and Initial Parameters Start->Combine QM Quantum Mechanical (QM) Calculations for Partial Charges and Dihedrals Combine->QM Refine Refine van der Waals and Bonded Parameters QM->Refine Validate Validate against Experimental Data (e.g., NMR, X-ray) Refine->Validate Final Final CHOL-P Force Field Validate->Final

Caption: Workflow for developing force field parameters for this compound.

Quantitative Data from MD Simulations of Cholesterol in Lipid Bilayers

While specific quantitative data for CHOL-P from MD simulations is scarce in the literature, we can infer its potential effects by examining the well-studied influence of cholesterol on membrane properties. The addition of the phosphate group is expected to introduce significant electrostatic interactions at the membrane-water interface. The following table summarizes key parameters from MD simulations of cholesterol in dipalmitoylphosphatidylcholine (DPPC) bilayers, which can serve as a baseline for future comparative studies with CHOL-P.[6]

Cholesterol Concentration (mol%)Area per DPPC Lipid (nm²)Bilayer Thickness (nm)DPPC Acyl Chain Order Parameter (S_CD)
00.643.8~0.20
100.584.1~0.35
200.544.3~0.40
300.514.5~0.42
400.484.7~0.44

Note: The order parameter (S_CD) is an average value for the acyl chain and increases with increasing cholesterol concentration, indicating a more ordered membrane. Bilayer thickness is typically measured as the distance between the phosphate groups of the two leaflets.

Experimental Characterization of CHOL-P in Model Membranes

Several experimental techniques are employed to study the behavior of lipids in model membranes. These methods provide crucial data for validating and refining theoretical models.

Liposome Preparation

Liposomes are spherical vesicles composed of a lipid bilayer and are widely used as model membrane systems.[7][8][9][10][11]

Experimental Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve the desired lipids, including CHOL-P, in a suitable organic solvent (e.g., a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by gentle rotation. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm). This is typically performed using a mini-extruder device. The extrusion should be carried out at a temperature above the lipid Tm.

Workflow for Liposome Preparation and Characterization:

Liposome Preparation Workflow Start Dissolve Lipids in Organic Solvent Film Create Thin Lipid Film Start->Film Hydration Hydrate Film to form MLVs Film->Hydration Extrusion Extrude to form Unilamellar Vesicles Hydration->Extrusion Characterization Characterize Size and Zeta Potential Extrusion->Characterization End Liposome Suspension Characterization->End

Caption: A typical workflow for the preparation and characterization of liposomes.

Langmuir Monolayer Studies

The Langmuir trough technique allows for the study of lipid monolayers at an air-water interface, providing insights into lipid packing and interactions.[12][13][14][15]

Experimental Protocol: Langmuir Monolayer Isotherm Measurement

  • Trough Preparation: Clean the Langmuir trough and fill it with a subphase (e.g., pure water or a buffer).

  • Monolayer Formation: Spread a solution of the lipid of interest (e.g., CHOL-P in a volatile solvent) onto the subphase surface. Allow the solvent to evaporate.

  • Compression: Compress the monolayer at a constant rate using movable barriers while measuring the surface pressure with a Wilhelmy plate or similar sensor.

  • Data Acquisition: Record the surface pressure as a function of the area per molecule to generate a pressure-area isotherm.

Quantitative Data from Langmuir Monolayer Studies of Cholesterol:

The following table presents typical values for the area per molecule of cholesterol in a monolayer at different surface pressures. These values can be used for comparison with future studies on CHOL-P.[12]

Surface Pressure (mN/m)Area per Cholesterol Molecule (Ų)
5~40
10~38
20~36
30~35
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for obtaining detailed information about the structure and dynamics of lipids within a bilayer.[16][17][18][19][20] Deuterium (B1214612) (²H) NMR of specifically labeled lipids can provide information on the orientational order of the acyl chains.

Quantitative Data from ²H NMR of DMPC-d54 in the Presence of Cholesterol:

The table below shows the effect of cholesterol on the deuterium order parameter (S_CD) of various carbon positions along the acyl chain of DMPC at 44°C.[16] An increase in S_CD signifies a more ordered and less flexible acyl chain.

Carbon PositionS_CD (0 mol% Chol)S_CD (10 mol% Chol)S_CD (30 mol% Chol)
C20.190.380.42
C60.180.360.41
C100.150.300.35
C14 (CH3)0.030.060.07

Potential Signaling Roles of this compound

While direct signaling pathways involving CHOL-P are yet to be fully elucidated, its structural similarity to other signaling lipids, such as phosphatidic acid and sphingosine-1-phosphate, suggests potential involvement in cellular signaling.[21][22][23][24][25] The negatively charged phosphate headgroup could serve as a docking site for proteins and be a substrate for enzymes like phosphatases.

Interaction with Calcium Ions

Studies have shown that cholesterol sulfate, a related molecule, interacts with calcium ions, leading to membrane destabilization and fusion.[26] It is plausible that CHOL-P also interacts with divalent cations like Ca²⁺, which could have significant implications for cellular processes such as signal transduction and membrane trafficking.

Hypothesized CHOL-P and Calcium Interaction:

CHOLP_Calcium_Interaction cluster_membrane Lipid Bilayer CHOLP1 CHOL-P Protein Effector Protein CHOLP1->Protein Recruits CHOLP2 CHOL-P CHOLP2->Protein Lipid1 Lipid Lipid2 Lipid Ca Ca²⁺ Ca->CHOLP1 Binds Ca->CHOLP2 Binds Signal Downstream Signaling Protein->Signal Activates

Caption: Hypothesized interaction of CHOL-P with calcium ions, leading to protein recruitment.

Regulation by Phosphatases

Lipid phosphate phosphatases (LPPs) are enzymes that dephosphorylate lipid phosphates, thereby regulating their signaling activity.[22][23][24] CHOL-P is a potential substrate for LPPs. The enzymatic conversion of CHOL-P to cholesterol would dramatically alter the local membrane properties and could act as a molecular switch in signaling pathways.

Potential Enzymatic Regulation of CHOL-P:

CHOLP_Phosphatase_Regulation CHOLP This compound (Signaling ON) LPP Lipid Phosphate Phosphatase (LPP) CHOLP->LPP Substrate Cholesterol Cholesterol (Signaling OFF) LPP->Cholesterol Product Pi Pi LPP->Pi Product

Caption: Enzymatic conversion of CHOL-P to cholesterol by a lipid phosphate phosphatase.

Conclusion and Future Directions

The theoretical modeling of this compound in lipid membranes is a nascent but promising field. While direct experimental and computational data for CHOL-P remains limited, by drawing analogies with cholesterol and other phosphorylated lipids, we can begin to formulate hypotheses about its behavior and function. This guide has provided a foundational overview of the methodologies and existing knowledge that can be leveraged for future investigations.

Key areas for future research include:

  • Development of robust force field parameters for CHOL-P to enable accurate and predictive molecular dynamics simulations.

  • Systematic experimental characterization of CHOL-P in various lipid compositions using techniques like NMR, Langmuir trough measurements, and X-ray scattering to generate quantitative data for model validation.

  • Elucidation of specific signaling pathways involving CHOL-P and its interactions with membrane-associated proteins and enzymes.

A deeper understanding of the biophysical properties and biological roles of this compound will undoubtedly open new avenues for the design of advanced drug delivery systems and for a more complete picture of the intricate workings of cellular membranes.

References

Methodological & Application

Application Note: Quantitative Analysis of Cholesterol Phosphate in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of cholesterol phosphate (B84403) in biological samples. Due to the limited availability of validated methods for this specific analyte, this document provides a comprehensive, albeit theoretical, protocol based on established principles for the analysis of similar phosphorylated sterols and lipids. The methodology covers sample preparation through lipid extraction, chromatographic separation using reverse-phase HPLC, and detection by tandem mass spectrometry.

Introduction

Cholesterol is a critical component of mammalian cell membranes and a precursor to steroid hormones and bile acids.[1] Its phosphorylated form, cholesterol phosphate, is a less-studied derivative that has been implicated in processes such as atherogenesis and the regulation of blood pressure.[2] The analysis of phosphorylated lipids can be challenging due to their amphipathic nature. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers a powerful tool for the separation and sensitive detection of such molecules.[3][4] This document outlines a robust analytical method to support further research into the biological function and therapeutic potential of this compound.

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate lipids, including this compound, from the sample matrix. The extract is then subjected to reverse-phase HPLC, which separates analytes based on their hydrophobicity. The phosphate moiety on the cholesterol molecule provides a unique characteristic that can be leveraged for chromatographic separation and specific detection. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade methanol, isopropanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium (B1175870) formate, chloroform, and a suitable internal standard (e.g., D7-cholesterol phosphate, if available, or a structurally similar phosphorylated lipid).

  • Sample Matrix: Human plasma or cultured cell lysate.

  • Equipment: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuge, and evaporator.

Sample Preparation: Lipid Extraction
  • To 100 µL of plasma or cell lysate, add an appropriate amount of internal standard.

  • Perform a liquid-liquid extraction using a modified Folch method: add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18.1-20 min: 30% B

Mass Spectrometry Conditions:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Negative Ion Mode
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
MRM Transition To be determined by direct infusion of standard
(Example)Precursor Ion (m/z) -> Product Ion (m/z)

Data Presentation

The following tables present example data for the validation of this proposed method. This data is illustrative and should be determined experimentally.

Table 1: Chromatographic Performance (Example Data)

AnalyteRetention Time (min)
This compound8.5
Internal Standard8.7

Table 2: Method Validation Parameters (Example Data)

ParameterThis compound
Linear Range (ng/mL) 1 - 1000
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma or Cell Lysate) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction centrifuge Phase Separation (Centrifugation) extraction->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute hplc HPLC Separation (C18 Reverse Phase) reconstitute->hplc msms MS/MS Detection (Negative ESI, MRM) hplc->msms integrate Peak Integration msms->integrate quantify Quantification using Calibration Curve integrate->quantify report Final Report quantify->report

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Context

While a definitive signaling pathway for this compound is not well-established, it is understood to be involved in cellular processes. Cholesterol itself is a key regulator of membrane fluidity and is integral to the formation of lipid rafts, which are platforms for cell signaling.[5][6] Phosphorylated lipids, such as phosphatidylinositol phosphates, are crucial second messengers in various signaling cascades.[7] It is hypothesized that this compound may play a role in modulating membrane-associated signaling events, potentially through interaction with membrane proteins or by influencing the local membrane environment. Further research, enabled by robust analytical methods like the one proposed here, is necessary to elucidate its specific signaling functions.

hypothetical_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling chol_p This compound lipid_raft Lipid Raft Modulation chol_p->lipid_raft receptor Membrane Receptor lipid_raft->receptor affects activity enzyme Membrane-Bound Enzyme lipid_raft->enzyme affects activity second_messenger Second Messenger Production receptor->second_messenger enzyme->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response (e.g., Gene Expression) kinase_cascade->cellular_response

Caption: Hypothetical role of this compound in cell signaling.

Conclusion

This application note provides a detailed, proposed protocol for the quantitative analysis of this compound by HPLC-MS/MS. The method is designed to be sensitive, specific, and applicable to complex biological matrices. While experimental validation is required, this protocol serves as a strong foundation for researchers investigating the role of this compound in health and disease, and for professionals in drug development targeting lipid metabolic pathways.

References

Application Note: Mass Spectrometry Analysis of Synthesized Cholesterol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol phosphate (B84403), a phosphorylated derivative of cholesterol, is a synthetic lipid analog of increasing interest in biomedical research and drug delivery. Its unique physicochemical properties, combining the rigid sterol backbone with a polar phosphate headgroup, make it a valuable tool for creating stable liposomal formulations and studying lipid-protein interactions. Accurate and robust analytical methods are crucial for the characterization and quantification of synthesized cholesterol phosphate to ensure its quality and understand its biological fate. This application note provides detailed protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and specific quantification of lipids.[1]

Core Principles of Mass Spectrometry Analysis

The analysis of cholesterol and its derivatives by mass spectrometry can be challenging due to their nonpolar nature and poor ionization efficiency in common ionization sources like electrospray ionization (ESI).[2][3] To overcome these challenges, several strategies can be employed:

  • Derivatization: Chemical modification of the cholesterol backbone can improve ionization, but this adds complexity to sample preparation.[2]

  • Adduct Formation: In the presence of certain salts, cholesterol and its derivatives can form adducts (e.g., with ammonium (B1175870) or lithium ions), which enhances their ionization in the positive ion mode.[4]

  • Negative Ion Mode Analysis: The presence of the phosphate group in this compound makes it amenable to analysis in negative ion mode ESI, where the deprotonated molecule [M-H]⁻ can be readily formed and detected.

This application note will focus on a negative ion mode LC-MS/MS method, which offers high sensitivity and specificity for this compound without the need for derivatization.

Experimental Protocols

I. Synthesis of this compound

A common method for the synthesis of this compound involves the phosphorylation of cholesterol using a suitable phosphorylating agent. A representative synthetic scheme is outlined below.

dot

Synthesis_Workflow Cholesterol Cholesterol Reaction Phosphorylation Reaction Cholesterol->Reaction PhosphorylatingAgent Phosphorylating Agent (e.g., POCl₃ in Pyridine) PhosphorylatingAgent->Reaction Quenching Reaction Quenching (e.g., addition of water) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Characterization (NMR, Mass Spectrometry) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: Workflow for the synthesis of this compound.

Materials:

  • Cholesterol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous pyridine (B92270)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/MeOH mixtures)

Procedure:

  • Dissolve cholesterol in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Confirm the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

II. Sample Preparation for Mass Spectrometry Analysis

For the analysis of synthesized this compound, a simple dilution in a suitable solvent is typically sufficient. For analysis from biological matrices, a lipid extraction is required. The following protocol is a modified Bligh-Dyer extraction suitable for a variety of sample types.[5]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Water (HPLC grade)

  • Internal Standard (IS): A suitable internal standard, such as a deuterated version of this compound or another phosphorylated lipid not present in the sample (e.g., C17-LPA), should be used for accurate quantification.

Procedure:

  • To your sample (e.g., 100 µL of a reaction mixture or a cell lysate), add the internal standard.

  • Add a mixture of chloroform and methanol (1:2, v/v) to the sample.

  • Vortex thoroughly to ensure complete mixing.

  • Add chloroform and water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Vortex again and centrifuge to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

dot

MS_Sample_Prep_Workflow Sample Sample + Internal Standard AddSolvents1 Add Chloroform:Methanol (1:2) Sample->AddSolvents1 Vortex1 Vortex AddSolvents1->Vortex1 AddSolvents2 Add Chloroform and Water Vortex1->AddSolvents2 Vortex2 Vortex AddSolvents2->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge CollectOrganic Collect Lower Organic Phase Centrifuge->CollectOrganic Dry Dry Down CollectOrganic->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for sample preparation.

III. LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid or 10 mM ammonium acetate
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Column Temperature 40 - 50 °C

Mass Spectrometry Parameters (Negative Ion Mode):

ParameterRecommended Setting
Ionization Mode ESI Negative
Capillary Voltage -3.0 to -4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Nebulizer Gas Nitrogen, 30-50 psi
Drying Gas Nitrogen, 8-12 L/min

Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis, MRM is a highly specific and sensitive mode of operation on a triple quadrupole mass spectrometer. It involves monitoring a specific precursor ion to product ion transition. For this compound, the precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will likely arise from the fragmentation of the phosphate group and the cholesterol backbone.

  • This compound (C₂₇H₄₇O₄P), MW = 466.64

    • Precursor Ion (Q1): m/z 465.3

    • Potential Product Ions (Q3):

      • m/z 367.3 (Loss of H₃PO₄)

      • m/z 97.0 (H₂PO₄⁻)

      • m/z 79.0 (PO₃⁻)[6]

Data Presentation and Quantitative Analysis

A calibration curve should be prepared using a series of known concentrations of a this compound standard, with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.

Table 1: Representative Quantitative Data for a Calibration Curve

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,1000.025
56,30050,5000.125
1012,60050,3000.250
5064,00051,2001.250
100128,00051,0002.510
500650,00050,80012.795
10001,310,00051,50025.437

Table 2: Quantification of this compound in Unknown Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Sample 135,20050,8000.69327.5
Sample 2189,50051,1003.708147.2
Sample 38,90049,9000.1787.1

Signaling Pathway Context

This compound itself is not a well-established direct signaling molecule in specific pathways in the same way as other phosphorylated lipids like phosphatidylinositol phosphates. However, its structural similarity to other lipid phosphates suggests its potential interaction with enzymes that regulate lipid signaling. One such class of enzymes is the Lipid Phosphate Phosphatases (LPPs).[7][8][9] LPPs are integral membrane proteins that dephosphorylate a variety of lipid phosphates, thereby terminating their signaling activity. The enzymatic conversion of this compound to cholesterol by an LPP would represent a key regulatory step, influencing the local concentration of cholesterol, which is a critical modulator of membrane fluidity and the formation of lipid rafts involved in cell signaling.[10][11]

dot

Signaling_Pathway cluster_membrane Cell Membrane CholesterolPhosphate Cholesterol Phosphate LPP Lipid Phosphate Phosphatase (LPP) CholesterolPhosphate->LPP Substrate Cholesterol Cholesterol LPP->Cholesterol Product LipidRafts Lipid Raft Formation Cholesterol->LipidRafts Modulates SignalingProteins Signaling Proteins (e.g., GPCRs, Kinases) LipidRafts->SignalingProteins Recruits DownstreamSignaling Downstream Signaling Cascades SignalingProteins->DownstreamSignaling Activates

Caption: Hypothetical signaling role of this compound.

Conclusion

This application note provides a comprehensive guide to the mass spectrometry analysis of synthesized this compound. The detailed protocols for synthesis, sample preparation, and LC-MS/MS analysis, along with the representative data, offer a solid foundation for researchers working with this important synthetic lipid. The provided context for its potential role in signaling pathways highlights the broader implications of studying such novel lipid analogs. The methods described herein can be adapted and optimized for specific instrumentation and research questions, enabling the robust and reliable characterization and quantification of this compound in a variety of scientific applications.

References

Application Notes and Protocols for Incorporating Cholesterol Phosphate into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that are widely used as delivery vehicles for therapeutic agents. The incorporation of cholesterol is a common strategy to modulate the fluidity, stability, and permeability of the liposomal membrane. Cholesterol phosphate (B84403), an anionic derivative of cholesterol, offers a unique opportunity to not only enhance bilayer stability but also to introduce a negative surface charge. This negative charge can influence the liposome's interaction with biological systems, potentially improving circulation time and cellular uptake. Furthermore, the phosphate group can serve as a trigger for drug release in response to specific physiological cues, such as the presence of phosphatases.[1]

These application notes provide a detailed protocol for the incorporation of cholesterol phosphate into liposomes using the well-established thin-film hydration method followed by extrusion. This document also presents illustrative data on the physicochemical characteristics of the resulting liposomes and outlines key characterization techniques.

Data Presentation

The inclusion of this compound in a liposomal formulation can significantly impact its physicochemical properties. The following tables summarize the expected trends based on the principles of liposome (B1194612) formulation and data from related studies involving cholesterol.[2][3][4]

Table 1: Effect of this compound Concentration on Liposome Size and Polydispersity Index (PDI)

Phospholipid Composition (molar ratio)This compound (mol%)Mean Particle Size (nm)Polydispersity Index (PDI)
DPPC:this compound10120 ± 50.15 ± 0.03
DPPC:this compound20135 ± 70.18 ± 0.04
DPPC:this compound30150 ± 80.21 ± 0.05
DPPC:this compound40165 ± 100.25 ± 0.06

Note: Data are presented as mean ± standard deviation and are illustrative. Actual values may vary depending on the specific phospholipid used, buffer conditions, and extrusion parameters.

Table 2: Effect of this compound on Zeta Potential and Encapsulation Efficiency

Phospholipid Composition (molar ratio)This compound (mol%)Zeta Potential (mV)Encapsulation Efficiency (%)
DPPC:this compound10-25 ± 385 ± 5
DPPC:this compound20-35 ± 482 ± 4
DPPC:this compound30-45 ± 578 ± 6
DPPC:this compound40-55 ± 675 ± 7

Note: Zeta potential and encapsulation efficiency are dependent on the specific formulation and the encapsulated drug. The data presented are illustrative for a model hydrophilic drug.

Experimental Protocols

Protocol 1: Preparation of Liposomes Incorporating this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes containing this compound.

Materials:

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound

  • Chloroform or a chloroform:methanol mixture (2:1, v/v)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

Procedure:

  • Lipid Dissolution:

    • Accurately weigh the desired amounts of the chosen phospholipid and this compound. The molar ratio of these components will determine the properties of the final liposomes (refer to Table 1 and 2 for examples).

    • Dissolve the lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., 41°C for DPPC).

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying:

    • To ensure complete removal of residual organic solvent, continue to dry the lipid film under vacuum for at least 1-2 hours after the film appears dry.

    • For thorough drying, the film can be flushed with a gentle stream of nitrogen gas.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the film by gently rotating the flask in the water bath (above the Tc of the lipid) for 1-2 hours. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To produce unilamellar vesicles (ULVs) with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the liposome suspension through the membrane multiple times (typically 11-21 passes). This process should be performed at a temperature above the lipid's Tc.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed.

Protocol 2: Characterization of this compound-Containing Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes and the heterogeneity of the size distribution (PDI).

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Measure the particle size and PDI using a DLS instrument. A PDI value below 0.3 is generally considered indicative of a homogenous liposome population.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes, which is a key indicator of their stability in suspension. Liposomes with a high absolute zeta potential (typically > ±30 mV) are generally more stable due to electrostatic repulsion.[5]

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer.

    • Measure the zeta potential using a suitable instrument based on electrophoretic light scattering.

3. Encapsulation Efficiency (%EE):

  • Principle: The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the liposome-encapsulated drug. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation.

    • Quantify the amount of encapsulated drug. This typically involves lysing the liposomes (e.g., with a detergent like Triton X-100) and then measuring the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • Calculate the %EE using the following formula:

      %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

Liposome_Preparation_Workflow Experimental Workflow for Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Sizing cluster_3 Characterization dissolution 1. Lipid Dissolution (Phospholipid + this compound in Organic Solvent) evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying 3. Film Drying (Vacuum/Nitrogen) evaporation->drying hydration 4. Hydration (Aqueous Buffer, T > Tc) drying->hydration mlvs Multilamellar Vesicles (MLVs) hydration->mlvs extrusion 5. Extrusion (Polycarbonate Membrane) mlvs->extrusion ulvs Unilamellar Vesicles (ULVs) extrusion->ulvs dls Size & PDI (DLS) ulvs->dls zeta Zeta Potential ulvs->zeta ee Encapsulation Efficiency ulvs->ee

Caption: Workflow for preparing this compound liposomes.

Signaling_Pathway_Concept Conceptual Pathway of Triggered Release liposome Stable Liposome (with this compound) phosphatase Phosphatase liposome->phosphatase Enzymatic Cleavage of Phosphate destabilized Destabilized Liposome (Cholesterol exposed) phosphatase->destabilized release Drug Release destabilized->release

References

Application Notes and Protocols: Cholesterol Phosphate for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol and its derivatives are fundamental components of biological membranes, playing a crucial role in maintaining membrane integrity, fluidity, and permeability.[1] In the field of drug delivery, the unique amphipathic nature of these molecules has been harnessed to create sophisticated nanocarriers.[2][3] Among these, cholesterol phosphate (B84403) stands out as a versatile building block for targeted drug delivery systems. Its phosphate headgroup allows for the creation of stimuli-responsive systems, enabling controlled release of therapeutic payloads in specific microenvironments, such as cancerous tissues or within specific cellular compartments.[2][4]

These application notes provide a comprehensive overview of the use of cholesterol phosphate and its derivatives in formulating advanced drug delivery vehicles like liposomes and nanoparticles. We will cover key applications, present physicochemical data, and offer detailed protocols for the preparation and characterization of these systems.

Applications of this compound in Drug Delivery

The incorporation of this compound into nanocarriers imparts unique functionalities that are highly desirable for targeted therapy.

  • Enzyme-Responsive Delivery : Liposomes formulated with certain this compound derivatives can remain stable in circulation but are designed to collapse and release their cargo upon encountering specific enzymes, such as alkaline phosphatase, which is often overexpressed in certain disease states.[4] The enzyme cleaves the phosphate group, triggering a change in the liposome's structure and leading to drug release.[4]

  • pH-Sensitive Delivery : The tumor microenvironment is characteristically acidic compared to healthy tissues. Cholesterol derivatives can be used to engineer pH-sensitive liposomes and nanoparticles that are stable at physiological pH (7.4) but rapidly release their encapsulated drugs at the lower pH found in tumors or within endosomes (pH 5.0-6.0).[2][5][6] This pH-dependent solubility is a key feature of carriers like lipid-coated calcium phosphate nanoparticles.[6][7]

  • Gene and RNA Delivery : Cholesterol-amino-phosphate (CAP) lipids have been successfully used to formulate lipid nanoparticles (LNPs) for the delivery of nucleic acids, including self-amplifying RNA (saRNA).[8] These carriers can protect the genetic material from degradation and facilitate its delivery into target cells for therapeutic purposes, such as gene therapy for inherited disorders.[8][9]

  • Targeted Cellular Uptake : The inherent biocompatibility of cholesterol facilitates interaction with cell membranes.[3][10] Furthermore, cholesterol-based carriers can be functionalized with targeting ligands, such as lactose, to direct the nanoparticles to specific cell types that overexpress the corresponding receptors, like the asialoglycoprotein receptor (ASGR) on hepatocytes.[11] This strategy enhances cellular uptake and reduces off-target effects.[11]

Physicochemical Properties and Performance Data

The physicochemical properties of this compound-based nanocarriers are critical to their in vitro and in vivo performance. The following tables summarize key quantitative data from various studies.

FormulationDrug/CargoParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Key FindingReference(s)
This compound Derivative/DOPE LiposomesPlasmid DNANot SpecifiedNot SpecifiedNot SpecifiedTransfection efficiency of 10⁶ to 10⁷ relative light units per mg of protein.[4]
Cholesterol/Imidazole Modified Starch NanoparticlesCurcuminNot Specified17.844.16Faster drug release at pH 5.5 (65%) compared to pH 7.4 (38%) after 68 hours.[2]
PEtOz-CHEMS LiposomesDoxorubicin (DOX)Not SpecifiedNot SpecifiedNot SpecifiedOver 90% of DOX released within 4 hours at pH 5.4.[2]
Phosphatidylcholine/Cholesterol LiposomesChloroquine (CQ)~129961.5High encapsulation efficiency for co-delivery of two different drugs.[2]
Phosphatidylcholine/Cholesterol LiposomesDoxorubicin (DOX)~129971.6High encapsulation efficiency for co-delivery of two different drugs.[2]
PLGA-Cholesterol NanoparticlesCurcumin~200Not SpecifiedNot SpecifiedShowed improved cellular accumulation and in vivo tumor targetability compared to standard PLGA nanoparticles.[12]

Table 1: Summary of Formulation Characteristics and Performance Data.

FormulationRelease TriggerConditionCumulative ReleaseTime FrameReference(s)
Cholesterol/Imidazole Modified Starch NPspHpH 5.5~65%68 hours[2]
Cholesterol/Imidazole Modified Starch NPspHpH 7.4~38%68 hours[2]
PEtOz-CHEMS LiposomespHpH 5.4>90%4 hours[2]
Hyaluronic Acid-based NanoassembliespHpH 5.0~70%7 days[2]
Hyaluronic Acid-based NanoassembliespHpH 7.4<40%7 days[2]

Table 2: Stimuli-Responsive Drug Release Data.

Experimental Protocols

Protocol for Preparation of this compound Liposomes (Thin-Film Hydration & Extrusion)

This protocol describes a common method for preparing unilamellar liposomes incorporating cholesterol or its phosphate derivatives.[13][14]

Materials and Equipment:

  • Phospholipids (B1166683) (e.g., Dioleoylphosphatidylethanolamine - DOPE, Phosphatidylcholine - PC)

  • This compound

  • Organic solvent (e.g., Chloroform or a Chloroform/Methanol mixture)

  • Hydration buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator with a water bath

  • Hand-held mini extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Nitrogen or Argon gas source

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of phospholipids and this compound in the organic solvent in a round-bottom flask. The molar ratio of components should be optimized for the specific application (e.g., a 1:1 ratio of Span 60 to cholesterol is used in some niosome formulations).[2] b. Attach the flask to a rotary evaporator. Heat the water bath to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).[13][15] c. Rotate the flask and gradually apply a vacuum to evaporate the solvent. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.[15] d. To ensure complete removal of residual solvent, flush the flask with nitrogen or argon gas and place it under high vacuum for at least 1-2 hours.

  • Hydration: a. Add the pre-warmed hydration buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration. b. Rotate the flask in the water bath (without vacuum) for 1-2 hours. This process allows the lipid film to hydrate (B1144303) and self-assemble into multilamellar vesicles (MLVs), which will appear as a milky suspension.[15][16]

  • Extrusion (Sizing): a. Assemble the hand-held mini extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Draw the MLV suspension into a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side. c. Heat the extruder block to a temperature above the lipid phase transition temperature. d. Gently push the MLV suspension from one syringe to the other through the membrane. e. Repeat this extrusion process an odd number of times (e.g., 21 times) to ensure a uniform population of unilamellar vesicles with a consistent size.[17] f. The resulting translucent solution contains the final liposomes. Store at 4°C for short-term use.

Protocol for Preparation of Lipid-Coated Calcium Phosphate (LCP) Nanoparticles

This protocol describes the formulation of a core-shell nanostructure for gene or drug delivery, leveraging the pH-sensitivity of a calcium phosphate core.[6][11]

Materials and Equipment:

  • Calcium chloride (CaCl₂) solution

  • Dipotassium hydrogen phosphate (K₂HPO₄) solution

  • Therapeutic agent (e.g., siRNA, pDNA, or drug)

  • Lipid mixture in ethanol (B145695) (e.g., DOPE, cholesterol derivative, DSPE-PEG)

  • Buffer (e.g., HEPES)

  • Vortex mixer

  • Magnetic stirrer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Core Formation: a. Rapidly add the CaCl₂ solution to the K₂HPO₄ solution containing the therapeutic agent while vortexing vigorously. This rapid precipitation traps the therapeutic agent within the forming calcium phosphate core.

  • Lipid Coating: a. Immediately after core formation, add the ethanolic lipid solution to the nanoparticle suspension while stirring. b. The lipids will self-assemble around the charged calcium phosphate core, forming a lipid bilayer shell. The inclusion of PEGylated lipids (like DSPE-PEG) helps to stabilize the nanoparticles and prolong circulation time.[6]

  • Purification: a. Purify the LCP nanoparticles from unincorporated lipids and reagents using a suitable method such as dialysis or size exclusion chromatography.

  • Characterization: a. Analyze the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument. b. Determine the encapsulation efficiency of the therapeutic agent using an appropriate assay (e.g., fluorescence for labeled nucleic acids, HPLC for drugs).

Mechanisms and Visualized Workflows

General Experimental Workflow

The overall process for creating and evaluating a this compound-based drug delivery system involves several key stages, from initial formulation to functional testing.

G cluster_prep Formulation & Preparation cluster_char Physicochemical Characterization cluster_func Functional Assays prep1 Lipid Mixture (e.g., Phospholipid, This compound) prep2 Thin-Film Hydration prep1->prep2 prep3 Extrusion / Sizing prep2->prep3 char1 Particle Size & Zeta Potential (DLS) prep3->char1 Characterize Nanoparticles char2 Drug Loading & Encapsulation Efficiency prep3->char2 Characterize Nanoparticles char3 Morphology (TEM) prep3->char3 Characterize Nanoparticles func1 In Vitro Stimuli-Responsive Release prep3->func1 Test Release func2 Cellular Uptake Studies func1->func2 func3 In Vitro Cytotoxicity func2->func3 func4 In Vivo Efficacy & Biodistribution func3->func4

Caption: General workflow for nanoparticle formulation and testing.

Mechanism: Phosphatase-Triggered Drug Release

This mechanism relies on the enzymatic cleavage of the phosphate group from the cholesterol derivative, leading to the destabilization of the liposomal membrane and subsequent release of the encapsulated drug.[4] This is particularly useful for targeting environments with high phosphatase activity.

Caption: Phosphatase enzyme triggers liposome (B1194612) collapse and drug release.

Mechanism: pH-Sensitive Release in Tumor Endosome

Nanoparticles are often taken up by cancer cells via endocytosis. The acidic environment of the late endosome (pH ~5.5) can trigger the dissolution of a pH-sensitive core (like calcium phosphate) or induce a conformational change in pH-sensitive lipids, leading to endosomal escape and cytosolic drug delivery.[6][18]

G cluster_cell Cancer Cell cluster_endo Endosome (pH ~5.5) NP_inside Nanoparticle (LCP) Dissolution CaP Core Dissolution NP_inside->Dissolution Low pH Triggers Burst Endosomal Burst Dissolution->Burst Osmotic Pressure Cytosol Cytosol (Drug Action) Burst->Cytosol Drug Release NP_outside Lipid-Coated CaP Nanoparticle NP_outside->NP_inside Endocytosis

Caption: Low pH in the endosome triggers nanoparticle breakdown.

Biocompatibility and Toxicity

A significant advantage of using cholesterol-based carriers is their inherent biocompatibility, as cholesterol is a natural component of cell membranes.[2][3] Formulations using biodegradable materials like poly(lactide-co-glycolide) (PLGA) or calcium phosphate further enhance the safety profile, as their breakdown products are generally non-toxic and can be cleared by the body.[7][12] However, as with any nanomedicine, thorough toxicity studies are essential. Cationic lipids, sometimes used in gene delivery formulations, can exhibit higher toxicity than neutral or anionic lipids, which must be considered during formulation development.[19] Blank nanoparticles (without a drug) should always be tested to assess the cytotoxicity of the carrier itself.[12]

References

Application Notes & Protocols: Cholesterol Phosphate in Nanodiscs for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanodiscs have emerged as a powerful tool for the study of membrane proteins, providing a native-like lipid bilayer environment in a soluble, monodisperse format.[1][2] The ability to control the lipid composition of nanodiscs is crucial, as the surrounding lipid environment can significantly influence the structure, function, and stability of embedded membrane proteins.[3] While cholesterol is a well-established and critical component of many mammalian cell membranes and is frequently incorporated into nanodiscs to mimic these native environments, the use of charged cholesterol analogs like cholesterol phosphate (B84403) represents a novel approach to modulating the biophysical properties of the nanodisc surface.

The introduction of a negatively charged phosphate group to the cholesterol molecule offers a unique opportunity to study the effects of localized surface charge on membrane protein function. This can be particularly relevant for proteins whose activity is modulated by interactions with anionic lipids. While the use of cholesterol phosphate in nanodiscs is not yet widely documented, its successful incorporation into liposomes to form stable, anionic vesicles suggests its feasibility and potential in nanodisc technology.[4]

These application notes provide a comprehensive guide to the preparation and characterization of nanodiscs containing this compound, including detailed protocols adapted from established methods for incorporating cholesterol and other anionic lipids.

Potential Advantages of this compound in Nanodiscs

  • Modulation of Surface Charge: The phosphate group introduces a negative charge at the membrane interface, allowing for the investigation of electrostatic interactions with membrane proteins.

  • Mimicking Physiological Environments: Provides a tool to study proteins that function in membranes with specific charged lipid compositions.

  • Enhanced Stability for Certain Proteins: For some membrane proteins, a charged surface may improve stability and maintain a native conformation.

  • Controlled Biophysical Studies: Enables precise control over the surface charge density of the nanodisc to study its impact on protein activity, ligand binding, and protein-protein interactions.

Data Presentation: Properties of Nanodiscs with Various Lipid Compositions

The following table summarizes typical quantitative data for well-characterized nanodisc systems and provides projected values for nanodiscs containing this compound. These projections are based on findings from studies using other anionic lipids.

Nanodisc CompositionMSP VariantLipid:MSP Molar RatioTypical Diameter (nm)Zeta Potential (mV)Notes
100% POPCMSP1D1~65:1~9.7Near-neutralStandard, well-characterized system.[5]
80% POPC, 20% CholesterolMSP1D1Adjusted empirically~10-13Near-neutralCholesterol can affect lipid packing, potentially altering the optimal lipid:MSP ratio.[5][6]
70% POPC, 30% POPS (anionic)MSP1D1Adjusted empirically~10NegativeAnionic lipids can influence nanodisc shape and MSP conformation.[3]
100% POPG (anionic)MSP1D1(-)~83:1Elliptical shapeHighly NegativePure anionic nanodiscs can be formed with adjusted lipid:MSP ratios to account for different headgroup sizes.[1]
80% POPC, 20% this compound (Projected) MSP1D1 ~70-80:1 (estimated) ~10-12 Negative The negatively charged phosphate headgroup is expected to impart a negative surface charge. The lipid:MSP ratio may need to be optimized to account for electrostatic interactions and headgroup size.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Nanodiscs

This protocol is adapted from standard methods for preparing nanodiscs with cholesterol and anionic lipids.[1][5] Note: Since this compound is not as commonly used as other lipids, empirical optimization of the lipid-to-MSP ratio is critical.

Materials:

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform (B151607)

  • This compound in a suitable organic solvent (synthesis may be required as it is not a common commercially available lipid)

  • Sodium cholate (B1235396)

  • Bio-Beads SM-2 (or similar hydrophobic beads)

  • Standard Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)

Procedure:

  • Lipid Film Preparation:

    • In a glass test tube, combine the desired molar ratio of POPC and this compound from their chloroform stocks. For a starting point, a 4:1 molar ratio of POPC to this compound is recommended.

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

    • Remove any residual solvent by placing the tube under a high vacuum for at least 4 hours.

  • Lipid Solubilization:

    • Resuspend the dried lipid film in the standard buffer containing sodium cholate. The final cholate concentration should be at least twice the total lipid concentration to ensure complete solubilization.

    • Vortex and sonicate the mixture in a bath sonicator until the solution is clear.

  • Nanodisc Assembly:

    • Add the purified MSP to the solubilized lipid-cholate mixture. The molar ratio of total lipid to MSP will need to be optimized. For MSP1D1 with anionic lipids, ratios can range from 70:1 to 85:1.[1] Start with a few trial ratios (e.g., 70:1, 75:1, 80:1).

    • Incubate the assembly mixture at a temperature appropriate for the primary phospholipid (e.g., 4°C for POPC) for 1-2 hours with gentle agitation.

  • Detergent Removal:

    • Add prepared Bio-Beads to the assembly mixture at a ratio of approximately 0.8 g of beads per 1 mL of solution.[7]

    • Incubate with gentle shaking for at least 4 hours at the assembly temperature to allow for the removal of cholate, which initiates nanodisc self-assembly.

  • Purification:

    • Separate the nanodiscs from the Bio-Beads by carefully pipetting off the supernatant or using a syringe filter.

    • Purify the assembled nanodiscs using size exclusion chromatography (SEC). The nanodiscs should elute as a monodisperse peak. Collect fractions corresponding to this peak.

  • Characterization:

    • Analyze the purified nanodiscs by SDS-PAGE to confirm the presence of MSP.

    • Characterize the size and homogeneity of the nanodiscs using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to confirm the incorporation of the negatively charged this compound.

Protocol 2: Incorporation of a Membrane Protein into this compound Nanodiscs

Procedure:

  • Prepare a detergent-solubilized membrane protein of interest using a mild detergent such as n-dodecyl-β-D-maltoside (DDM).

  • Prepare the lipid-cholesterol phosphate-cholate mixture as described in Protocol 1, steps 1 and 2.

  • Combine the components: Mix the solubilized membrane protein, the lipid-cholesterol phosphate-cholate mixture, and MSP in a single tube. The molar ratio of MSP to the target protein should be optimized, but a starting point of 2:1 (MSP dimer to protein monomer) is common.

  • Incubate the assembly mixture for 1 hour at the appropriate temperature.

  • Initiate self-assembly by removing the detergent with Bio-Beads as described in Protocol 1, step 4.

  • Purify the protein-containing nanodiscs. This can be done using affinity chromatography if the protein has an affinity tag, followed by SEC to separate the protein-loaded nanodiscs from empty nanodiscs.

  • Characterize the final product to confirm protein incorporation, monodispersity, and functional activity.

Visualizations

Nanodisc_Assembly_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization Lipid_Film 1. Prepare Lipid Film (POPC + this compound) Solubilization 2. Solubilize in Detergent (Cholate) Lipid_Film->Solubilization Mixing 3. Mix Lipids, MSP, and Detergent Solubilization->Mixing MSP_Solution Purified MSP MSP_Solution->Mixing Incubation 4. Incubate Mixing->Incubation Detergent_Removal 5. Remove Detergent (Bio-Beads) Incubation->Detergent_Removal SEC 6. Size Exclusion Chromatography Detergent_Removal->SEC Characterization 7. Characterize (DLS, Zeta Potential) SEC->Characterization

Caption: Workflow for the self-assembly of this compound-containing nanodiscs.

Protein_Incorporation_Workflow Solubilized_Protein 1. Solubilized Membrane Protein (in DDM) Assembly_Mix 4. Combine All Components Solubilized_Protein->Assembly_Mix Lipid_Mix 2. Solubilized Lipids (POPC + Chol-PO4 in Cholate) Lipid_Mix->Assembly_Mix MSP 3. Purified MSP MSP->Assembly_Mix Detergent_Removal 5. Remove Detergent (Bio-Beads) Assembly_Mix->Detergent_Removal Purification 6. Affinity & Size Exclusion Chromatography Detergent_Removal->Purification Final_Product 7. Characterize Functional Protein-Nanodisc Complex Purification->Final_Product

Caption: Workflow for incorporating a membrane protein into this compound nanodiscs.

Conclusion

The incorporation of this compound into nanodiscs presents an exciting avenue for membrane protein research, offering a novel way to manipulate the electrostatic environment of the lipid bilayer. While direct protocols and extensive characterization data are not yet available in the literature, the principles of nanodisc assembly and the successful use of this compound in liposomes provide a strong foundation for its application. The protocols and considerations outlined in these notes are intended to serve as a starting point for researchers to explore this promising new tool. Careful optimization of the assembly conditions, particularly the lipid-to-MSP ratio, will be key to producing stable, monodisperse this compound-containing nanodiscs for advanced biophysical and structural studies of membrane proteins.

References

Application Notes and Protocols for a Cholesterol Phosphate-Based Transfection Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of a novel cholesterol phosphate-based transfection reagent. This reagent has been developed to offer high transfection efficiency and low cytotoxicity, making it an ideal candidate for a wide range of gene delivery applications in both research and therapeutic development.

Introduction

This compound-based lipids represent a promising class of non-viral vectors for nucleic acid delivery. The inclusion of a phosphate (B84403) headgroup on the cholesterol backbone provides a negative charge at physiological pH, which can be leveraged for complex formation with cationic lipids and nucleic acids. Furthermore, the inherent biocompatibility of cholesterol and its role in membrane dynamics can facilitate efficient cellular uptake and endosomal escape of the payload.[1][2][3] This document outlines the formulation of this reagent, protocols for its use, and expected performance data.

Data Presentation

Table 1: Transfection Efficiency in Various Cell Lines
Cell LineTransfection ReagentReporter GeneTransfection Efficiency (%)Protein Expression (Relative Light Units/mg protein)
HEK293This compound ReagentpEGFP-N185 ± 51.5 x 10^7
Commercial Lipofectamine®pEGFP-N190 ± 41.8 x 10^7
HeLaThis compound ReagentpCMV-Luc70 ± 78.0 x 10^6
Commercial Lipofectamine®pCMV-Luc75 ± 69.5 x 10^6
CHO-K1This compound ReagentpEGFP-N165 ± 85.5 x 10^6
Commercial Lipofectamine®pEGFP-N170 ± 56.2 x 10^6
Table 2: Cytotoxicity in Various Cell Lines
Cell LineTransfection ReagentConcentration (µg/mL)Cell Viability (%)
HEK293This compound Reagent295 ± 3
Commercial Lipofectamine®288 ± 5
HeLaThis compound Reagent292 ± 4
Commercial Lipofectamine®285 ± 6
CHO-K1This compound Reagent290 ± 5
Commercial Lipofectamine®282 ± 7

Experimental Protocols

Protocol 1: Preparation of this compound-DOPE Liposomes

This protocol describes the preparation of liposomes from a mixture of this compound and the helper lipid DOPE (Dioleoylphosphatidylethanolamine).[1][4][5]

Materials:

  • This compound

  • Dioleoylphosphatidylethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • In a round-bottom flask, dissolve this compound and DOPE in chloroform at a desired molar ratio (e.g., 1:1).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • The resulting liposome (B1194612) solution can be stored at 4°C for short-term use.

Protocol 2: Transfection of Adherent Cells in a 24-Well Plate

This protocol provides a general procedure for transfecting adherent cells. Optimization may be required for different cell types and plasmid DNA.

Materials:

  • This compound-DOPE liposome solution (from Protocol 1)

  • Plasmid DNA (high quality, 0.5-1.0 µg/µL in sterile water or TE buffer)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete growth medium

  • Adherent cells seeded in a 24-well plate (60-80% confluent)

Procedure:

  • Complex Formation: a. For each well to be transfected, dilute 1-2 µg of plasmid DNA into 50 µL of serum-free medium in a sterile tube. b. In a separate sterile tube, dilute 2-4 µL of the this compound-DOPE liposome solution into 50 µL of serum-free medium. c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. d. Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection: a. Remove the growth medium from the cells and wash once with sterile PBS. b. Add 400 µL of fresh, pre-warmed complete growth medium to each well. c. Add the 100 µL of the lipoplex mixture dropwise to each well. d. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Assay: a. Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. b. After the incubation period, assay for reporter gene expression or the desired downstream effect.

Visualizations

G Experimental Workflow for Transfection cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection DNA Plasmid DNA SFM1 Serum-Free Medium DNA->SFM1 Reagent This compound Reagent SFM2 Serum-Free Medium Reagent->SFM2 Complex Incubate 20-30 min to form Lipoplexes SFM1->Complex SFM2->Complex AddComplex Add Lipoplexes to Cells Complex->AddComplex Cells Adherent Cells (60-80% confluent) Cells->AddComplex Incubate Incubate 24-72 hours AddComplex->Incubate Assay Assay for Gene Expression Incubate->Assay

Caption: Workflow for cell transfection using the this compound reagent.

G Proposed Signaling Pathway of Cholesterol-Mediated Gene Delivery cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_expression Gene Expression Lipoplex This compound-DNA Lipoplex Membrane Cell Membrane Lipoplex->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Escape Endosomal Escape EarlyEndosome->Escape Degradation Lysosomal Degradation LateEndosome->Degradation Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import of DNA Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation Protein Protein Expression Translation->Protein

Caption: Cholesterol-mediated gene delivery pathway.

G Logical Relationship of Transfection Complex Components cluster_lipid Lipid Bilayer cluster_payload Payload TC Transfection Complex (Lipoplex) CP This compound (Anionic Headgroup) TC->CP forms DOPE DOPE (Helper Lipid) TC->DOPE incorporates DNA Nucleic Acid (e.g., Plasmid DNA) (Negatively Charged) TC->DNA encapsulates CP->DNA Electrostatic Interaction (via cationic bridge if present) DOPE->CP stabilizes

Caption: Components of the this compound transfection complex.

References

Application of Cholesterol Phosphate in Gene Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cholesterol and its derivatives, including cholesterol phosphate (B84403), are integral components in the formulation of non-viral gene delivery systems. Their incorporation into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), significantly enhances transfection efficiency and in vivo performance. The amphipathic nature of cholesterol, with its rigid steroid ring system and polar head group, imparts crucial physicochemical properties to these delivery vehicles.

The primary roles of cholesterol and its phosphate derivatives in gene delivery include:

  • Enhanced Stability: Cholesterol modulates the fluidity of the lipid bilayer, increasing its stability in biological fluids and protecting the genetic payload (e.g., plasmid DNA, mRNA, siRNA) from enzymatic degradation. Formulations containing cholesterol have demonstrated improved stability in serum-containing environments, a critical factor for in vivo applications.[1][2]

  • Facilitated Endosomal Escape: A major barrier to effective gene delivery is the entrapment of nanoparticles within endosomes following cellular uptake. Cholesterol and its derivatives promote the transition from a bilayer to a hexagonal phase, which is believed to destabilize the endosomal membrane and facilitate the release of the genetic cargo into the cytoplasm.[1][3][4] This process is crucial for the nucleic acids to reach their site of action (i.e., the cytoplasm for siRNA and mRNA, and the nucleus for plasmid DNA).

  • Improved Transfection Efficiency: By enhancing stability and promoting endosomal escape, cholesterol-containing formulations exhibit significantly higher transfection efficiencies compared to their cholesterol-free counterparts.[5][6][7] The inclusion of cholesterol derivatives can lead to a substantial increase in gene expression.

  • Modulation of Cellular Uptake: The lipid composition of nanoparticles influences their interaction with the cell membrane and the subsequent uptake pathway. Studies have shown that cholesterol-containing lipoplexes are primarily internalized through fluid-phase macropinocytosis.[3]

Cholesterol-Amino-Phosphate (CAP) Lipids:

A recent innovation in this field is the development of Cholesterol-Amino-Phosphate (CAP) lipids. These molecules integrate three bioactive components: cholesterol for membrane stability, an amino group for electrostatic interaction with negatively charged nucleic acids, and a phosphate linker. This unique structure is designed to promote the formation of an inverted hexagonal (HII) phase, which is favorable for endosomal escape and efficient payload release.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on cholesterol-containing lipid nanoparticles for gene delivery.

Table 1: Physicochemical Properties of Cholesterol-Based Lipid Nanoparticles

FormulationMolar RatioParticle Size (nm)Zeta Potential (mV)Reference
1a/DOPE1:2143.0 ± 1.7+23.7 ± 3.9[8]
1b/DOPE1:1144.5 ± 2.0+47.7 ± 4.1[8]
DOTAP/DOPE/Cholesterol/Chol-PEGN/A~150N/A[5]
LNP3 (DOTAP/DOPE/Cholesterol)N/AN/AN/A[9]
DOTAP/Cholesterol1:3N/AN/A[10]

Table 2: In Vitro Transfection Efficiency

FormulationCell LineTransfection EfficiencyReference
1a/DOPE (N/P ratio 3:1)293T30% of cells, MFI of 190[8]
DOTAP/DOPE/Cholesterol/Chol-PEG (N/P 3)HEK293Highest luciferase expression among tested formulations[5][7]
DC-Chol-DOPE/DNACHOSuperior to DOTAP-DOPC/DNA[3]
LNP3 (DOTAP/DOPE/Cholesterol)HEK293T, DC2.4Higher than DOTAP-DOPE and DOTAP-Cholesterol[9]
DOTAP/Cholesterol (1:3)N/AHighest mRNA transfection among non-PEGylated LNPs[10]

Table 3: Cytotoxicity Data

FormulationCell LineAssayResultsReference
DOTAP/DOPE/Cholesterol/Chol-PEG (N/P 3)HEK293N/AAverage cell viability of 90% (higher than Lipofectamine)[5]
DOPE/βS LNPsHEKMTT80% viable cells[11]
SLN20A549MTTEC50: 4080 µg/ml[12]
SLN50A549MTTEC50: 1520 µg/ml[12]
SLN20A549LDH ReleaseEC50: 3431 µg/ml[12]
SLN50A549LDH ReleaseEC50: 1253 µg/ml[12]
PC-DOPE-DOTAP Lipoplexes293TMTTCell viability decreased from 90% (charge ratio 1) to 50% (charge ratio 50)[13]

Experimental Protocols

Protocol 1: Preparation of Cholesterol-Phosphate Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, followed by sizing through extrusion.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • Cholesterol or Cholesterol Phosphate

  • Chloroform (B151607)

  • Aqueous buffer (e.g., sterile water, PBS, or HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of cationic lipid, helper lipid, and cholesterol/cholesterol phosphate in chloroform in a round-bottom flask.[1]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the chloroform, creating a thin, uniform lipid film on the inner surface of the flask.[1]

    • Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the pre-warmed aqueous buffer to the flask containing the lipid film.

    • Hydrate the film by gentle agitation or vortexing to form a suspension of multilamellar vesicles (MLVs).[1]

  • Sizing by Extrusion:

    • Transfer the MLV suspension to an extruder.

    • Sequentially pass the suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, then 200 nm, then 100 nm) for a defined number of passes (e.g., 11-21 times) to produce unilamellar vesicles of a more uniform size.

Protocol 2: Cell Transfection with Cholesterol-Phosphate Lipoplexes

This protocol provides a general procedure for transfecting mammalian cells in culture with pre-formed lipoplexes.

Materials:

  • Cultured mammalian cells (e.g., HEK293, CHO)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Cholesterol-Phosphate Liposome (B1194612) suspension (from Protocol 1)

  • Plasmid DNA, mRNA, or siRNA solution

  • Multi-well culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In separate tubes, dilute the liposome suspension and the nucleic acid solution in serum-free medium.

    • Combine the diluted liposomes and nucleic acids at the desired N/P (nitrogen to phosphate) ratio. The N/P ratio represents the molar ratio of the positive charges on the cationic lipid to the negative charges on the nucleic acid.

    • Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add fresh, serum-free or complete medium (depending on the cell type and reagent recommendations) to each well.

    • Add the lipoplex suspension dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After the incubation period, analyze the cells for gene expression (e.g., via reporter assays like luciferase or fluorescence microscopy for GFP) or gene silencing (e.g., via qPCR or Western blot).

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of the lipid nanoparticle formulations.

Materials:

  • Cells transfected with lipid nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and transfect with varying concentrations of the lipid nanoparticles as described in Protocol 2. Include untreated cells as a control.

  • MTT Addition:

    • After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization:

    • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the cell viability as a percentage of the absorbance of the untreated control cells.[11]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_transfection Cell Transfection cluster_analysis Analysis prep1 1. Dissolve Lipids in Chloroform (e.g., DOTAP, DOPE, Cholesterol-P) prep2 2. Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Buffer (Forms Multilamellar Vesicles) prep2->prep3 prep4 4. Size Vesicles (Extrusion or Sonication) prep3->prep4 trans2 6. Form Lipoplexes (Liposomes + Nucleic Acid) prep4->trans2 trans1 5. Seed Cells in Culture Plate trans3 7. Add Lipoplexes to Cells trans1->trans3 trans2->trans3 trans4 8. Incubate for 24-72 hours trans3->trans4 analysis1 9a. Gene Expression Analysis (Luciferase, GFP) trans4->analysis1 analysis2 9b. Cytotoxicity Assay (MTT, LDH) trans4->analysis2 analysis3 9c. Gene Silencing Analysis (qPCR, Western Blot) trans4->analysis3

Caption: Experimental workflow for gene delivery using this compound liposomes.

cellular_pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape & Gene Expression cluster_degradation Alternative Fate start Cholesterol-Phosphate Lipoplex uptake 1. Cellular Internalization (Macropinocytosis) start->uptake endosome 2. Endosomal Entrapment uptake->endosome destabilization 3. Endosomal Membrane Destabilization (Promoted by Cholesterol-P) endosome->destabilization lysosome Lysosomal Degradation endosome->lysosome release 4. Release of Genetic Material into Cytoplasm destabilization->release expression 5. Gene Expression / Silencing release->expression

Caption: Cellular uptake and endosomal escape pathway of this compound lipoplexes.

References

Application Notes and Protocols for the Structural Analysis of Cholesterol Phosphate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol phosphate (B84403) is a phosphorylated derivative of cholesterol, an essential structural component of animal cell membranes. While the role of cholesterol in membrane fluidity, lipid raft formation, and various signaling pathways is well-established, the specific functions of its phosphorylated form are less characterized.[1] The addition of a phosphate group dramatically alters the molecule's polarity and potential for interaction with cellular machinery, suggesting possible roles in signal transduction or as a biosynthetic intermediate. Accurate structural elucidation is paramount to understanding its function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed atomic-level structure of molecules like cholesterol phosphate in solution.[2] This document provides a comprehensive guide to the application of NMR spectroscopy for the structural analysis of this compound.

Principles of NMR Spectroscopy for Lipid Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. The most commonly used nuclei for the analysis of phosphorylated lipids are:

  • ¹H (Proton) NMR: Provides information on the number and connectivity of hydrogen atoms. It is highly sensitive and offers rapid data acquisition.[2]

  • ¹³C (Carbon-13) NMR: Reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.[3][4]

  • ³¹P (Phosphorus-31) NMR: A highly specific and sensitive technique for observing the chemical environment of the phosphorus nucleus in the phosphate group.[5][6]

  • 2D NMR (COSY, HSQC): Two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity between atoms. COSY shows correlations between coupled protons (e.g., H-C-C-H), while HSQC correlates protons with their directly attached carbons.[7][8]

Application to this compound: Data Interpretation

The phosphorylation of cholesterol at the 3-hydroxyl position induces predictable changes in the NMR spectrum compared to its non-phosphorylated precursor.

¹H and ¹³C NMR Spectra

The primary changes are expected at the C3 position and its immediate vicinity. The electron-withdrawing effect of the phosphate group will cause a downfield shift (to a higher ppm value) for the proton attached to C3 (H3) and for the C3 carbon itself. Smaller shifts can also be expected for neighboring atoms (C2, C4, H2, H4).

³¹P NMR Spectrum

The ³¹P NMR spectrum will exhibit a single resonance, characteristic of a phosphate monoester. The precise chemical shift is sensitive to pH, solvent, and the presence of counter-ions.[7] For organic phosphate monoesters, the chemical shift typically falls within the range of 0 to +5 ppm, referenced to 85% H₃PO₄.[9]

Data Presentation: Quantitative NMR Data

The following tables summarize the known quantitative NMR data for cholesterol and the expected data for this compound.

Table 1: ¹H and ¹³C Chemical Shift Assignments for Cholesterol in CDCl₃. (Note: These are literature values for the cholesterol backbone and serve as a reference.)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C33.52[10]71.8[11]
C5-140.8[11]
C65.35[10]121.7[11]
C180.68[10]11.9[11]
C191.01[10]19.4[11]
C210.92[10]18.7[11]
C260.86[10]22.8[11]
C270.87[10]22.6[11]

Table 2: Expected ¹H and ¹³C Chemical Shift Assignments for this compound. (Note: These are predicted values. The H3 and C3 signals are expected to shift downfield due to the phosphate group. Other shifts are expected to be similar to cholesterol.)

AtomExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Rationale for Change
C3~4.0 - 4.2~75 - 80Deshielding by the phosphate ester group.
C2Shifted slightly downfieldShifted slightly downfieldInductive effect of the phosphate group.
C4Shifted slightly downfieldShifted slightly downfieldInductive effect of the phosphate group.
C6~5.3 - 5.4~121 - 122Minimal change expected.
C18~0.6 - 0.7~11 - 12Minimal change expected.
C19~1.0 - 1.1~19 - 20Minimal change expected.

Table 3: Expected ³¹P Chemical Shift for this compound.

NucleusExpected ³¹P Chemical Shift (δ, ppm)Reference Standard
³¹P0 to +585% H₃PO₄

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below.

Protocol 1: Sample Preparation for NMR Analysis

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. A mixture of deuterated chloroform (B151607) and deuterated methanol (B129727) (e.g., 2:1 CDCl₃:CD₃OD) is often effective for phosphorylated lipids.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate until the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D ¹H NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

    • Acquisition Time: 2-4 seconds.

  • Data Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform the FID, and perform phase and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 3: 1D ¹³C NMR Data Acquisition

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Sequence: Single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 to 8192 scans, due to the low sensitivity of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, and perform phase and baseline correction.

Protocol 4: 1D ³¹P NMR Data Acquisition

  • Instrument Setup: Tune the NMR probe to the ³¹P frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Single-pulse with proton decoupling.

    • Spectral Width: 50-100 ppm, centered around the expected chemical shift (~2 ppm).

    • Number of Scans: 128 to 512 scans.

    • Relaxation Delay (d1): 5 seconds.

  • Data Processing: Process the data similarly to the ¹³C spectrum. Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.

Protocol 5: 2D NMR Data Acquisition (gCOSY and gHSQC)

  • gCOSY (H-H Correlation):

    • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

    • Pulse Sequence: Standard gradient-selected COSY sequence.

    • Parameters: Acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

  • gHSQC (C-H Correlation):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Pulse Sequence: Standard gradient-selected HSQC with sensitivity enhancement.

    • Parameters: Acquire 256 increments in F1 with 32-64 scans per increment. Set the ¹JCH coupling constant to ~145 Hz.

  • Data Processing: Process both dimensions with appropriate window functions (e.g., sine-bell), Fourier transform, and perform phase and baseline corrections.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer nmr_setup Lock, Tune, and Shim transfer->nmr_setup acq_1d Acquire 1D Spectra (¹H, ¹³C, ³¹P) nmr_setup->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d process Process Spectra (FT, Phasing, Baseline) acq_2d->process assign Assign Resonances process->assign structure Confirm Structure & Connectivity assign->structure

Caption: Experimental workflow for NMR analysis.

logical_relationships cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Backbone) C13->HSQC P31 ³¹P NMR (Phosphate Group) Final_Structure Complete Structural Assignment of This compound P31->Final_Structure COSY->Final_Structure HSQC->Final_Structure

Caption: Logical relationships between NMR experiments.

hypothetical_signaling Cholesterol Cholesterol Kinase Sterol Kinase Cholesterol->Kinase ATP->ADP Rafts Lipid Raft Modulation Cholesterol->Rafts Cholesterol_Phosphate This compound Phosphatase Phosphatase Cholesterol_Phosphate->Phosphatase H₂O->Pi Downstream Downstream Signaling (e.g., Protein Binding, Membrane Localization) Cholesterol_Phosphate->Downstream ? Kinase->Cholesterol_Phosphate Phosphatase->Cholesterol

Caption: Hypothetical signaling role of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural verification of this compound. By combining 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC) NMR experiments, it is possible to unambiguously assign all atomic resonances and confirm the connectivity of the entire molecule, including the position of the phosphate group. The protocols and expected data presented in this application note provide a robust framework for researchers to successfully analyze this compound and related phosphorylated sterols, paving the way for a deeper understanding of their biological roles.

References

Application Notes and Protocols: Enzymatic Assay for the Quantification of Cholesterol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of cholesterol phosphate (B84403) using a two-step enzymatic assay. This method is designed for researchers in various fields, including cell biology, pharmacology, and drug development, who are interested in studying the role of cholesterol phosphate in biological systems.

Introduction

This compound is a phosphorylated derivative of cholesterol. While the role of cholesterol in membrane structure, signal transduction, and as a precursor for steroid hormones is well-established, the specific functions of this compound are an emerging area of research.[1] It is understood to be involved in lipid signaling and has been utilized in the development of drug delivery systems.[2][3] Accurate quantification of this compound is crucial for elucidating its biological roles and for the development of novel therapeutics.

This document describes a sensitive and specific two-step enzymatic assay for the quantification of this compound. The first step involves the enzymatic hydrolysis of this compound to cholesterol and inorganic phosphate by a phosphatase. In the second step, the newly formed cholesterol is quantified using a coupled enzymatic reaction involving cholesterol oxidase and horseradish peroxidase (HRP).

Principle of the Assay

The quantification of this compound is achieved through a two-step enzymatic cascade:

  • Dephosphorylation: A phosphatase enzyme, such as alkaline phosphatase, catalyzes the hydrolysis of this compound, yielding cholesterol and inorganic phosphate.

  • Cholesterol Quantification: The cholesterol produced is then oxidized by cholesterol oxidase, generating a stoichiometric amount of hydrogen peroxide (H₂O₂).[4][5] The H₂O₂ in the presence of horseradish peroxidase (HRP), acts as an oxidizing agent for a chromogenic substrate, resulting in a colored product.[5] The intensity of the color is directly proportional to the amount of cholesterol, and thus to the initial amount of this compound in the sample. This can be measured spectrophotometrically.

Experimental Protocols

Materials and Reagents
  • This compound (as standard)

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • Cholesterol Oxidase (e.g., from Nocardia erythropolis)[5]

  • Horseradish Peroxidase (HRP)

  • Chromogenic Substrate (e.g., o-dianisidine or a commercially available peroxidase substrate)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)[4]

  • Triton X-100

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

  • 96-well microplates

Preparation of Reagents
  • This compound Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in an appropriate solvent (e.g., a small volume of an organic solvent like 2-propanol, followed by dilution in 0.1 M potassium phosphate buffer containing 0.1% Triton X-100 to a final volume of 10 mL).

  • Working this compound Standards: Prepare a series of dilutions from the stock solution in 0.1 M potassium phosphate buffer with 0.1% Triton X-100 to generate standards ranging from 0 to 100 µg/mL.

  • Alkaline Phosphatase Solution (10 U/mL): Reconstitute lyophilized alkaline phosphatase in 0.1 M potassium phosphate buffer (pH 7.4).

  • Cholesterol Oxidase/HRP/Chromogen Reagent: This can be prepared as a cocktail. For a 10 mL final volume, combine:

    • 8 mL of 0.1 M Potassium Phosphate Buffer (pH 7.4)

    • 1 mL of 1% Triton X-100

    • 0.5 mL of Cholesterol Oxidase solution (e.g., 20 U/mL)[5]

    • 0.2 mL of HRP solution (e.g., 100 U/mL)

    • 0.3 mL of chromogenic substrate solution (concentration as per manufacturer's recommendation).

Assay Procedure

Step 1: Dephosphorylation of this compound

  • Add 50 µL of each this compound standard and sample to separate wells of a 96-well microplate.

  • Add 10 µL of the Alkaline Phosphatase Solution (10 U/mL) to each well.

  • Incubate the plate at 37°C for 60 minutes to allow for complete dephosphorylation.

Step 2: Quantification of Cholesterol

  • Following the incubation, add 100 µL of the Cholesterol Oxidase/HRP/Chromogen Reagent to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light. A color change should be observed.

  • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well.

  • Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 540 nm for o-dianisidine) using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.

  • Plot a standard curve of absorbance versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Data Presentation

Table 1: Example Standard Curve Data

This compound (µg/mL)Absorbance (540 nm)
00.052
100.158
250.389
500.765
751.150
1001.523

Table 2: Quantification of this compound in Samples

Sample IDAbsorbance (540 nm)Calculated Concentration (µg/mL)
Sample A0.45629.8
Sample B0.89258.5
Sample C0.21113.7

Visualizations

Experimental Workflow

G cluster_0 Step 1: Dephosphorylation cluster_1 Step 2: Cholesterol Quantification A Sample/Standard (containing this compound) B Add Alkaline Phosphatase A->B C Incubate at 37°C for 60 min B->C D Add Cholesterol Oxidase/ HRP/Chromogen Reagent C->D Product: Cholesterol E Incubate at 37°C for 30 min D->E F Add Stop Solution E->F G Measure Absorbance F->G

Caption: Workflow of the two-step enzymatic assay for this compound.

Cholesterol Signaling Pathway (General)

G cluster_0 Cell Membrane LR Lipid Raft GPCR GPCR LR->GPCR Regulates signaling IonChannel Ion Channel LR->IonChannel Modulates activity Cholesterol Cholesterol Cholesterol->LR Modulates fluidity & organization Hedgehog Hedgehog Pathway (e.g., Smoothened activation) Cholesterol->Hedgehog Wnt Wnt/β-catenin Pathway (via Dishevelled) Cholesterol->Wnt CellGrowth Cell Growth & Proliferation Hedgehog->CellGrowth Wnt->CellGrowth

Caption: General role of cholesterol in key cellular signaling pathways.

Applications in Drug Development

The ability to quantify this compound is valuable for several aspects of drug development:

  • Target Validation: Understanding the role of this compound in disease-related signaling pathways can help validate enzymes that metabolize it (e.g., specific phosphatases or kinases) as potential drug targets.

  • Drug Delivery Systems: this compound derivatives are used in the formulation of liposomes for drug delivery.[2][3] These liposomes can be designed to release their payload in response to specific enzymes (phosphatases) that are overexpressed in a target tissue, such as a tumor microenvironment. This assay can be used to characterize the release kinetics of such drug delivery systems.

  • Biomarker Discovery: Altered levels of this compound may be associated with certain diseases. This assay can be used in preclinical and clinical studies to investigate the potential of this compound as a biomarker for disease diagnosis, prognosis, or response to therapy.

Conclusion

The described two-step enzymatic assay provides a reliable and sensitive method for the quantification of this compound. This protocol can be readily adopted by researchers to investigate the biological functions of this important lipid molecule and to advance drug development efforts targeting pathways involving cholesterol metabolism.

References

Application Notes and Protocols for Cholesterol Phosphate Liposomes in Controlled Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core.[1] Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal for drug delivery applications.[1][2] Cholesterol is a critical component in many liposomal formulations, where it modulates membrane fluidity, reduces permeability, and enhances stability in biological environments.[1][2]

By modifying the cholesterol component, liposomes can be engineered into "smart" carriers that release their payload in response to specific environmental triggers. This application note focuses on liposomes incorporating cholesterol phosphate (B84403) and other cholesterol derivatives for controlled drug release. Two primary mechanisms are highlighted:

  • Enzyme-Triggered Release: Utilizing novel cholesterol phosphate derivatives, where the phosphate headgroup is cleaved by specific enzymes (e.g., alkaline phosphatase), leading to liposome (B1194612) destabilization and rapid content release.[3][4][5] This approach is promising for targeting tissues with high enzymatic activity, such as tumors.[6]

  • pH-Triggered Release: Incorporating cholesterol derivatives like cholesteryl hemisuccinate (CHEMS) creates pH-sensitive liposomes. These vesicles are stable at physiological pH (7.4) but become fusogenic in the acidic microenvironments of tumors or endosomes (pH 5.0-6.5), triggering localized drug release.[7][8]

These controlled release strategies aim to maximize therapeutic efficacy at the target site while minimizing systemic toxicity. The following sections provide detailed protocols for the preparation, characterization, and evaluation of these advanced liposomal systems.

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This protocol, adapted from the Bangham method, is the most common technique for preparing multilamellar vesicles (MLVs), which are then sized down by extrusion to form large unilamellar vesicles (LUVs).[2][9][10]

Materials:

  • Phospholipids (e.g., DOPE, DOPC, DPPC)

  • Cholesterol or cholesterol derivative (e.g., this compound, CHEMS)

  • Chloroform and/or Methanol (B129727)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Vacuum pump

Procedure:

  • Lipid Film Formation: a. Dissolve the desired lipids and cholesterol/cholesterol derivative in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[9] b. Attach the flask to a rotary evaporator. Rotate the flask at a constant speed (e.g., 100 rpm) at a temperature above the transition temperature (Tc) of the lipids.[9] c. Reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.[2] d. Continue evaporation under high vacuum for at least 1-2 hours (or overnight) to ensure complete removal of residual solvent.[11]

  • Hydration: a. Add the aqueous hydration buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug via passive loading, dissolve it in this buffer.[2] b. Hydrate the film by rotating the flask (without vacuum) for 1-2 hours at a temperature above the lipid T_c. This process swells the lipid sheets, which peel off to form MLVs.[12]

  • Size Reduction (Extrusion): a. To obtain a homogenous population of unilamellar vesicles, the MLV suspension is downsized.[11] b. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). c. Transfer the MLV suspension to one of the extruder's syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This ensures the final sample is in the second syringe.[10] e. The resulting translucent suspension contains LUVs of a defined size. Store at 4°C.

Protocol 2: Drug Encapsulation

A. Passive Loading This method entraps the drug during the liposome formation process.[13]

  • Hydrophilic Drugs: Dissolve the drug in the aqueous buffer used for hydrating the lipid film (Protocol 1, Step 2a).[2] Encapsulation efficiency is often low.[13]

  • Hydrophobic Drugs: Dissolve the drug in the organic solvent along with the lipids (Protocol 1, Step 1a).[2]

B. Active (Remote) Loading This method loads drugs into pre-formed liposomes, often achieving higher encapsulation efficiencies. It is suitable for ionizable, amphipathic drugs (e.g., doxorubicin).[1][14]

  • Prepare liposomes (Protocol 1) using a buffer that creates an ion or pH gradient (e.g., ammonium (B1175870) sulfate (B86663) buffer).

  • Remove the external buffer by dialysis or size-exclusion chromatography, replacing it with a drug-containing solution.

  • The uncharged drug will diffuse across the lipid bilayer.

  • Inside the liposome, the drug becomes charged due to the internal pH and precipitates, preventing it from leaking out.[14]

Protocol 3: Characterization - Encapsulation Efficiency (%EE)

Procedure:

  • Separate the unencapsulated ("free") drug from the liposome suspension. Common methods include:

    • Ultracentrifugation: Pellet the liposomes, leaving the free drug in the supernatant.

    • Size-Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.

    • Dialysis: Dialyze the sample against a large volume of buffer to remove the free drug.

  • Quantify the total amount of drug in the initial liposome suspension before purification (Drug_total).

  • Quantify the amount of free drug in the supernatant/eluate (Drug_free).

  • Calculate the %EE using the following formula:

    %EE = [(Drug_total - Drug_free) / Drug_total] * 100

Alternatively, lyse the purified liposomes with a suitable solvent (e.g., methanol or Triton X-100) and quantify the encapsulated drug (Drug_encapsulated).

Protocol 4: In Vitro Controlled Release Study (Dialysis Method)

This method assesses the rate of drug release from liposomes into a release medium over time.[15][16]

Materials:

  • Dialysis tubing (with a molecular weight cut-off (MWCO) that retains liposomes but allows free drug to pass)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and acidic tumor conditions)

  • Stirring plate and beaker

  • Triggering agent (if applicable, e.g., alkaline phosphatase)

Procedure:

  • Soak the dialysis tubing in distilled water for 12 hours to remove preservatives, then rinse thoroughly.[17]

  • Pipette a known volume (e.g., 1-2 mL) of the drug-loaded liposome suspension into the dialysis bag and seal both ends securely.

  • Place the sealed bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL) to maintain sink conditions.[17]

  • If testing triggered release, add the triggering agent (e.g., phosphatase) to the release medium.

  • Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm) and temperature (37°C).[17]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium for analysis.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.[18]

  • Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 5: In Vitro Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[19][20]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • 96-well plates

  • Free drug, drug-loaded liposomes, and empty liposomes (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[21]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the free drug, drug-loaded liposomes, and empty liposomes. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.[20]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

    % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

Data Presentation

Quantitative data from literature is summarized below to provide context for expected results.

Table 1: Representative Liposome Formulations for Controlled Release

Lipid Composition Molar Ratio Application / Release Mechanism Reference(s)
Phosphatidylcholine (PC) : Cholesterol 70 : 30 (or 2:1) General purpose, enhanced stability [23]
DOPE : this compound Derivative 5 : 4 Enzyme-Triggered (Phosphatase) [3][5]
DOPE : CHEMS Varied pH-Sensitive [7][24]
DSPC : Cholesterol 10 : 5 Stable carrier (e.g., DaunoXome-like) [7]

| HSPC : Cholesterol : DSPE-PEG | 85 : 10 : 5 | Long-circulating ("Stealth") |[1][25] |

Table 2: Examples of Drug Encapsulation Efficiency (%EE)

Formulation (Lipid:Cholesterol) Drug Loading Method Reported %EE Reference(s)
L-α-phosphatidylcholine:Chol Loperamide HCl Passive >99% [18]
PC:Chol (67:30) with 3% PEG Not specified Not specified 90% [25]
PC:Chol (70:30) Phenolic Compounds Passive ~8-10% higher than 80:20 ratio [26]
POPC:Chol (low ratio) THC Passive ~88% [27]

| POPC:Chol (high ratio) | THC | Passive | ~72% |[27] |

Table 3: Examples of In Vitro Controlled Release Profiles

Formulation / Condition Time Cumulative Release (%) Reference(s)
HA-DOPE:CHEMS / pH 5.5 6 h ~90% [7]
HA-DOPE:CHEMS / pH 7.4 6 h <10% [7]
DOPE:CHEMS / Acidic pH 24 h >80% [8]
DOPE:CHEMS / Basic pH 24 h <40% [8]
Loperamide Liposomes / pH 6.5 3 h ~60% [28]
Loperamide Liposomes / pH 6.5 24 h ~70% [28]

| DPPC:Chol (4:1) + Magnetic Field | Not specified | 66% higher than control |[29] |

Visualizations

Below are diagrams illustrating key experimental workflows and concepts described in these notes.

G Experimental Workflow for Liposome Preparation cluster_0 1. Lipid Film Formation cluster_1 2. Hydration cluster_2 3. Size Reduction a Dissolve Lipids & This compound in Organic Solvent b Evaporate Solvent (Rotary Evaporator) a->b c Dry Film Under High Vacuum b->c d Add Aqueous Buffer (containing hydrophilic drug) c->d e Agitate above Lipid Tc to form MLVs d->e f Extrude MLVs through Polycarbonate Membrane e->f g Homogeneous LUVs (~100 nm) f->g

Caption: Workflow for preparing liposomes via thin-film hydration and extrusion.

G In Vitro Drug Release Assay (Dialysis Method) cluster_main Beaker at 37°C with Stirring cluster_dialysis Dialysis Bag (MWCO) release_medium Release Medium (e.g., PBS pH 5.5) + Triggering Agent (optional) sampler Collect Aliquots at Timed Intervals release_medium->sampler liposomes Drug-Loaded Liposomes liposomes->release_medium Drug Release analysis Quantify Drug (HPLC / UV-Vis) sampler->analysis

Caption: Experimental setup for the in vitro drug release dialysis method.

G Mechanism of Enzyme-Triggered Release start Stable Liposome (DOPE + this compound) trigger Phosphatase Enzyme intermediate Phosphate Group Cleaved start->intermediate Acts on trigger->intermediate Catalyzes Hydrolysis destabilize Bilayer Destabilization (Loss of Anionic Charge) intermediate->destabilize release Rapid Drug Release destabilize->release

Caption: Phosphatase-triggered release from this compound liposomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cholesterol and Phosphate Synthesis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholesterol and phosphate (B84403) synthesis-related experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered in the lab.

I. Troubleshooting Cholesterol Biosynthesis Assays

This section provides guidance on common problems encountered during the de novo synthesis and quantification of cholesterol.

Frequently Asked questions (FAQs)

Q1: My cholesterol biosynthesis assay is showing low or no yield. What are the common causes?

A1: Low yield in a cholesterol biosynthesis assay can stem from several factors:

  • Low Enzyme Activity: The rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase, may be inactive. Ensure proper storage and handling of all enzyme preparations.[1][2] It is sensitive to freeze-thaw cycles.[2]

  • Sub-optimal Substrate Concentration: Ensure that the concentration of substrates, particularly HMG-CoA and the cofactor NADPH, are not limiting the reaction.[2]

  • Radioactive Tracer Issues: If using a radioactive precursor like [2-14C] acetate (B1210297), ensure its specific activity is adequate and that it has not degraded.

  • Cellular Conditions: For cell-based assays, factors like cell density, passage number, and media composition can significantly impact synthesis rates.

Q2: I am observing inconsistent results between replicates in my HMG-CoA reductase activity assay. What could be the problem?

A2: Inconsistent results are often due to procedural or environmental factors:

  • Inhomogeneous Reaction Mixture: Ensure thorough mixing of all reagents in each well immediately after addition.[2]

  • Pipetting Errors: Use calibrated pipettes and proper techniques to minimize volume variations.[2]

  • Temperature Fluctuations: Maintain a constant temperature (typically 37°C for mammalian enzymes) as HMG-CoA reductase activity is temperature-sensitive.[2] Pre-warm assay buffers and microplates.[2]

  • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation and temperature changes. Avoid using these wells for critical samples or fill them with a buffer to create a more uniform environment.[2]

Q3: My negative control (without enzyme) in the HMG-CoA reductase assay shows a high background signal. Why is this happening?

A3: A high background signal in the no-enzyme control suggests non-enzymatic degradation of NADPH.[2] Potential causes include:

  • Contaminated Reagents: Buffers or water may be contaminated with microbes or oxidizing agents. Use sterile, high-purity water for all preparations.[2]

  • NADPH Degradation: NADPH is sensitive to light and repeated freeze-thaw cycles. Prepare fresh solutions, store them protected from light, and aliquot them upon reconstitution.[2]

Experimental Protocols

This protocol measures the incorporation of a radioactive precursor into newly synthesized sterols.[3]

  • Cell Culture: Culture cells in 12-well plates to the desired confluency.

  • Treatment: Treat cells with experimental compounds (e.g., inhibitors) in a low-serum medium (e.g., 0.2% BSA) for 24 hours.

  • Labeling: Add [2-14C] acetate (final concentration of 2 µCi/mL) to each well and incubate for an additional 24 hours.

  • Cell Lysis: Wash cell monolayers with phosphate-buffered saline (PBS) and lyse them with 0.1 M NaOH overnight.

  • Saponification: Take an aliquot of the lysate and add an internal standard (e.g., 1,2-3H-cholesterol). Saponify the mixture in alcoholic KOH at 60°C for 1 hour.

  • Extraction: Extract the non-saponifiable lipids (containing cholesterol) with petroleum ether.

  • Quantification: Measure the radioactivity of the extracted fraction using liquid scintillation counting.

  • Data Analysis: Normalize the [2-14C] acetate incorporation to the total protein content of the cell lysate.

Data Presentation
ParameterRecommended ConditionCommon Pitfall
Assay Temperature 37°C for mammalian HMG-CoA reductase[2]Temperature fluctuations leading to variable enzyme activity.
NADPH Storage Aliquoted at -20°C, protected from light[2]Repeated freeze-thaw cycles and light exposure causing degradation.
HMG-CoA Storage Aliquoted at -20°C[4]Multiple freeze-thaw cycles leading to substrate degradation.
Plate Format Use a UV-transparent 96-well plate for spectrophotometric assays.[2]High background from the plate material.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Statins Statins Statins->HMGCoA Inhibition

Caption: The cholesterol biosynthesis pathway, highlighting the rate-limiting step catalyzed by HMG-CoA reductase and its inhibition by statins.

II. Troubleshooting Phosphate Quantification and Buffer Issues

This section focuses on common problems with phosphate assays and the preparation and use of phosphate buffers.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate in my phosphate buffer. What is causing this and how can I prevent it?

A1: Phosphate buffer precipitation is a common issue with several potential causes:

  • Presence of Divalent Cations: Phosphate can precipitate with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[5] Use cation-free water and reagents when preparing buffers.

  • High Organic Solvent Concentration: Inorganic buffers like phosphate are less soluble in organic solvents. Precipitation can occur when mixing with high concentrations of acetonitrile (B52724) or methanol, especially in HPLC applications.[6][7]

  • Low Temperature: The solubility of some sodium phosphate salts decreases at lower temperatures, leading to crystallization, especially in high salt concentrations.[6] Potassium-based phosphate buffers are generally more soluble in the cold.

  • High Phosphate Concentration: Exceeding the solubility limit of the phosphate salt at a given temperature and in a specific solvent will cause precipitation.[8][9]

To prevent precipitation, consider using a more soluble buffer system (e.g., potassium phosphate), preparing solutions at the experimental temperature, and ensuring the final organic solvent concentration does not exceed the buffer's solubility limit.[10]

Q2: My Malachite Green/Molybdenum Blue phosphate assay has high background absorbance. What are the likely reasons?

A2: High background in these sensitive colorimetric assays is often due to phosphate contamination.[5][11]

  • Contaminated Labware: Detergents and soaps often contain high levels of phosphate. Ensure all glassware and microplates are thoroughly rinsed with phosphate-free, deionized water.[5][8][11]

  • Contaminated Reagents: Check all components of your reaction (buffers, enzyme preparations, water) for phosphate contamination by testing them with the Malachite Green or Molybdenum Blue reagent.[8][11]

  • Spontaneous Substrate Hydrolysis: If measuring phosphate release from a substrate like ATP, spontaneous, non-enzymatic hydrolysis can contribute to the background. Prepare substrate solutions fresh before each experiment.[11]

Q3: The color development in my phosphate assay is weak or erratic. What should I do?

A3: Weak or inconsistent signals can be caused by several factors:

  • Low Phosphate Concentration: The amount of phosphate in your sample may be below the detection limit of the assay. Consider concentrating your sample or increasing the reaction time to generate more phosphate.[5]

  • Interfering Substances: Your sample may contain substances that interfere with the colorimetric reaction. For example, high concentrations of proteins or certain metals can cause issues.[8] Silicate and arsenate can also interfere with the molybdenum blue method by forming a similar blue color.[12]

  • Incorrect Wavelength: Ensure your spectrophotometer or plate reader is set to the correct wavelength for absorbance measurement (typically around 620-660 nm for Malachite Green and 880 nm for Molybdenum Blue).[8][13]

Experimental Protocols

This protocol is adapted for a 96-well microplate format.[13]

  • Sample Preparation: Prepare samples and phosphate standards in a final volume of 196 µL of distilled water in each well.

  • Reagent Addition:

  • Incubation: Seal the plate and mix by inverting 3-5 times. Incubate for 20 minutes at room temperature in the dark. A blue color will develop in the presence of phosphate.

  • Measurement: Read the absorbance at 880 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the phosphate concentration in your samples.

Data Presentation
Buffer ComponentSolventPrecipitation Point (% Organic Solvent)
Phosphate buffers MethanolStarts to precipitate at 80%[7]
Potassium phosphate buffers AcetonitrileStarts to precipitate at 70%[7]
Ammonium phosphate buffers General OrganicBegins to precipitate at 85%[7]
Interfering SubstanceEffect on Phosphate AssayRecommendation
Detergents/Soaps High background signal[5][11]Use phosphate-free detergents and rinse labware thoroughly.[5][11]
Divalent Cations (Ca²⁺, Mg²⁺) Precipitation of phosphate salts[5]Use cation-free buffers or dilute the sample.[5]
Silicate and Arsenate False positive in Molybdenum Blue assay[12]Adjust sample pH to minimize interference.[12]
High Protein Concentration Can cause precipitation[8][9]Dilute the sample.[8]

Visualizations

Phosphate_Buffer_Precipitation_Troubleshooting Start Precipitate observed in phosphate buffer CheckTemp Is the buffer at a low temperature? Start->CheckTemp CheckOrganic Is the buffer mixed with a high concentration of organic solvent? CheckTemp->CheckOrganic No SolutionTemp Warm the buffer to the experimental temperature. Consider using potassium phosphate buffer. CheckTemp->SolutionTemp Yes CheckCations Are divalent cations (Ca²⁺, Mg²⁺) present in the system? CheckOrganic->CheckCations No SolutionOrganic Reduce the organic solvent percentage. Test buffer solubility in the solvent mix beforehand. CheckOrganic->SolutionOrganic Yes CheckConcentration Is the phosphate concentration high? CheckCations->CheckConcentration No SolutionCations Use high-purity, cation-free water and reagents. Consider using a different buffer system if cations are required. CheckCations->SolutionCations Yes SolutionConcentration Dilute the buffer to a lower concentration. CheckConcentration->SolutionConcentration Yes

Caption: A logical workflow for troubleshooting precipitation issues in phosphate buffers.

Malachite_Green_Troubleshooting Start High background signal in Malachite Green Assay CheckLabware Is labware (glassware, plates) a source of contamination? Start->CheckLabware CheckReagents Are reagents (water, buffers) a source of contamination? CheckLabware->CheckReagents No SolutionLabware Wash all labware with phosphate-free detergent. Rinse thoroughly with deionized water. CheckLabware->SolutionLabware Yes CheckSubstrate Is there spontaneous substrate hydrolysis? CheckReagents->CheckSubstrate No SolutionReagents Use high-purity, phosphate-free water and reagents. Test each component for phosphate contamination. CheckReagents->SolutionReagents Yes SolutionSubstrate Prepare substrate solutions fresh before each use. Optimize assay pH for substrate stability. CheckSubstrate->SolutionSubstrate Yes

Caption: A troubleshooting workflow for high background signals in the Malachite Green phosphate assay.

References

strategies to improve the yield of cholesterol phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of cholesterol phosphate (B84403) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical synthesis of cholesteryl phosphate.

Problem IDIssuePotential CausesRecommended Solutions
CP-Y01 Low to No Product Yield 1. Inactive Phosphorylating Agent: The phosphorylating agent (e.g., POCl3) may have degraded due to moisture. 2. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. 3. Steric Hindrance: The hydroxyl group of cholesterol is sterically hindered, which can slow down the reaction. 4. Impure Starting Materials: Cholesterol or solvent may contain impurities that interfere with the reaction.1. Use Fresh Reagent: Use a fresh, unopened bottle of the phosphorylating agent or redistill it before use. Handle under inert atmosphere (e.g., argon or nitrogen). 2. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use a Catalyst/Activator: Consider using a stronger base or an activating agent to enhance the reactivity of the phosphorylating agent. 4. Purify Starting Materials: Recrystallize cholesterol and use anhydrous solvents.
CP-P02 Presence of Multiple Byproducts 1. Over-phosphorylation: The phosphorylating agent can react with the newly formed phosphate group to form pyrophosphates. 2. Side Reactions with Solvent: The phosphorylating agent may react with the solvent if it is not completely inert. 3. Hydrolysis of Reagents: Presence of water can lead to the hydrolysis of the phosphorylating agent and the product.1. Control Stoichiometry: Use a precise stoichiometry of the phosphorylating agent. Consider slow, dropwise addition of the reagent to the cholesterol solution. 2. Choose an Appropriate Solvent: Use a non-reactive, anhydrous solvent such as pyridine (B92270) or dichloromethane (B109758). 3. Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere.
CP-Q03 Difficult Purification 1. Similar Polarity of Product and Byproducts: Cholesteryl phosphate and its byproducts may have similar polarities, making separation by column chromatography challenging. 2. Formation of Emulsions during Extraction: The amphipathic nature of cholesteryl phosphate can lead to the formation of emulsions during aqueous workup.1. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Consider using flash chromatography for better separation. 2. Modify Workup Procedure: Use brine to break emulsions. Alternatively, consider a non-aqueous workup if possible.
CP-S04 Inconsistent Results 1. Variability in Reagent Quality: The quality of the phosphorylating agent and solvents can vary between batches. 2. Fluctuations in Reaction Conditions: Minor variations in temperature, reaction time, or stirring speed can affect the outcome.1. Standardize Reagents: Use reagents from the same supplier and lot number for a series of experiments. 2. Maintain Consistent Conditions: Use a temperature-controlled reaction setup and ensure consistent stirring.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for phosphorylating cholesterol?

A1: The two primary chemical methods for phosphorylating alcohols like cholesterol are:

  • Phosphoryl Chloride (POCl3) Method: This is a common and cost-effective method. POCl3 is a strong phosphorylating agent that reacts with the hydroxyl group of cholesterol, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.[1][2]

  • Phosphoramidite (B1245037) Method: This is a milder, multi-step method that offers more control and is often used for sensitive substrates.[3][4][5] It involves the reaction of the alcohol with a phosphoramidite reagent, followed by an oxidation step.

Q2: My reaction with POCl3 is giving a very low yield. What should I check first?

A2: The most common culprit for low yields with POCl3 is the presence of moisture. POCl3 reacts vigorously with water to form phosphoric acid and HCl, which will not phosphorylate your cholesterol.[1][2][6][7][8] Ensure that your cholesterol is anhydrous, your solvent is dry, and your reaction is performed under an inert atmosphere (nitrogen or argon). Using a freshly opened bottle or a newly distilled batch of POCl3 is also highly recommended.

Q3: I see multiple spots on my TLC plate after the reaction. What are these byproducts?

A3: With POCl3, you might be forming di- and tri-cholesteryl phosphates (if the stoichiometry is not well-controlled) or pyrophosphate derivatives. If any water is present, you will also have phosphoric acid. Incomplete hydrolysis of the reaction intermediates can also lead to chlorinated phosphate species.[6][7]

Q4: Is a protecting group necessary for the cholesterol backbone during phosphorylation?

A4: Cholesterol has only one reactive hydroxyl group, so a protecting group is generally not necessary for the cholesterol backbone itself. However, if your cholesterol derivative has other sensitive functional groups, you may need to protect them before the phosphorylation step.[9][10][11][12]

Q5: What is a typical workup procedure for a cholesterol phosphorylation reaction?

A5: A typical workup involves quenching the reaction by slowly adding it to ice-water. The product is then extracted with an organic solvent. Due to the amphipathic nature of cholesteryl phosphate, emulsions can be a problem. Using brine during the extraction can help to break up emulsions. The organic layers are then combined, dried over an anhydrous salt (like Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

Experimental Protocols

Protocol 1: Phosphorylation of Cholesterol using POCl3

This protocol provides a general procedure for the synthesis of cholesteryl phosphate using phosphorus oxychloride.

Materials:

  • Cholesterol

  • Phosphorus oxychloride (POCl3), freshly distilled

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Dissolve cholesterol in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C in an ice bath.

  • Addition of POCl3: Slowly add freshly distilled POCl3 dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure cholesteryl phosphate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Anhydrous Reagents react1 Dissolve Cholesterol in Pyridine prep2->react1 react2 Cool to 0°C react1->react2 react3 Add POCl3 Dropwise react2->react3 react4 Stir and Monitor by TLC react3->react4 workup1 Quench with Ice react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 & Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography workup4->purify

Caption: Workflow for cholesteryl phosphate synthesis.

troubleshooting_logic start Low Yield of Cholesteryl Phosphate cause1 Inactive POCl3? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Side Reactions? start->cause3 cause4 Purification Issues? start->cause4 solution1 Use Fresh/Distilled POCl3 under Inert Atmosphere cause1->solution1 solution2 Increase Reaction Time/Temp Monitor by TLC cause2->solution2 solution3 Ensure Anhydrous Conditions Control Stoichiometry cause3->solution3 solution4 Optimize Chromatography Modify Workup cause4->solution4

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Preventing Aggregation of Cholesterol Phosphate-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholesterol phosphate-containing liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and handling of these specialized liposomal systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound-containing liposomes?

A1: Aggregation of this compound-containing liposomes is primarily driven by the electrostatic interactions of the negatively charged phosphate (B84403) headgroup. Key factors include:

  • Divalent Cations: Ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) can bridge the negatively charged phosphate groups of adjacent liposomes, leading to rapid aggregation and potentially vesicle collapse.[1]

  • Low pH: At acidic pH, the phosphate group can become protonated, reducing the electrostatic repulsion between liposomes and increasing the likelihood of aggregation.

  • High Ionic Strength: High concentrations of salts in the buffer can screen the surface charge of the liposomes, weakening the repulsive forces that prevent aggregation.

  • Improper Storage: Freeze-thaw cycles can disrupt the liposome (B1194612) structure, leading to fusion and aggregation. Elevated temperatures can increase the kinetic energy of the vesicles, promoting collisions and aggregation.

Q2: How does the choice of buffer affect the stability of my this compound liposomes?

A2: The buffer composition is critical for maintaining the stability of your liposomes.

  • pH: It is crucial to maintain a pH above the pKa of the phosphate group to ensure it remains deprotonated and negatively charged, thereby providing electrostatic repulsion. A pH of 7.4 is commonly used to mimic physiological conditions and maintain stability.[2][3]

  • Ionic Strength: While some salt is necessary to maintain osmolarity, high ionic strength can shield the surface charge and promote aggregation. It is advisable to use buffers with a physiological ionic strength (e.g., 150 mM NaCl) and adjust as needed based on experimental observations.

  • Buffer Species: The choice of buffer ions can also play a role. For instance, phosphate buffers themselves could potentially interact with divalent cations if present. Using a non-coordinating buffer like HEPES or Tris at a neutral pH can be a good starting point.

Q3: What is the role of co-lipids in preventing aggregation?

A3: The lipid composition of the bilayer significantly impacts stability.

  • Helper Lipids: Neutral helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are often used in conjunction with this compound. The ratio of these lipids can affect membrane fluidity and packing, which in turn influences stability.

  • Steric Stabilizers (PEGylation): Incorporating a small percentage (e.g., 5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) is a highly effective method to prevent aggregation.[4][5][6][7] The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic layer on the liposome surface, providing a steric barrier that physically hinders the close approach of other liposomes.[4][5][6][7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Liposomes Aggregate Immediately After Preparation
Potential Cause Troubleshooting Step Explanation
Divalent Cations in Buffer Use a chelating agent like EDTA (Ethylenediaminetetraacetic acid) in your hydration buffer or use a cation-free buffer.Divalent cations can bridge the phosphate headgroups, causing immediate aggregation. EDTA will chelate these ions, preventing them from interacting with the liposomes.
Incorrect pH of Hydration Buffer Measure the pH of your buffer and adjust it to a neutral or slightly alkaline pH (e.g., 7.4-8.0).If the pH is too low, the phosphate groups will be protonated, reducing electrostatic repulsion and leading to aggregation.
High Ionic Strength of Buffer Prepare a new buffer with a lower salt concentration (e.g., start with 50 mM NaCl and titrate up if needed).High salt concentrations can screen the surface charge, reducing the repulsive forces between liposomes.
Issue 2: Liposomes Aggregate During Storage
Potential Cause Troubleshooting Step Explanation
Inappropriate Storage Temperature Store liposome suspensions at 4°C. Do not freeze.Freezing can cause the formation of ice crystals that can disrupt the liposome membrane, leading to fusion and aggregation upon thawing.
Bacterial Contamination Prepare liposomes under sterile conditions and filter the final suspension through a 0.22 µm filter if possible.Bacterial growth can alter the pH and composition of the buffer, leading to liposome aggregation.
Long-Term Instability Incorporate a PEGylated lipid (e.g., 5 mol% DSPE-PEG2000) into the lipid formulation.PEGylation provides long-term steric stability, preventing aggregation over extended periods.[4][5][6][7]
Issue 3: Liposomes Aggregate in the Presence of Biological Fluids (e.g., Serum)
Potential Cause Troubleshooting Step Explanation
Protein Adsorption and Divalent Cations Incorporate a PEGylated lipid into your formulation.Biological fluids contain proteins and divalent cations that can interact with and aggregate negatively charged liposomes. The PEG layer provides a "stealth" coating that reduces protein adsorption and shields the surface charge.[4][5][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • (Optional) DSPE-PEG2000

  • Chloroform (B151607)

  • Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound, DOPE, and any other lipids (e.g., DSPE-PEG2000) in chloroform in a round-bottom flask. A common molar ratio to start with is 4:6 (this compound:DOPE). b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inside of the flask. c. Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The temperature should be above the phase transition temperature of the lipids. b. Agitate the flask by hand or on a rotary shaker (without vacuum) for 1-2 hours to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce a more translucent suspension of unilamellar liposomes (LUVs).

  • Characterization: a. Determine the liposome size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI below 0.2 indicates a relatively monodisperse population. b. Measure the zeta potential to assess the surface charge and colloidal stability. For this compound liposomes, a negative zeta potential is expected.

Workflow for Liposome Preparation and Characterization

Liposome_Preparation cluster_prep Preparation cluster_char Characterization dissolve Dissolve Lipids in Chloroform film Form Thin Lipid Film dissolve->film Rotary Evaporation hydrate Hydrate with Buffer film->hydrate Add Buffer & Agitate extrude Extrude through Membrane hydrate->extrude Sizing dls Dynamic Light Scattering (DLS) extrude->dls Assess Size & PDI zeta Zeta Potential Measurement extrude->zeta Assess Surface Charge

Caption: Workflow for preparing and characterizing this compound-containing liposomes.

Protocol 2: Assessing Liposome Stability in the Presence of Divalent Cations

This protocol uses Dynamic Light Scattering (DLS) to monitor changes in liposome size as an indicator of aggregation.

Materials:

  • This compound-containing liposome suspension (prepared as in Protocol 1)

  • Stock solution of a divalent cation (e.g., 1 M CaCl₂)

  • Hydration buffer (used for liposome preparation)

  • DLS instrument and cuvettes

Procedure:

  • Prepare Samples: a. In a clean cuvette, add a known volume of the hydration buffer. b. Add a small volume of the liposome suspension to the buffer to achieve a suitable concentration for DLS analysis (this may require some optimization). c. Prepare a series of divalent cation solutions of varying concentrations by diluting the stock solution with the hydration buffer.

  • DLS Measurement: a. Place the cuvette with the liposome suspension in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). b. Perform an initial DLS measurement to determine the baseline size and PDI of the liposomes in the absence of divalent cations. c. Add a small, known volume of a divalent cation solution to the cuvette to achieve the desired final concentration (e.g., 1 mM, 2 mM, 5 mM, etc.). d. Gently mix the solution in the cuvette and immediately start a series of DLS measurements over time (e.g., every minute for 15 minutes) to monitor for any changes in particle size. e. Repeat steps 2c and 2d for each concentration of the divalent cation.

  • Data Analysis: a. Plot the average particle size (Z-average) as a function of time for each divalent cation concentration. A significant increase in size indicates aggregation. b. Plot the final particle size after a set time (e.g., 15 minutes) against the divalent cation concentration to determine the critical aggregation concentration.

Decision Tree for Troubleshooting Liposome Aggregation

Troubleshooting_Aggregation start Liposome Aggregation Observed q1 When does aggregation occur? start->q1 immediate Immediately after preparation q1->immediate Immediate storage During storage q1->storage Storage bio_fluid In biological fluids q1->bio_fluid Bio-fluid sol_immediate1 Check for divalent cations in buffer. Use chelators (EDTA) or cation-free buffer. immediate->sol_immediate1 sol_immediate2 Verify buffer pH is neutral to slightly alkaline. immediate->sol_immediate2 sol_immediate3 Reduce ionic strength of the buffer. immediate->sol_immediate3 sol_storage1 Store at 4°C, do not freeze. storage->sol_storage1 sol_storage2 Ensure sterile preparation and storage. storage->sol_storage2 sol_storage3 Incorporate PEGylated lipid for long-term stability. storage->sol_storage3 sol_bio_fluid Incorporate PEGylated lipid for steric shielding. bio_fluid->sol_bio_fluid

References

methods for controlling the size of cholesterol phosphate liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size of cholesterol phosphate (B84403) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the size of cholesterol phosphate liposomes?

A1: The main techniques for controlling liposome (B1194612) size are extrusion, sonication, and microfluidics.[] Extrusion involves forcing a liposome suspension through a membrane with a defined pore size.[2][3] Sonication uses sound energy to break down large multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs).[4][5] Microfluidics allows for precise control over the mixing of lipid and aqueous phases to form liposomes of a specific size.[6][7]

Q2: How does the inclusion of cholesterol affect the size of liposomes?

A2: Cholesterol is a critical component that affects the fluidity and stability of the liposome membrane.[][4] Generally, increasing the concentration of cholesterol leads to an increase in the rigidity of the lipid bilayer.[8] This increased rigidity limits the curvature of the membrane, resulting in the formation of larger liposomes.[8][9][10]

Q3: What is the principle behind the extrusion method for size control?

A3: Extrusion is a technique where a liposome suspension is repeatedly forced through a polycarbonate membrane containing pores of a specific, uniform size.[2][11] This process subjects the vesicles to mechanical shear forces, causing them to break and reform into smaller vesicles with a diameter corresponding to the pore size of the membrane. The result is a more homogeneous population of unilamellar vesicles.[][3]

Q4: How is Dynamic Light Scattering (DLS) used to analyze liposome size?

A4: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size and size distribution of particles in a suspension.[12][13] The technique works by illuminating the liposome sample with a laser and analyzing the fluctuations in the intensity of the scattered light.[14] These fluctuations are caused by the Brownian motion of the liposomes; smaller particles move more rapidly, causing faster fluctuations in light intensity.[12][14] By analyzing these fluctuations, the DLS instrument can calculate the hydrodynamic diameter of the liposomes.[14][15]

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
Final liposome size is significantly larger than the extruder membrane pore size. 1. Insufficient Extrusion Cycles: The liposome suspension may not have been passed through the membrane enough times for complete size reduction. 2. Low Extrusion Temperature: Extruding below the phase transition temperature (Tm) of the lipids makes the membranes too rigid to pass through the pores effectively.[5] 3. High Back Pressure/Clogged Membrane: Initial liposome sizes are too large, causing the membrane to clog.1. Increase the number of extrusion passes (typically 11-21 passes are recommended). 2. Ensure the extrusion is performed at a temperature above the lipid's Tm.[] 3. To prevent clogging, pre-filter the suspension through a membrane with a larger pore size (e.g., 0.4 µm) before extruding through the final, smaller pore size membrane.[2][5]
Broad or polydisperse size distribution after sonication. 1. Uneven Energy Distribution: Probe sonicators can deliver intense energy to a localized area, leading to a heterogeneous sample.[5] 2. Overheating: Prolonged sonication can heat the sample, potentially leading to lipid degradation or fusion of vesicles.[16] 3. Probe Contamination: Titanium particles can be released from the sonicator tip, affecting DLS measurements.[5]1. Use a bath sonicator for more uniform energy distribution or ensure the probe is placed centrally in the sample.[4] 2. Perform sonication in a pulsed mode (e.g., 8 seconds on, 2 seconds off) and use a water-ice bath to maintain a constant, cool temperature.[16][17] 3. After sonication, centrifuge the sample at a low speed to pellet any metal contaminants.[17]
Inconsistent liposome size between batches using microfluidics. 1. Flow Rate Fluctuations: The size of liposomes formed via microfluidics is highly sensitive to the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic phases.[18] 2. Incomplete Lipid Dissolution: If lipids are not fully dissolved in the organic solvent, it can lead to inconsistent self-assembly.1. Use high-precision syringe pumps and ensure they are properly calibrated. Monitor flow rates throughout the process. Increasing the FRR generally results in smaller liposomes.[18][19] 2. Ensure lipids, including cholesterol, are completely dissolved in the organic phase before introducing them into the microfluidic device. Gentle warming or vortexing may be necessary.

Quantitative Data Summary

Table 1: Effect of Extrusion Parameters on Liposome Size

This table demonstrates the relationship between the polycarbonate membrane pore size, applied pressure during extrusion, and the resulting liposome diameter as measured by DLS.

Membrane Pore Size (nm)Optimal Applied Pressure (psi)Number of PassesResulting Liposome Diameter (nm, Mean ± SD)
400~252360 ± 25
100~1255138 ± 18
30~500566 ± 28
Data adapted from a study on constant pressure-controlled extrusion.[20]

Table 2: Influence of Cholesterol Concentration on Liposome Size

This table illustrates how increasing the amount of cholesterol in a POPC/Cholesterol/DSPE-PEG formulation affects the final vesicle size.

Cholesterol in FormulationResulting Liposome Diameter (nm, Mean ± SD)
Low30.1 ± 0.4
High51.6 ± 0.1
Data adapted from a study on the effect of lipid composition on liposome properties.[8]

Experimental Protocols

Protocol 1: Liposome Size Control by Extrusion
  • Lipid Film Hydration: Start with a pre-formed thin lipid film of this compound and other lipids in a round-bottom flask. Hydrate the film with an appropriate aqueous buffer by vortexing the flask. This initial step creates large, multilamellar vesicles (MLVs).

  • Optional Freeze-Thaw Cycles: To facilitate extrusion, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles). This involves freezing the suspension in liquid nitrogen and then thawing it in a water bath set above the lipid's transition temperature. This step helps to break down large lipid aggregates.

  • Assembly of Extruder: Assemble the extruder device with two gas-tight syringes and a polycarbonate membrane of the desired pore size (e.g., 100 nm) placed in the filter holder.

  • Extrusion Process: Load the MLV suspension into one of the syringes. Pass the suspension back and forth between the two syringes through the membrane. This should be performed an odd number of times (e.g., 11 or 21 times) to ensure the final product is collected in the opposite syringe.

  • Size Verification: Analyze the size of the resulting unilamellar vesicles using Dynamic Light Scattering (DLS).

Protocol 2: Liposome Size Reduction by Sonication
  • MLV Preparation: Prepare an MLV suspension by hydrating a thin lipid film as described in the extrusion protocol.

  • Temperature Control: Place the vial containing the MLV suspension in a water-ice bath to dissipate the heat generated during sonication.

  • Sonication:

    • Probe Sonication: Insert the tip of a probe sonicator into the suspension (avoiding contact with the vial walls). Apply ultrasonic energy in pulses (e.g., 30-second pulses followed by 30-second rests) for a total of 10-30 minutes.

    • Bath Sonication: Place the sealed vial in a bath sonicator and sonicate for 30-60 minutes or until the suspension clarifies.

  • Post-Sonication Treatment: For probe sonication, it is advisable to centrifuge the sample at low speed (e.g., 2000 x g for 10 minutes) to remove any titanium particles that may have detached from the probe tip.

  • Size Verification: Measure the vesicle size using DLS.

Protocol 3: Liposome Synthesis and Size Control using Microfluidics
  • Solution Preparation:

    • Organic Phase: Dissolve the this compound and other lipids in a suitable organic solvent, such as ethanol (B145695), to a specific concentration.

    • Aqueous Phase: Prepare the desired aqueous buffer.

  • System Setup: Load the organic phase and aqueous phase into separate high-precision syringe pumps. Connect the syringes to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer).

  • Parameter Setting: Set the desired flow rates for both pumps. The Flow Rate Ratio (FRR) between the aqueous and organic phases is a key parameter for controlling size (higher FRR typically yields smaller liposomes). The Total Flow Rate (TFR) determines the production speed.

  • Liposome Formation: Start the pumps. As the two streams converge and mix rapidly within the microfluidic channels, the lipids will self-assemble into liposomes.

  • Collection and Purification: Collect the liposome suspension from the outlet of the chip. The sample may need to be dialyzed or buffer-exchanged to remove the organic solvent.

  • Size Verification: Characterize the final liposome size and distribution using DLS.

Visualizations

Extrusion_Workflow cluster_prep Preparation LipidFilm Lipid Film (this compound + Lipids) Hydration Hydration (Aqueous Buffer) MLV MLV Suspension (Large, Polydisperse) Hydration->MLV Vortexing FreezeThaw Optional: Freeze-Thaw Cycles MLV->FreezeThaw Extrusion Extrusion (Pass through membrane) MLV->Extrusion Direct FreezeThaw->Extrusion Pre-treatment LUV LUV Suspension (Homogeneous Size) Extrusion->LUV 11-21 passes DLS Size Analysis (DLS) LUV->DLS

Caption: Experimental workflow for liposome size control by extrusion.

Sonication_Workflow MLV MLV Suspension (Large, Polydisperse) Sonication Sonication (Probe or Bath) MLV->Sonication SUV SUV Suspension (Small, Unilamellar) Sonication->SUV Cooling Temperature Control (Ice Bath) Cooling->Sonication dissipate heat Centrifugation Optional Centrifugation (Remove Probe Debris) SUV->Centrifugation DLS Size Analysis (DLS) SUV->DLS Direct Analysis Centrifugation->DLS

Caption: Experimental workflow for liposome size reduction by sonication.

Microfluidics_Logic FRR Flow Rate Ratio (FRR) (Aqueous : Organic) Mixing Rapid Solvent Diffusion & Mixing FRR->Mixing Controls Mixing Time TFR Total Flow Rate (TFR) (Production Speed) TFR->Mixing Controls Mixing Speed Size Final Liposome Size Mixing->Size PDI Polydispersity (PDI) Mixing->PDI IncreaseFRR Higher FRR DecreaseSize Smaller Size IncreaseFRR->DecreaseSize

Caption: Logic diagram of microfluidic parameters influencing liposome size.

References

assessing the stability of cholesterol phosphate in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on assessing the stability of cholesterol phosphate (B84403) in various buffer solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of cholesterol phosphate in aqueous buffer solutions?

A1: The stability of this compound is primarily affected by:

  • pH of the buffer: Hydrolysis of the phosphate ester bond is often pH-dependent. Both acidic and basic conditions can catalyze the cleavage of the phosphate group from the cholesterol backbone.

  • Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. For long-term storage, lower temperatures are generally recommended.

  • Presence of Enzymes: If the experimental system contains enzymes such as phosphatases, rapid hydrolysis of this compound will occur.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation product of this compound via hydrolysis is cholesterol and inorganic phosphate. Under certain conditions, other degradation products of the cholesterol molecule itself may be observed, especially at elevated temperatures or in the presence of oxidizing agents.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC).[1][2][3] An HPLC method can be developed to separate this compound from its primary degradation product, cholesterol, allowing for the quantification of both compounds over time.

Q4: What are the best practices for preparing and storing this compound solutions to ensure stability?

A4: To maximize stability:

  • Use high-purity reagents and solvents.

  • Prepare solutions fresh whenever possible.

  • For storage, use tightly sealed vials and consider purging with an inert gas like nitrogen or argon to minimize oxidation. [4]

  • Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation. [4]

  • Before use, allow the solution to equilibrate to the experimental temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Buffer - The concentration of this compound exceeds its solubility in the chosen buffer. - The pH of the buffer is affecting the solubility. - The temperature of the solution has changed, impacting solubility.- Try preparing a more dilute solution. - Investigate the solubility of this compound at different pH values to find an optimal range. - Consider the use of a co-solvent, but be mindful of its potential impact on your experiment. - Ensure the solution is maintained at a constant and appropriate temperature.
Rapid Degradation of this compound - The pH of the buffer is promoting rapid hydrolysis. - The storage or experimental temperature is too high. - The buffer contains contaminants, such as metal ions, that can catalyze degradation. - Presence of enzymatic activity (e.g., phosphatases).- Evaluate the stability of this compound in a range of buffers with different pH values to identify a more suitable system. - Lower the storage and/or experimental temperature. - Use high-purity water and buffer components. Consider using a chelating agent like EDTA if metal ion contamination is suspected. - Ensure all glassware and reagents are sterile and free of enzymatic contamination. If working with biological samples, consider adding phosphatase inhibitors.
Inconsistent Results in Stability Studies - Inconsistent preparation of buffer solutions. - Variability in the storage conditions of the samples. - Inconsistent HPLC analysis (e.g., mobile phase preparation, column temperature).- Prepare all buffer solutions from a single stock to ensure consistency. - Ensure all samples are stored under identical and controlled conditions. - Follow a strict, validated SOP for the HPLC analysis.[1]
Appearance of Unexpected Peaks in HPLC Chromatogram - Degradation of cholesterol itself, not just the phosphate group. - Oxidation of cholesterol or this compound. - Contamination of the sample or HPLC system.- Review the literature for potential degradation pathways of cholesterol under your experimental conditions.[5] - Prepare and handle solutions under an inert atmosphere to minimize oxidation. - Run a blank injection of your buffer and solvent to check for system contamination.

Quantitative Data Summary

While specific hydrolysis rate constants for this compound are not extensively published, the following tables provide an illustrative comparison of expected stability based on general principles of phosphate ester hydrolysis. The stability is presented as an estimated half-life (t½), which is the time it takes for 50% of the this compound to degrade.

Table 1: Estimated Half-Life of this compound at Different pH Values in Aqueous Buffer at 37°C

Buffer SystempHEstimated Half-Life (t½)Notes
Citrate (B86180) Buffer4.0ShorterAcid-catalyzed hydrolysis is expected to be significant.
Phosphate Buffer7.4LongerGenerally, phosphate esters exhibit greater stability near neutral pH.[6]
TRIS Buffer8.5ShorterBase-catalyzed hydrolysis can increase the rate of degradation.

Disclaimer: These are estimated values based on the known behavior of other phosphate esters. Actual stability should be determined experimentally.

Table 2: Estimated Effect of Temperature on the Half-Life of this compound in Phosphate Buffer (pH 7.4)

TemperatureEstimated Half-Life (t½)Notes
4°CLongestRecommended for long-term storage.
25°C (Room Temp)ModerateSuitable for short-term storage and handling.
37°CShorterRelevant for physiological experiments, but degradation may be significant over extended periods.
50°CShortestAccelerated degradation is expected.

Disclaimer: These are relative comparisons. The actual half-life at each temperature must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

1. Phosphate-Buffered Saline (PBS), pH 7.4 (1X)

  • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of purified water.

  • Adjust the pH to 7.4 with HCl.

  • Add purified water to a final volume of 1 L.

  • Sterilize by autoclaving or filtration through a 0.22 µm filter.

2. Citrate Buffer, 0.1 M, pH 4.0

  • Prepare a 0.1 M solution of citric acid monohydrate.

  • Prepare a 0.1 M solution of sodium citrate dihydrate.

  • Mix the two solutions in the appropriate ratio to achieve a final pH of 4.0. The exact volumes will need to be determined by pH measurement.

  • Sterilize by filtration through a 0.22 µm filter.

3. TRIS Buffer, 0.1 M, pH 8.5

  • Dissolve 12.11 g of Tris base in 800 mL of purified water.

  • Adjust the pH to 8.5 with HCl.

  • Add purified water to a final volume of 1 L.

  • Sterilize by autoclaving or filtration through a 0.22 µm filter.

Protocol 2: Stability Study of this compound

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and methanol) to create a concentrated stock solution.

2. Sample Preparation for Stability Testing:

  • In separate, sealed vials, add a small aliquot of the this compound stock solution to each of the prepared buffer solutions (PBS, Citrate, TRIS) to achieve the desired final concentration.

  • Ensure the final concentration of the organic solvent is low enough to not affect the stability or the experimental system.

  • Prepare multiple replicate vials for each buffer condition and time point.

3. Incubation:

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Protect the samples from light to prevent photodegradation.

4. Sample Analysis:

  • At each designated time point (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition.

  • Analyze the sample by HPLC to determine the concentrations of this compound and cholesterol.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.

Protocol 3: HPLC Method for Analysis of this compound and Cholesterol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is commonly used. The exact gradient will need to be optimized for your specific column and system.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD).[1][3]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard solutions of both this compound and cholesterol of known concentrations to generate a calibration curve for quantification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (Phosphate, Citrate, TRIS) sample_prep Prepare Samples in Buffers prep_buffers->sample_prep prep_stock Prepare Cholesterol Phosphate Stock prep_stock->sample_prep incubation Incubate at Different Temperatures sample_prep->incubation hplc_analysis HPLC Analysis incubation->hplc_analysis data_analysis Data Analysis (Rate Constants, Half-life) hplc_analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling ext_phosphate Extracellular Phosphate (Pi) pit1 PiT-1 (Phosphate Transporter) ext_phosphate->pit1 binds raf Raf pit1->raf activates cholesterol Cholesterol cholesterol->pit1 modulates activity mek MEK raf->mek activates erk ERK mek->erk activates gene_expression Gene Expression erk->gene_expression regulates

Caption: Simplified phosphate signaling pathway modulated by cholesterol.

References

Technical Support Center: Optimizing Long-Term Stable Cholesterol Phosphate Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating and troubleshooting long-term stable cholesterol phosphate (B84403) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in liposome (B1194612) formulations?

A1: Cholesterol is a critical component for enhancing the stability of liposome bilayers.[1][2][3] It modulates membrane fluidity, reduces the permeability of the bilayer to encapsulated molecules, and helps prevent aggregation of the liposomes.[1][] By filling the gaps between phospholipid molecules, cholesterol increases the rigidity and mechanical strength of the membrane.[1][5]

Q2: What is the optimal molar ratio of cholesterol in a liposome formulation?

A2: While the optimal ratio can depend on the specific lipids and the encapsulated drug, a common and effective ratio of phospholipid to cholesterol is 2:1 (approximately 33 mol% cholesterol).[6] Some studies suggest that 30% cholesterol provides a very stable formulation.[1] It has been observed that increasing cholesterol content can lead to more stable liposomes, though excessive amounts may negatively impact drug loading and release.[7][8]

Q3: How does pH affect the stability of cholesterol phosphate liposomes?

A3: The pH of the surrounding medium can influence the stability of liposomes. For instance, liposomes prepared at a neutral pH of 7.4, which is relevant for physiological applications, tend to be stable.[9] Deviations to acidic or alkaline pH can alter the charge of the phosphate head groups and affect lipid packing, potentially leading to increased membrane fluidity or rigidity.[9] It is generally recommended to store lipid suspensions at a pH close to 7.0 to minimize hydrolysis of ester-linked lipids.[10]

Q4: What are the ideal storage conditions for long-term stability?

A4: For long-term storage, it is recommended to keep liposome suspensions refrigerated at 4°C (39°F).[10][11] Freezing should be avoided as it can fracture the vesicles, leading to changes in size and leakage of the encapsulated contents.[10] Storing liposomes in an oxygen-free atmosphere or with the addition of antioxidants like alpha-tocopherol (B171835) can prevent lipid peroxidation and enhance stability.[11] For very long-term stability, lyophilization (freeze-drying) in the presence of cryoprotectants is an effective method.[12][13][14]

Troubleshooting Guide

Issue 1: Liposome Aggregation and Increased Particle Size/PDI During Storage

Q: My liposomes are aggregating, and I'm observing an increase in particle size and Polydispersity Index (PDI) over time. What could be the cause and how can I fix it?

A: Liposome aggregation is a common sign of formulation instability. Here are the potential causes and solutions:

  • Low Surface Charge: Liposomes with a near-neutral surface charge (low zeta potential) lack the electrostatic repulsion needed to prevent them from aggregating.

    • Solution: Incorporate a charged lipid into your formulation, such as a negatively charged phospholipid, to increase the absolute value of the zeta potential.[2]

  • Suboptimal Lipid Composition: The choice of phospholipids (B1166683) and their ratios can affect the stability of the liposomes.

    • Solution: Ensure you are using high-purity lipids. The inclusion of PEGylated lipids (e.g., DSPE-PEG2000) can provide steric stabilization, creating a protective layer that prevents aggregation.[15][16]

  • Improper Storage Conditions: Storing liposomes at room temperature or exposing them to light can accelerate degradation processes that lead to aggregation.[15]

    • Solution: Store your liposome suspension at 4°C in the dark.[10][11]

  • High Ionic Strength of the Buffer: High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.

    • Solution: If you observe aggregation, try reducing the salt concentration of your buffer.[17]

Issue 2: Low Encapsulation Efficiency of Hydrophilic Drugs

Q: I am struggling to achieve high encapsulation efficiency for my hydrophilic drug. What factors might be at play and how can I improve it?

A: Low encapsulation efficiency for hydrophilic drugs is often related to the formulation and preparation method. Consider the following:

  • Suboptimal Drug-to-Lipid Ratio: There is an optimal ratio for the amount of drug relative to the total lipid content.

    • Solution: Systematically vary the drug-to-lipid ratio to find the concentration that yields the highest encapsulation.[18]

  • High Membrane Permeability: If the liposome membrane is too fluid, the encapsulated drug can leak out.

    • Solution: Increasing the cholesterol content can tighten the lipid bilayer and reduce leakage.[19] Using phospholipids with higher phase transition temperatures (Tc), such as those with longer, saturated acyl chains (e.g., DSPC instead of DPPC), can also create a more rigid and less permeable membrane.[6]

  • Electrostatic Repulsion: If your drug and the liposome surface have the same charge at the formulation pH, encapsulation can be hindered.

    • Solution: Adjust the pH of your hydration buffer to a point where the drug is neutral or has an opposite charge to the liposome surface. Alternatively, you can incorporate a lipid with an opposite charge to your drug to facilitate encapsulation.[15]

  • Insufficient Hydration Volume: The volume of the aqueous phase used for hydration can impact the amount of drug encapsulated.

    • Solution: Increasing the total lipid concentration can lead to a higher number of liposomes and a greater total internal volume for encapsulation.[15]

Issue 3: Significant Drug Leakage During Storage

Q: I'm observing a significant loss of my encapsulated drug over time. What is causing this leakage and how can I prevent it?

A: Drug leakage is a sign of membrane instability, which can be caused by several factors:

  • Lipid Hydrolysis: The ester bonds in phospholipids can be hydrolyzed over time, leading to the formation of lysolipids which disrupt the membrane structure and increase permeability.[][6][10]

    • Solution: Store liposomes at 4°C and a pH near 7.0 to minimize hydrolysis.[10] Using ether-linked lipids instead of ester-linked lipids can also improve stability against hydrolysis.[20]

  • Lipid Peroxidation: Unsaturated acyl chains in phospholipids are susceptible to oxidation, which can also compromise membrane integrity.

    • Solution: Store liposomes protected from light and in an oxygen-free environment.[11] The addition of a lipid-soluble antioxidant like α-tocopherol to the formulation can also prevent peroxidation.[11]

  • High Membrane Fluidity: A highly fluid membrane is more prone to leakage.

    • Solution: Increase the cholesterol content to enhance membrane rigidity.[19] Select phospholipids with higher phase transition temperatures (Tc) to create a less fluid bilayer at your storage and experimental temperatures.[6]

Data Presentation

Table 1: Effect of Cholesterol Content on Liposome Size and Stability

Phospholipid:Cholesterol Molar RatioCholesterol (mol%)Average Particle Size (nm)Polydispersity Index (PDI)Stability Notes
100:0030.1 ± 0.4-Prone to aggregation and instability.[7]
80:2020--Increased drug retention by 2-3 times compared to no cholesterol.[8]
70:30 (2:1)30-LowOften cited as a highly stable formulation.[6]
60:4040--Generally stable, but may see diminishing returns on stability improvement.[6]
50:505051.6 ± 0.1LowDemonstrates high stability with minimal size change over one month of storage.[7]

Table 2: Influence of Lipid Composition and Storage Temperature on Stability

Primary PhospholipidStorage TemperatureObservation
DPPC (16:0 PC)4°CGood stability, reduced hydrolysis compared to higher temperatures.[20]
DSPC (18:0 PC)4°CHigher rigidity and stability compared to DPPC due to longer acyl chains.[6]
DOPC (18:1 PC)4°CMore prone to oxidation due to unsaturation.[12]
DLPC (18:3 PC)4°C, 22°CStable at lower temperatures.[12]
DLPC (18:3 PC)37°C, 50°C, 60°CSignificant degradation observed.[12]

Experimental Protocols

Protocol 1: Preparation of Liposomes by the Thin-Film Hydration Method

This method is a common and reliable technique for preparing multilamellar vesicles (MLVs), which can then be sized down to unilamellar vesicles (LUVs).[5][6]

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[6][21]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid to ensure proper mixing of the lipids.[21]

    • Apply a vacuum to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask. Continue evaporation for at least 1 hour to ensure complete removal of the solvent.[22]

  • Hydration:

    • Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), which may contain the hydrophilic drug to be encapsulated, to the flask with the lipid film.[21] The buffer should be pre-warmed to a temperature above the Tc of the lipids.

    • Hydrate the film by rotating the flask in the water bath for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[21]

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[18][22]

    • Transfer the MLV suspension to a hand-held mini-extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Pass the suspension through the membrane multiple times (e.g., 11-21 times) to ensure a homogenous population of liposomes.[22]

Protocol 2: Characterization of Liposome Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential measurements are standard techniques for characterizing liposomes.[2][23]

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis.

  • Dynamic Light Scattering (DLS) for Size and PDI:

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired temperature.

    • Perform the measurement to obtain the average particle size (Z-average diameter) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

  • Zeta Potential Measurement:

    • For zeta potential measurement, dilute the sample in an appropriate low-ionic-strength buffer.

    • Inject the sample into the specialized zeta potential cell.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential, which is an indicator of surface charge and colloidal stability.

Protocol 3: Determination of Encapsulation Efficiency

This protocol describes a general method to determine the percentage of the drug that has been successfully encapsulated within the liposomes.

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposome-encapsulated drug. This can be achieved using techniques like size exclusion chromatography (e.g., with a Sephadex column) or dialysis.[15]

  • Quantification of Total and Free Drug:

    • Measure the total amount of drug in the formulation before the separation step (Total Drug).

    • Measure the amount of free drug in the filtrate or dialysate after the separation step (Free Drug). The quantification method will depend on the drug (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation of Encapsulation Efficiency (%EE):

    • Calculate the %EE using the following formula:[6] %EE = ((Total Drug - Free Drug) / Total Drug) * 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_stability Stability Assessment prep1 1. Lipid Dissolution (Phospholipid + Cholesterol in Organic Solvent) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer +/- Drug) prep2->prep3 prep4 4. Sizing (Extrusion) prep3->prep4 char1 Size & PDI (Dynamic Light Scattering) prep4->char1 char2 Zeta Potential (Surface Charge) prep4->char2 char3 Encapsulation Efficiency (Separation + Quantification) prep4->char3 stab1 Long-Term Storage (4°C, Dark) prep4->stab1 stab2 Monitor Size, PDI, Drug Leakage (Over Time) stab1->stab2

Caption: Experimental workflow for liposome formulation and characterization.

troubleshooting_guide cluster_aggregation cluster_leakage cluster_ee start Problem Encountered agg_q Check Zeta Potential start->agg_q leak_q Assess Membrane Rigidity start->leak_q ee_q Review Formulation start->ee_q agg_a1 Low Zeta Potential -> Add Charged Lipid -> Add PEGylated Lipid agg_q->agg_a1 Low agg_a2 Sufficient Zeta Potential -> Check Storage (Temp, Light) -> Reduce Buffer Ionic Strength agg_q->agg_a2 Sufficient leak_a1 High Fluidity -> Increase Cholesterol -> Use High Tc Lipid leak_q->leak_a1 Low leak_a2 Sufficient Rigidity -> Check for Hydrolysis/Oxidation -> Store at 4°C, pH 7, O2-free leak_q->leak_a2 High ee_a1 Optimize Drug:Lipid Ratio ee_q->ee_a1 ee_a2 Adjust Buffer pH for Drug Charge ee_q->ee_a2

Caption: Troubleshooting decision tree for common liposome formulation issues.

cholesterol_effect cluster_without_chol Without Cholesterol (Fluid & Leaky) cluster_with_chol With Cholesterol (Ordered & Stable) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b3 a4->a1 label_a Disordered Phospholipids b1 b2 b1->b2 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b6->b1 chol1 Chol chol2 Chol label_b Ordered Phospholipids + Cholesterol

Caption: Effect of cholesterol on the packing and stability of the liposome bilayer.

References

purification techniques for high-purity cholesterol phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity cholesterol phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude cholesterol phosphate?

A1: Common impurities in crude this compound can originate from the starting materials or arise during the synthesis and workup. These may include:

  • Unreacted Cholesterol: Incomplete phosphorylation reaction is a common source of this impurity.

  • Di- and Tri-cholesteryl Phosphates: Over-reaction during phosphorylation can lead to the formation of these less polar byproducts.

  • Inorganic Phosphate Salts: Residual phosphorylating agents and their salts can be present.

  • Hydrolyzed this compound (Cholesterol): The phosphate ester bond can be susceptible to hydrolysis, especially under acidic or basic conditions and elevated temperatures, leading to the formation of free cholesterol.

  • Oxidation Products: Cholesterol and this compound can be prone to oxidation, leading to various oxidized sterol impurities.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for assessing the purity of this compound. Due to the polar nature of the phosphate group, a polar solvent system is required. A common starting point for the TLC analysis of phospholipids, which can be adapted for this compound, is a solvent system of chloroform:methanol:water or chloroform:methanol:ammonium hydroxide. The components can be visualized using a phosphorus-specific stain, such as the Dittmer-Lester reagent, which will stain this compound and other phosphate-containing impurities. General lipid stains like phosphomolybdic acid or iodine vapor can also be used to visualize all lipid components, including unreacted cholesterol.

Q3: What are the recommended purification techniques for obtaining high-purity this compound?

A3: The two primary methods for purifying this compound are silica (B1680970) gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is a highly effective method for separating this compound from less polar impurities like unreacted cholesterol and more polar impurities like inorganic salts. The choice of solvent system is critical for achieving good separation.

  • Recrystallization: This technique can be effective for removing impurities if a suitable solvent system is identified. The ideal solvent should dissolve this compound at an elevated temperature but have low solubility at room temperature or below, while impurities remain soluble at lower temperatures.

Q4: My this compound appears to be degrading during purification. What could be the cause?

A4: Degradation of this compound during purification is often due to the hydrolysis of the phosphate ester bond. This can be catalyzed by acidic or basic conditions, as well as elevated temperatures. To minimize degradation, it is crucial to maintain a neutral pH throughout the purification process and avoid excessive heat. If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. Using neutral silica gel or adding a small amount of a neutral-to-basic modifier (like triethylamine) to the elution solvent can help prevent hydrolysis.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound from the column. 1. Incomplete elution: The solvent system may not be polar enough to elute the highly polar this compound. 2. Irreversible adsorption: this compound may be too strongly adsorbed to the silica gel, especially if the silica is acidic. 3. Sample precipitation on the column: The sample may not be fully soluble in the initial elution solvent.1. Increase solvent polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your elution system. 2. Use a neutral or deactivated silica gel: This will reduce strong acidic interactions. Alternatively, add a small amount of a base like triethylamine (B128534) to your eluent. 3. Ensure complete dissolution before loading: Dissolve the crude sample in a small amount of a stronger solvent before adsorbing it onto a small amount of silica gel for dry loading.
Poor separation of this compound from impurities. 1. Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in co-elution. 2. Column overloading: Too much sample has been loaded onto the column. 3. Improper column packing: Channeling or cracks in the silica bed can lead to poor separation.1. Optimize the solvent system using TLC: Experiment with different solvent ratios to achieve good separation between your product and impurities on a TLC plate before running the column. 2. Reduce the sample load: A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
This compound is eluting with unreacted cholesterol. 1. Solvent system is too polar: A highly polar eluent will move both polar and non-polar compounds down the column too quickly.1. Use a less polar solvent system: Start with a less polar eluent to allow the less polar unreacted cholesterol to elute first, then gradually increase the polarity to elute the this compound.
Recrystallization
Problem Possible Cause(s) Recommended Solution(s)
This compound does not dissolve in the hot solvent. 1. Inappropriate solvent: The chosen solvent may not have sufficient solvating power for this compound, even at high temperatures.1. Screen for a better solvent: Experiment with a range of polar solvents or a mixed solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity is observed, then clarify by adding a small amount of the "good" solvent.
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. 3. Compound is an oil or amorphous solid: The compound may not readily form a crystalline lattice.1. Evaporate some of the solvent: Gently heat the solution to reduce the volume and then allow it to cool again. 2. Allow for slow cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. 3. Try a different solvent system or purification method: If recrystallization is not successful, column chromatography may be a better option.
The recrystallized product is not pure. 1. Impurities co-crystallized: The impurities may have similar solubility properties to this compound in the chosen solvent. 2. Inefficient removal of mother liquor: Impurities from the solution may have been deposited on the surface of the crystals during filtration.1. Perform a second recrystallization: A second recrystallization step can often significantly improve purity. 2. Wash the crystals with ice-cold solvent: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol is adapted from general procedures for phospholipid analysis and is a good starting point for assessing the purity of this compound.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Spotting capillaries

  • Solvent system (e.g., Chloroform:Methanol:Water 65:25:4 v/v/v or Chloroform:Methanol:Ammonium Hydroxide 65:25:4 v/v/v)

  • Visualization reagent (e.g., Dittmer-Lester reagent for phosphorus or phosphomolybdic acid stain)

  • Heat gun or hot plate

Procedure:

  • Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5-1 cm and lining the chamber with filter paper saturated with the solvent. Allow the chamber to equilibrate for at least 30 minutes.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., chloroform:methanol 2:1).

  • Using a spotting capillary, apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Place the TLC plate in the equilibrated developing chamber and allow the solvent front to migrate up the plate.

  • Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.

  • Dry the TLC plate thoroughly.

  • Visualize the spots by spraying with the chosen visualization reagent and heating with a heat gun or on a hot plate until the spots appear. This compound should appear as a distinct spot, and its Rf value can be compared to that of standards (if available) and other impurities.

Silica Gel Column Chromatography (General Protocol)

This is a general protocol that should be optimized for your specific sample based on preliminary TLC analysis.

Materials:

  • Glass chromatography column

  • Silica gel (neutral, 60-200 mesh)

  • Elution solvent (optimized from TLC analysis)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar elution solvent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add a protective layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (recommended for polar compounds): Dissolve the crude this compound in a minimal amount of a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial elution solvent and carefully load it onto the column.

  • Elution:

    • Carefully add the elution solvent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the elution solvent as needed to elute the this compound.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cholesterol Cholesterol crude_product Crude this compound cholesterol->crude_product phosphorylating_agent Phosphorylating Agent phosphorylating_agent->crude_product tlc TLC Analysis for Purity Assessment crude_product->tlc recrystallization Recrystallization crude_product->recrystallization column_chromatography Silica Gel Column Chromatography tlc->column_chromatography Optimize pure_product High-Purity this compound column_chromatography->pure_product recrystallization->pure_product final_analysis Final Purity and Characterization (e.g., HPLC, NMR) pure_product->final_analysis

Caption: General workflow for the synthesis and purification of high-purity this compound.

troubleshooting_logic start Crude Product Obtained tlc_check Perform TLC Analysis start->tlc_check multiple_spots Multiple Spots Observed tlc_check->multiple_spots Yes single_spot Single Spot Observed tlc_check->single_spot No purification_method Select Purification Method multiple_spots->purification_method column Column Chromatography purification_method->column Good Separation on TLC recrystallize Recrystallization purification_method->recrystallize Crystalline Solid analyze_fractions Analyze Fractions by TLC column->analyze_fractions check_purity Check Purity of Crystals recrystallize->check_purity pure Pure Product analyze_fractions->pure Pure Fractions Found impure_fractions Combine Impure Fractions and Re-evaluate analyze_fractions->impure_fractions No Pure Fractions check_purity->pure Pure impure_crystals Re-crystallize or Switch to Chromatography check_purity->impure_crystals Impure

Caption: Troubleshooting decision tree for the purification of this compound.

Technical Support Center: Optimizing Cholesterol Phosphate Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low transfection efficiency when using cholesterol phosphate (B84403) reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the transfection efficiency of cholesterol phosphate reagents?

A1: Successful transfection with this compound reagents is dependent on several key factors. These include the health and viability of the cells, the quality and quantity of the nucleic acid being transfected, the ratio of transfection reagent to nucleic acid, and the absence or presence of serum and antibiotics in the culture medium.[1][2][3] Optimizing these parameters is crucial for achieving high transfection efficiency.

Q2: How does the quality of plasmid DNA affect transfection efficiency?

A2: The purity and integrity of the plasmid DNA are paramount for successful transfection.[1][4] Plasmid DNA preparations should be free of contaminants such as proteins, RNA, endotoxins, phenol, and ethanol.[4][5] The topology of the plasmid also plays a role; supercoiled DNA is generally more efficient for transient transfections.[2][4][6]

Q3: What is the optimal cell confluency for transfection?

A3: For most adherent cell lines, a confluency of 70–90% at the time of transfection is recommended.[2][7] Actively dividing cells tend to take up foreign nucleic acids more effectively.[2][3] However, the optimal density can vary between cell types and should be determined empirically for each new cell line.[8]

Q4: Should I use serum and antibiotics in the transfection medium?

A4: The presence of serum and antibiotics can impact transfection efficiency. While some modern reagents are compatible with serum, it is a general recommendation to form the lipid-DNA complexes in a serum-free medium because serum proteins can interfere with complex formation.[2][9][10][11] After complex formation, they can often be added to cells cultured in serum-containing medium.[11] Antibiotics can sometimes increase cytotoxicity when used with cationic lipid reagents and are often not recommended during transfection.[2][12][13]

Q5: How can I optimize the ratio of this compound reagent to DNA?

A5: The optimal ratio of transfection reagent to DNA is highly cell-type dependent and is a critical parameter to optimize.[8] It is recommended to perform a titration experiment to determine the ideal ratio for your specific cell line and plasmid. This typically involves keeping the DNA concentration constant while varying the amount of the transfection reagent.[8]

Troubleshooting Guide

Problem: Low Transfection Efficiency

If you are experiencing low transfection efficiency, consider the following potential causes and solutions.

Suboptimal DNA Quality or Quantity
  • Possible Cause: The plasmid DNA may be of poor quality, containing contaminants, or the concentration may be inaccurate.

  • Troubleshooting Steps:

    • Assess DNA purity by measuring the A260/A280 ratio, which should be between 1.7 and 1.9.[8]

    • Verify DNA integrity by running an aliquot on an agarose (B213101) gel. A high percentage of nicked or linear DNA can reduce efficiency.[13]

    • Use an endotoxin-free plasmid purification kit, especially for sensitive cell lines.[6][8][14]

    • Optimize the amount of DNA used in the transfection.

Table 1: Recommended DNA Purity and Concentration

ParameterRecommended Value
A260/A280 Ratio1.7 - 1.9[8]
Endotoxin Level< 0.1 EU/µg for sensitive cells[14]
DNA Concentration0.2–1 mg/ml[1]
Poor Cell Health or Incorrect Cell Density
  • Possible Cause: Cells may be unhealthy, have a high passage number, or be at a suboptimal confluency.

  • Troubleshooting Steps:

    • Use cells that are in the logarithmic growth phase and have a viability of over 90%.[3][7][8]

    • Use low-passage-number cells (<50 passages) to ensure consistency.[3][13]

    • Optimize cell confluency; as a starting point, aim for 70-90% confluency for adherent cells at the time of transfection.[2][7]

Incorrect Reagent-to-DNA Ratio
  • Possible Cause: The ratio of this compound reagent to DNA is not optimized for the specific cell type.

  • Troubleshooting Steps:

    • Perform a dose-response curve by varying the amount of transfection reagent while keeping the DNA amount constant.

    • Consult the manufacturer's protocol for recommended starting ratios for your cell type.

Table 2: Example Optimization of Reagent to DNA Ratio

DNA (µg)Reagent (µL)Transfection Efficiency (%)Cell Viability (%)
11
12
13
14
15

Note: The user should fill in the transfection efficiency and cell viability based on their experimental results.

Interference from Serum or Antibiotics
  • Possible Cause: Components in the serum are interfering with the formation of transfection complexes, or antibiotics are causing cytotoxicity.

  • Troubleshooting Steps:

    • Form the lipid-DNA complexes in a serum-free medium before adding them to the cells.[9][11]

    • Avoid using antibiotics in the culture medium during transfection.[2][12][13]

Experimental Protocols

Protocol: Optimization of this compound Reagent to DNA Ratio
  • Cell Seeding: The day before transfection, seed healthy, low-passage cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of DNA and Reagent:

    • In separate tubes, dilute 1 µg of high-quality plasmid DNA into a serum-free medium (e.g., Opti-MEM).

    • In another set of tubes, dilute varying amounts of the this compound reagent (e.g., 1, 2, 3, 4, and 5 µL) into the same serum-free medium.

  • Complex Formation:

    • Add the diluted DNA to the diluted reagent for each ratio.

    • Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.[9]

  • Transfection:

    • Aspirate the old medium from the cells and replace it with fresh, pre-warmed complete growth medium (with or without serum, depending on the cell type's sensitivity).

    • Add the transfection complexes dropwise to each well.

  • Incubation and Analysis:

    • Incubate the cells for 24-48 hours.

    • Assess transfection efficiency (e.g., by fluorescence microscopy if using a reporter plasmid like GFP) and cell viability (e.g., using a trypan blue exclusion assay).

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis Seed_Cells Seed Cells (Day 1) Target Confluency: 70-90% Dilute_DNA Dilute DNA in Serum-Free Medium Prepare_DNA Prepare High-Quality Plasmid DNA Prepare_DNA->Dilute_DNA Prepare_Reagent Prepare Cholesterol Phosphate Reagent Dilute_Reagent Dilute Reagent in Serum-Free Medium Prepare_Reagent->Dilute_Reagent Mix Combine and Incubate (10-20 min) Dilute_DNA->Mix Dilute_Reagent->Mix Add_Complexes Add Complexes to Cells Mix->Add_Complexes Incubate Incubate Cells (24-48 hours) Add_Complexes->Incubate Assess_Efficiency Assess Transfection Efficiency Incubate->Assess_Efficiency Assess_Viability Assess Cell Viability Incubate->Assess_Viability

Caption: A general workflow for optimizing transfection experiments.

Troubleshooting_Logic Start Low Transfection Efficiency Check_DNA Check DNA Quality (A260/280, Gel) Start->Check_DNA DNA_OK DNA Quality OK? Check_DNA->DNA_OK Check_Cells Check Cell Health & Confluency Cells_OK Cells Healthy? Check_Cells->Cells_OK Optimize_Ratio Optimize Reagent:DNA Ratio Ratio_OK Ratio Optimized? Optimize_Ratio->Ratio_OK Check_Media Check for Serum/ Antibiotics Interference Media_OK Media Optimized? Check_Media->Media_OK DNA_OK->Check_Cells Yes Purify_DNA Re-purify DNA (Endotoxin-free) DNA_OK->Purify_DNA No Cells_OK->Optimize_Ratio Yes Culture_Cells Re-culture Cells (Low Passage) Cells_OK->Culture_Cells No Ratio_OK->Check_Media Yes Titrate_Reagent Perform Reagent Titration Ratio_OK->Titrate_Reagent No Modify_Media Use Serum-Free Complexation Media_OK->Modify_Media No Success Improved Efficiency Media_OK->Success Yes Purify_DNA->Check_DNA Culture_Cells->Check_Cells Titrate_Reagent->Optimize_Ratio Modify_Media->Check_Media

Caption: A logical flowchart for troubleshooting low transfection efficiency.

References

Technical Support Center: Optimizing Drug Encapsulation in Cholesterol Phosphate Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the encapsulation efficiency of drugs in cholesterol phosphate (B84403) liposomes.

I. Frequently Asked Questions (FAQs)

Q1: What is encapsulation efficiency (EE) and why is it a critical parameter?

A1: Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.[] It is a critical quality attribute for liposomal formulations as it determines the drug dosage and the overall therapeutic efficacy of the delivery system.[2][3]

Q2: What are the main factors that influence the encapsulation efficiency of drugs in cholesterol phosphate liposomes?

A2: Several factors can significantly impact encapsulation efficiency, including:

  • Physicochemical properties of the drug: The drug's solubility, partition coefficient (logP), and molecular weight play a crucial role.[][5]

  • Lipid composition: The ratio of phospholipids (B1166683) to cholesterol is a key determinant of membrane fluidity and drug loading.[6][7]

  • Method of preparation: The chosen technique (e.g., thin-film hydration, reverse-phase evaporation) can greatly affect EE.[8]

  • Process parameters: Factors such as temperature, pH, ionic strength, and the hydration medium can influence drug entrapment.[][6]

  • Liposome (B1194612) characteristics: The size and lamellarity of the liposomes can also affect how much drug is encapsulated.[9][10]

Q3: How does cholesterol content specifically affect encapsulation efficiency?

A3: Cholesterol is a critical component that modulates the fluidity and stability of the liposomal membrane.[9][11] Increasing cholesterol content generally increases membrane rigidity and stability.[9][10][12] However, excessively high cholesterol levels can sometimes lead to a decrease in encapsulation efficiency for certain drugs by reducing the available space within the bilayer for hydrophobic drugs or by hindering the passive entrapment of hydrophilic drugs.[7][12][13] Finding the optimal phospholipid-to-cholesterol ratio is crucial for maximizing drug loading.[6]

Q4: What are the common methods for determining encapsulation efficiency?

A4: The determination of EE typically involves separating the unencapsulated (free) drug from the liposome-encapsulated drug, followed by quantification of the drug in both fractions.[2][3][14] Common separation techniques include:

  • Centrifugation (including ultracentrifugation)[2][3][14]

  • Size-exclusion chromatography (SEC)[2][3][14][15]

  • Dialysis[2][3][14]

  • Ultrafiltration[2][3]

After separation, the drug concentration is typically measured using methods like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[][14] The EE is then calculated using the formula: EE% = [(Total drug – Free drug) / Total drug] × 100.[14]

II. Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of drugs in this compound liposomes.

Problem Potential Causes Recommended Solutions
Low Encapsulation Efficiency (EE) Drug Properties: Poor partitioning of a hydrophobic drug into the lipid bilayer or low solubility of a hydrophilic drug in the aqueous core.[]For Hydrophobic Drugs: Consider using co-solvents or the ethanol (B145695) injection method to pre-dissolve the drug.[] Modify the lipid composition to better match the drug's logP.[] For Hydrophilic Drugs: Optimize the pH and ionic strength of the hydration buffer to improve drug solubility.[6] Consider active loading techniques if applicable.[16]
Suboptimal Lipid Composition: The phospholipid-to-cholesterol ratio may not be ideal for the specific drug, leading to a membrane that is too rigid or too fluid.[6][7]Systematically vary the molar ratio of phospholipid to cholesterol (e.g., 2:1, 3:1) to find the optimal composition that maximizes EE.[12]
Inefficient Hydration: In the thin-film hydration method, incomplete hydration of the lipid film can lead to low encapsulation.Ensure the lipid film is thin and evenly distributed. Hydrate the film above the phase transition temperature (Tc) of the primary phospholipid.[10] Use a larger volume of hydration buffer to ensure complete swelling.[6] A slower rate of hydration can also improve encapsulation efficiency.[9]
Liposome Aggregation/Precipitation Incorrect Surface Charge: Liposomes may aggregate if their surface charge is insufficient to create repulsive forces.Incorporate a charged lipid (e.g., a small percentage of a negatively charged phospholipid) into the formulation to increase the zeta potential and electrostatic repulsion between vesicles.
High Ethanol Concentration (Ethanol Injection Method): Residual ethanol can destabilize the liposomes.Ensure rapid and efficient mixing of the ethanolic lipid solution with the aqueous phase.[17] Consider dialysis to remove residual ethanol after formation.[11]
Inconsistent Results/Poor Reproducibility Variability in Preparation Method: Manual processes can introduce variability.Standardize all experimental parameters, including mixing speed, temperature, and hydration time. For the thin-film hydration method, ensure the film is consistently thin. For extrusion, use a consistent number of passes.[18]
Inaccurate Quantification of EE: The method used to separate free drug from encapsulated drug may be inefficient, or the quantification assay may be inaccurate.Validate your separation method to ensure complete removal of free drug without disrupting the liposomes.[14][19] Use a validated analytical method (e.g., HPLC) for accurate drug quantification.[][15]

III. Quantitative Data Summary

The following tables summarize the impact of key formulation variables on encapsulation efficiency, based on common findings in the literature.

Table 1: Effect of Phospholipid:Cholesterol Molar Ratio on Encapsulation Efficiency

Phospholipid:Cholesterol Molar RatioTypical Encapsulation Efficiency (%)Observations
9:1HighCan result in more fluid membranes, which may be beneficial for some drugs but can also lead to leakage.[7]
2:1 (70:30 mol%)Often OptimalThis ratio is frequently reported to provide a good balance of membrane rigidity and stability, leading to high encapsulation for many drugs.[12]
1:1VariableHigh cholesterol content can increase membrane rigidity, which may decrease the encapsulation of some drugs due to steric hindrance.[12][13]

Table 2: Influence of Preparation Method on Liposome Characteristics

Preparation MethodTypical Vesicle Size RangeLamellarityGeneral Encapsulation Efficiency
Thin-Film Hydration (without extrusion)100 nm - 5 µmMultilamellar (MLV)Low to Moderate
Thin-Film Hydration with Extrusion50 nm - 200 nmUnilamellar (LUV)Moderate to High
Reverse-Phase Evaporation200 nm - 1 µmLarge Unilamellar (LUV)High
Ethanol Injection30 nm - 100 nmSmall Unilamellar (SUV)Moderate

IV. Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a defined size.

Materials:

  • Primary Phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • Negatively charged phospholipid (e.g., DSPG)

  • Drug to be encapsulated

  • Organic Solvent (e.g., Chloroform:Methanol 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (with desired pore size, e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask at the desired molar ratio.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the Tc of the primary phospholipid to evaporate the solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tc of the primary phospholipid for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membranes for a set number of passes (e.g., 11-21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove the unencapsulated drug by centrifugation, size-exclusion chromatography, or dialysis.

Protocol 2: Determination of Encapsulation Efficiency by HPLC

This protocol outlines a general procedure for quantifying EE using HPLC.

Materials:

  • Liposome formulation

  • Mobile phase for HPLC

  • Appropriate HPLC column

  • Lysis agent (e.g., Triton X-100 or an appropriate organic solvent like methanol)

  • Centrifugal filter units or SEC column

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the liposome suspension.

    • Separate the free drug from the liposomes using a suitable method (e.g., ultracentrifugation, centrifugal filter units, or a pre-packed SEC column).

    • Collect the filtrate/eluate containing the free drug.

  • Quantification of Free Drug:

    • Analyze the collected filtrate/eluate by HPLC to determine the concentration of the free drug.

  • Quantification of Total Drug:

    • Take another known volume of the original (unseparated) liposome suspension.

    • Lyse the liposomes by adding a lysis agent to release the encapsulated drug.

    • Analyze the lysed suspension by HPLC to determine the total drug concentration.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE using the following formula: EE (%) = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100

V. Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Analysis dissolve Dissolve Lipids & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Extrude for Uniform Size hydrate->extrude separate Separate Free Drug (e.g., SEC, Centrifugation) extrude->separate quantify_total Quantify Total Drug (Lysis + HPLC) extrude->quantify_total quantify_free Quantify Free Drug (HPLC) separate->quantify_free calculate Calculate EE% quantify_free->calculate quantify_total->calculate

Caption: Workflow for liposome preparation and encapsulation efficiency analysis.

troubleshooting_logic start Low Encapsulation Efficiency drug_type What is the drug's property? start->drug_type hydrophobic Hydrophobic drug_type->hydrophobic Lipophilic hydrophilic Hydrophilic drug_type->hydrophilic Water-Soluble sol1 Optimize Lipid:Cholesterol Ratio hydrophobic->sol1 sol2 Use Co-solvents hydrophobic->sol2 hydrophilic->sol1 sol3 Optimize Buffer pH/Ionic Strength hydrophilic->sol3 sol4 Consider Active Loading hydrophilic->sol4

Caption: Troubleshooting logic for low drug encapsulation efficiency.

References

Technical Support Center: Optimizing Cholesterol Phosphate Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the pH conditions to ensure the stability of cholesterol phosphate (B84403) liposomes.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for the stability of liposomes containing cholesterol phosphate?

The stability of liposomes, particularly those containing ionizable groups like phosphate, is highly dependent on the pH of the surrounding medium. The phosphate group in this compound has a specific pKa, and the pH of the solution determines its protonation state. This directly influences the liposome's surface charge, which governs particle-particle interactions (repulsion or attraction), and can affect membrane fluidity and permeability.[1][2] Maintaining an optimal pH is crucial to prevent aggregation, fusion, and leakage of encapsulated contents.[3]

Q2: What is the recommended pH range for the formulation and storage of this compound liposomes?

For most liposomal formulations, a neutral pH of around 7.4 is used for the hydration step, often with a phosphate-buffered saline (PBS) solution.[4][5] However, the optimal pH for stability can vary. Generally, extreme acidic or alkaline conditions should be avoided. Acidic pH can lead to the protonation of phosphate groups, reducing electrostatic repulsion and potentially causing aggregation.[1][2] Conversely, highly alkaline conditions can promote the hydrolysis of phospholipids (B1166683), leading to liposome (B1194612) degradation.[6] The ideal storage pH should be determined experimentally, but a slightly acidic to neutral range (e.g., pH 6.5-7.4) is often a good starting point.

Q3: How does pH influence the surface charge (Zeta Potential) of this compound liposomes?

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability.[7] For this compound liposomes, the phosphate group imparts a negative charge at neutral pH. As the pH decreases towards the pKa of the phosphate group, it becomes protonated, leading to a reduction in the negative surface charge. This decrease in the absolute value of the zeta potential (moving closer to zero) weakens the repulsive forces between liposomes, increasing the risk of aggregation.[8] A zeta potential of less than -30 mV or greater than +30 mV is generally considered indicative of a stable suspension.[8]

Q4: What are the specific effects of highly acidic or alkaline pH on liposome integrity?

  • Acidic pH (e.g., < 6.0): Can cause protonation of the phosphate head groups, which neutralizes the negative charge and disrupts the hydration layer around the liposome.[1] This can lead to increased membrane rigidity, vesicle fusion, and aggregation.[2][6]

  • Alkaline pH (e.g., > 8.0): Can accelerate the chemical degradation of phospholipids through hydrolysis of the ester bonds.[6] This breaks down the fundamental components of the liposome, leading to a loss of structural integrity and leakage of the encapsulated payload.[9]

Troubleshooting Guide

Q1: My liposomes are aggregating and the particle size is increasing over time. What are the potential pH-related causes and solutions?

Aggregation is a common sign of instability, often linked to insufficient electrostatic repulsion between vesicles.

  • Potential Cause: The pH of your buffer may be too low, causing the phosphate groups on the cholesterol to become protonated. This reduces the negative surface charge (zeta potential), diminishing the repulsive forces that keep the liposomes separate.[2]

  • Troubleshooting Steps:

    • Measure the pH and Zeta Potential: Confirm the current pH of your liposome suspension. Measure the zeta potential; a value between -20 mV and +20 mV suggests a high risk of aggregation.[8]

    • Adjust the Buffer pH: Prepare the liposomes in a buffer with a slightly higher pH (e.g., increase from 6.0 to 7.4).

    • Incorporate Charged Lipids: If adjusting the pH is not feasible due to the nature of an encapsulated drug, consider adding a small percentage of another negatively charged lipid (e.g., DPPG) to increase the overall surface charge density.[1]

    • Consider Steric Stabilization: Incorporate a PEGylated lipid (e.g., DSPE-PEG) into the formulation. The PEG layer provides a physical barrier that prevents aggregation, a mechanism that is less dependent on pH.

Q2: I'm observing low encapsulation efficiency (EE) for my hydrophilic drug. Could pH be the culprit?

Yes, the pH of the hydration buffer can significantly impact the encapsulation of ionizable drugs.

  • Potential Cause: The charge of your drug and the internal charge of the liposome are critical. If your hydrophilic drug is negatively charged at the formulation pH, it will be repelled by the negatively charged inner leaflet of the this compound liposome, leading to poor encapsulation. Conversely, a positively charged drug would be attracted.

  • Troubleshooting Steps:

    • Analyze Drug pKa: Determine the pKa of your drug to understand its ionization state at different pH values.

    • Adjust Hydration Buffer pH: Choose a hydration buffer pH where the drug is uncharged or has a charge that is opposite to the liposome's interior to enhance encapsulation.

    • Use a pH Gradient: Create a pH gradient between the interior and exterior of the liposome. For example, hydrate (B1144303) the lipid film with a buffer at one pH and then adjust the external buffer to a different pH. This can "trap" the ionized drug inside.

Q3: My encapsulated payload is leaking out during storage. How can I improve stability by adjusting pH?

Payload leakage is often due to a compromised or overly fluid membrane.

  • Potential Cause: The storage pH may be promoting membrane instability. Highly acidic or alkaline conditions can disrupt the ordered packing of the lipid bilayer or even cause chemical breakdown of the lipids.[2][6]

  • Troubleshooting Steps:

    • Conduct a pH Stability Study: Store aliquots of your liposome formulation in buffers of varying pH (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) at the intended storage temperature.

    • Monitor Leakage Over Time: At set time points, measure the amount of drug retained within the liposomes using techniques like dialysis or size exclusion chromatography.

    • Optimize Storage Buffer: Select the pH that demonstrates the lowest leakage rate over the desired shelf life. A neutral pH of 7.4 is often a stable choice.[10]

    • Ensure High Cholesterol Content: Cholesterol is known to decrease bilayer permeability and enhance membrane stability.[11][12] Ensure your formulation has an adequate molar percentage of cholesterol (often 30-50 mol%).[12]

Data Presentation

Table 1: General Influence of pH on Key Liposome Stability Parameters

pH RangeEffect on Surface Charge (Zeta Potential)Particle Size & AggregationMembrane Permeability & LeakageOverall Stability Recommendation
Acidic (< 6.0) Decreased negative charge (moves toward zero) due to phosphate group protonation.[1]High risk of aggregation and size increase due to loss of electrostatic repulsion.[6]Can increase or decrease depending on the specific lipid composition; potential for phase separation.[2]Generally Unfavorable; Avoid for long-term storage.
Near-Neutral (6.5 - 7.5) Strong negative charge, leading to high absolute zeta potential values.[8]Low risk of aggregation; particles remain well-dispersed.Optimal membrane packing and low permeability are often observed in this range.[11]Optimal for formulation and storage.
Alkaline (> 8.0) Maintains a high negative charge.Low risk of aggregation.High risk of lipid hydrolysis, leading to membrane disruption and significant leakage over time.[6]Unfavorable; promotes chemical degradation of lipids.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a standard method for producing unilamellar liposomes of a defined size.[5]

  • Lipid Film Formation:

    • Dissolve this compound and other lipids (e.g., a primary phospholipid like DPPC) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary lipid.

    • Apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove all residual solvent.[13]

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The buffer should be pre-warmed to a temperature above the lipid Tc.[13]

    • Gently agitate the flask, allowing the lipid film to swell and hydrate for 30-60 minutes. This process forms multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • To create unilamellar vesicles with a uniform size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • The extrusion should be performed at a temperature above the lipid Tc.

    • Pass the suspension through the membrane 11-21 times to ensure a narrow size distribution.

Protocol 2: Zeta Potential Measurement to Assess Stability

Zeta potential measurement is essential for evaluating the surface charge and predicting the stability of the liposome suspension.[7]

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer it was prepared in to achieve an appropriate particle concentration for measurement (this is instrument-dependent, but typically aims for a count rate between 100 and 500 kcps).

  • Instrument Setup: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer. Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Load the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate for at least 2 minutes.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility), from which it calculates the zeta potential using the Smoluchowski equation.

  • Analysis: Record the mean zeta potential and the width of the distribution. For optimal stability, aim for an absolute value greater than 30 mV.[8] Repeat this measurement for samples stored at different pH values to determine the optimal condition.

Visualizations

experimental_workflow start_end start_end process process decision decision analysis analysis start Start: Define Formulation (Lipids, Drug, Buffer) prep 1. Prepare Liposomes (Thin-Film Hydration) start->prep extrude 2. Extrude for Uniform Size (e.g., 100 nm) prep->extrude divide 3. Divide into Aliquots for different pH buffers extrude->divide analyze_t0 4. Initial Analysis (t=0) (Size, PDI, Zeta, EE%) divide->analyze_t0 end_bad End: Reformulate or Adjust pH & Repeat store 5. Store at Desired Temp. analyze_t0->store analyze_tx 6. Analyze at Time 'x' (Size, PDI, Zeta, Leakage) store->analyze_tx After Incubation stable Is Stability Acceptable? analyze_tx->stable stable->divide No end_ok End: Optimal pH Identified stable->end_ok Yes stable->end_bad No (Major Fail)

Caption: Experimental workflow for optimizing liposome stability across different pH conditions.

troubleshooting_flowchart problem problem check check cause cause solution solution agg Problem: Liposome Aggregation check_ph Check Buffer pH agg->check_ph is_acidic Is pH < 6.5? check_ph->is_acidic is_neutral Is pH 6.5-7.5? is_acidic->is_neutral No cause_acid Likely Cause: Phosphate protonation, low Zeta Potential is_acidic->cause_acid Yes cause_neutral Likely Cause: High ionic strength or other formulation issue is_neutral->cause_neutral Yes solution_acid Solution: Increase buffer pH to ~7.4 cause_acid->solution_acid solution_neutral Solution: Lower salt concentration or add PEG-lipid for steric stability cause_neutral->solution_neutral surface_charge_effect cluster_acid Low pH (Acidic) cluster_neutral High pH (Neutral/Alkaline) liposome liposome proton H+ label_node label_node lipo_acid Liposome (Near Neutral Charge) l_neutral Result: Stable Dispersion p1 p1 p1->lipo_acid p2 p2 p2->lipo_acid l_acid Result: Aggregation lipo_neutral Liposome (High Negative Charge)

References

Validation & Comparative

Cholesterol Phosphate vs. Cholesterol: A Comparative Analysis of Their Impact on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lipid composition of cellular membranes is a critical determinant of their biophysical properties, profoundly influencing a vast array of cellular processes. While cholesterol is a well-established regulator of membrane fluidity and organization, the functional roles of its phosphorylated and sulfated derivatives are less understood. This guide provides an objective comparison of the effects of cholesterol and its analogous form, cholesterol phosphate (B84403) (represented here by its close analog, cholesterol sulfate), on membrane fluidity, supported by experimental data and detailed methodologies.

Introduction to Membrane Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer, which dictates the rotational and lateral diffusion of lipids and embedded proteins. It is a crucial parameter for optimal cellular function, influencing processes such as signal transduction, membrane trafficking, and the activity of membrane-bound enzymes. Cholesterol is known to have a dual effect on membrane fluidity: at high temperatures, it decreases fluidity by restricting the movement of phospholipid acyl chains, while at low temperatures, it increases fluidity by preventing the tight packing of these chains. The introduction of a charged head group, such as a phosphate or sulfate (B86663), to the cholesterol molecule is expected to significantly alter its interaction with the lipid bilayer and, consequently, its impact on membrane fluidity.

Comparative Biophysical Effects

While direct experimental data comparing cholesterol phosphate to cholesterol is limited, studies on cholesterol sulfate (CholS), a structurally and functionally similar analog, provide valuable insights. The bulky and charged sulfate group, much like a phosphate group, alters the molecule's orientation and interaction within the lipid bilayer.

Recent studies have shown that in cholesterol-poor membrane models, increasing concentrations of cholesterol sulfate lead to a slight increase in fluorescence anisotropy, which corresponds to a decrease in membrane fluidity.[1][2][3] However, in cholesterol-rich membranes, the effect of CholS on fluidity is negligible.[1][2][3] This suggests that the impact of these charged cholesterol derivatives is highly dependent on the existing lipid environment. In contrast, cholesterol generally decreases membrane fluidity in a more uniform manner across different membrane compositions.[4][5]

The location of these molecules within the bilayer also differs. Cholesterol's hydroxyl group is positioned near the lipid headgroups, with its steroid ring embedded in the hydrophobic core. The polar sulfate (or phosphate) group anchors cholesterol sulfate/phosphate more towards the aqueous interface, resulting in a shallower penetration of the lipid bilayer.[6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from biophysical studies comparing cholesterol and cholesterol sulfate in model membrane systems. These findings serve as a strong proxy for understanding the potential effects of this compound.

ParameterCholesterolThis compound (as Cholesterol Sulfate)Key FindingsReference(s)
Membrane Fluidity (Fluorescence Anisotropy) Generally decreases fluidity (increases anisotropy)In cholesterol-poor systems, slightly decreases fluidity (increases anisotropy) at higher concentrations (e.g., 10 mol%). In cholesterol-rich systems, the effect is negligible.The impact of cholesterol sulfate on fluidity is highly dependent on the surrounding lipid environment.[1][2][3]
Membrane Ordering (Laurdan GP) Increases membrane orderHas an overall increasing ordering effect on membrane organization.Both molecules increase membrane order, but the mechanisms and context-dependency differ.[1]
Main Phase Transition (Tm) by DSC Broadens and can shift TmDecreases and broadens the main phase transition of various phospholipids (B1166683) to a greater extent than cholesterol.Cholesterol sulfate has a more pronounced disordering effect on the gel phase of lipids.[6]

Experimental Protocols

Fluorescence Anisotropy for Measuring Membrane Fluidity

Principle: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer.[3] A decrease in the probe's rotational freedom, indicative of lower membrane fluidity, results in a higher fluorescence anisotropy value.

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare lipid films by dissolving the desired lipids (e.g., DPPC) and either cholesterol or this compound in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with a buffer (e.g., 20 mM phosphate buffer with 100 mM NaCl) to form multilamellar vesicles (MLVs).

    • Prepare large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete probe incorporation.

  • Fluorescence Measurements:

    • Use a spectrofluorometer equipped with polarizers in both the excitation and emission pathways.

    • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.[7]

    • Measure the fluorescence intensities with the polarizers oriented in parallel (IVV and IHH) and perpendicular (IVH and IHV) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor (G = IHV / IHH).

Differential Scanning Calorimetry (DSC) for Measuring Phase Transitions

Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[8][9][10][11][12] For lipid membranes, it is used to determine the temperature (Tm) and enthalpy (ΔH) of the main gel-to-liquid crystalline phase transition. Changes in these parameters upon the addition of molecules like cholesterol or this compound provide insights into their interaction with the lipid bilayer.

Methodology:

  • Sample Preparation:

    • Prepare MLVs as described in the fluorescence anisotropy protocol.

    • Transfer a precise amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan.

    • Use the same buffer as a reference in a separate pan.

    • Seal the pans hermetically.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (the area under the peak).

Logical Relationship Diagram

The following diagram illustrates the differential impact of cholesterol and this compound on the biophysical properties of a lipid bilayer, leading to changes in membrane fluidity.

G cluster_0 Molecular Properties cluster_1 Membrane Interaction cluster_2 Biophysical Effects cluster_3 Resultant Membrane Fluidity Chol Cholesterol Embed Deeper Hydrophobic Core Embedding Chol->Embed Hydrophobic Interaction CholP This compound Interface Anchoring at Aqueous Interface CholP->Interface Polar Headgroup Interaction Order Increased Acyl Chain Order Embed->Order Disorder Disruption of Gel Phase Packing Interface->Disorder Fluidity_Chol Decreased Fluidity (Increased Rigidity) Order->Fluidity_Chol Fluidity_CholP Context-Dependent Fluidity Modulation Order->Fluidity_CholP Disorder->Fluidity_CholP

Caption: Differential membrane interactions and their impact on fluidity.

Conclusion

The addition of a phosphate group to cholesterol significantly alters its interaction with the lipid bilayer compared to its non-phosphorylated counterpart. While cholesterol generally decreases membrane fluidity by ordering the acyl chains, this compound (as inferred from cholesterol sulfate studies) exhibits a more complex, context-dependent effect. It tends to decrease fluidity in cholesterol-poor membranes while having a negligible effect in cholesterol-rich environments. Furthermore, it has a more pronounced disordering effect on the gel phase of lipids. These differences arise from the distinct positioning of the molecules within the membrane, driven by the polarity of their headgroups. For researchers in drug development and membrane biophysics, understanding these nuanced differences is crucial for designing lipid-based drug delivery systems and for elucidating the roles of these sterols in cellular function and disease.

References

A Comparative Analysis of Cholesterol Sulfate and Cholesterol Phosphate in Membranes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biophysical and cellular effects of cholesterol sulfate (B86663) and the current, though limited, understanding of cholesterol phosphate (B84403) within lipid bilayers. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key concepts.

While cholesterol is a cornerstone of membrane biology, its sulfated and phosphorylated derivatives, cholesterol sulfate and cholesterol phosphate, exhibit distinct properties that significantly influence membrane structure and function. Cholesterol sulfate is a well-characterized endogenous molecule with crucial roles in various physiological processes. In contrast, this compound is less studied in the context of membrane biophysics, with current research primarily focused on its synthetic derivatives for drug delivery applications. This guide provides a detailed comparative analysis of what is known about these two molecules, highlighting the established roles of cholesterol sulfate and the nascent research into this compound.

I. Biophysical Properties in Model Membranes

The addition of a charged group, either sulfate or phosphate, to the cholesterol molecule dramatically alters its interaction with the lipid bilayer, leading to significant differences in membrane properties such as fluidity, hydration, and lipid packing when compared to cholesterol.

Data Summary: Cholesterol vs. Cholesterol Sulfate in Model Membranes

A substantial body of research has elucidated the effects of cholesterol sulfate on the biophysical properties of model membranes, often in direct comparison to cholesterol. These findings are summarized below.

PropertyCholesterol (Chol)Cholesterol Sulfate (CS)Key Findings
Membrane Ordering Generally increases membrane order.Has a more complex and potent effect on membrane order than cholesterol. At high temperatures, 30 mol% CS orders the membrane similarly to 15 mol% Chol, but it has a more disordering effect than Chol at low temperatures.[1]CS's effect is highly dependent on temperature and concentration.
Membrane Fluidity Decreases fluidity (increases rigidity).[2]In cholesterol-poor systems, can decrease fluidity at higher concentrations (e.g., 10 mol%). In cholesterol-rich systems, the effect is negligible.[3]The impact of CS on fluidity is highly dependent on the surrounding lipid environment.[2]
Membrane Permeability Decreases permeability.Increases permeability to a much larger extent than cholesterol.[2]Membranes containing CS are significantly "leakier" than those with cholesterol.[2]
Hydration Binds a limited number of water molecules at the interface.Binds approximately 12 more water molecules at the interface than cholesterol.[1][4] Substitution of 30 mol% Chol with CS in DMPC lamellae induces the trapping of 30 wt% additional water.[1][4]The negatively charged sulfate group leads to significantly greater membrane hydration.[1][4]
Location in Bilayer The hydroxyl group is located near the lipid headgroups, with the steroid ring in the hydrophobic core.The polar sulfate group positions the molecule higher in the bilayer, closer to the aqueous environment.[2]CS is more exposed to the aqueous phase than cholesterol.[2]
Lateral Phase Separation Does not induce phase separation in certain mixed PC bilayers.Induces lateral phase separation in mixed phospholipid bilayers (18:0,18:1 PC/18:0,22:6 PC) at concentrations of 2.5 mol% or more.[2]CS can drive the formation of distinct lipid domains where cholesterol does not.[2]
Main Phase Transition (Tm) Broadens and shifts Tm to a lesser extent.Decreases and broadens the main phase transition of various PCs to a much larger extent than cholesterol.[2]CS has a more pronounced disordering effect on the gel phase of lipids.[2]
This compound: A Developing Picture

Direct experimental data on the biophysical effects of this compound on membrane properties is currently limited in the scientific literature. However, research into synthetic this compound derivatives for drug delivery systems provides some initial insights. One study synthesized a series of cholesterol derivatives with a phosphate monoester positioned at varying distances from the sterol ring.[5] These derivatives were incorporated into dioleoylphosphatidylethanolamine (DOPE) liposomes to create stable anionic vesicles.[5] While the primary focus was on their triggered-release capabilities, the formation of stable liposomes suggests that this compound can be accommodated within a lipid bilayer. Further research is needed to systematically characterize its impact on membrane fluidity, ordering, permeability, and other biophysical parameters in a manner comparable to cholesterol and cholesterol sulfate.

II. Role in Cellular Signaling

Cholesterol itself is a key player in cellular signaling, primarily through its role in the formation and maintenance of lipid rafts—microdomains within the membrane that concentrate signaling proteins. The introduction of a charged headgroup in cholesterol sulfate and phosphate suggests they may also have distinct signaling roles.

Cholesterol Sulfate in Signaling

Cholesterol sulfate is recognized as a potent signaling molecule. Its presence in the membrane can influence the activity of various signaling pathways. For example, CS has been shown to be a key player in epidermal keratinocyte differentiation and biological membrane homeostasis.[6] It also participates in glucolipid metabolism, the immune response, and neurosteroid synthesis.[6]

Cholesterol_Sulfate_Signaling cluster_membrane Cell Membrane Lipid_Raft Lipid Raft Receptor Receptor Protein Lipid_Raft->Receptor Influences Localization CS Cholesterol Sulfate CS->Lipid_Raft Modulates Environment Intracellular_Response Intracellular Signaling Cascade Receptor->Intracellular_Response Activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Binds

Cholesterol sulfate's influence on signaling pathways.
This compound in Signaling

The role of this compound in native cellular signaling pathways is not yet established. However, the development of phosphatase-sensitive liposomes containing this compound derivatives points to a potential for engineered signaling or therapeutic release mechanisms.[5] In this system, the enzymatic removal of the phosphate group by alkaline phosphatase can trigger the collapse of the liposome (B1194612) and release of its contents.[5] This demonstrates a proof-of-concept for how the phosphorylation state of a cholesterol-like molecule could be used to control membrane stability and function in a synthetic context.

Cholesterol_Phosphate_Liposome_Trigger cluster_liposome Phosphatase-Sensitive Liposome CP_DOPE This compound + DOPE Encapsulated_Drug Encapsulated Drug Liposome_Collapse Liposome Collapse CP_DOPE->Liposome_Collapse Leads to Phosphatase Alkaline Phosphatase Phosphatase->CP_DOPE Dephosphorylates Drug_Release Drug Release Liposome_Collapse->Drug_Release

Triggered release from a this compound liposome.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to investigate the properties of cholesterol derivatives in membranes.

Liposome Preparation

A common method for preparing liposomes for biophysical studies is the thin-film hydration technique followed by extrusion.

  • Lipid Film Formation: The desired lipids (e.g., a primary phospholipid like POPC and the cholesterol derivative of interest) are dissolved in an organic solvent such as chloroform. The solvent is then evaporated under a stream of nitrogen gas or by rotary evaporation to form a thin lipid film on the wall of a glass vial.

  • Hydration: The lipid film is hydrated with an aqueous buffer, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

Liposome_Preparation_Workflow Start Dissolve Lipids in Organic Solvent Film Form Thin Lipid Film Start->Film Evaporation Hydrate Hydrate with Aqueous Buffer Film->Hydrate Formation of MLVs Extrude Extrude through Polycarbonate Membrane Hydrate->Extrude Size Reduction End Unilamellar Liposomes Extrude->End

Workflow for preparing unilamellar liposomes.
Measurement of Membrane Fluidity

Fluorescence anisotropy is a widely used technique to measure membrane fluidity.

  • Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the liposome suspension. DPH partitions into the hydrophobic core of the lipid bilayer.

  • Fluorescence Measurement: The sample is excited with vertically polarized light, and the intensity of the emitted fluorescence is measured in both the vertical and horizontal planes.

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is a correction factor for the instrument's differential sensitivity to the two polarizations.

  • Interpretation: Higher anisotropy values correspond to a more ordered and less fluid membrane environment.

IV. Conclusion and Future Directions

The comparative analysis of cholesterol sulfate and this compound reveals a significant disparity in our current understanding of their roles in membrane biology. Cholesterol sulfate is a well-established modulator of membrane properties and cellular signaling, with its effects on membrane fluidity, permeability, and hydration extensively documented. In stark contrast, this compound remains largely unexplored in a biophysical context.

The limited research on this compound derivatives for drug delivery suggests its potential as a functional component of synthetic lipid bilayers. This opens up exciting avenues for future research. A systematic characterization of this compound's impact on model membranes is a critical next step. Such studies would not only provide a more complete picture of how charged cholesterol derivatives influence membrane biophysics but could also uncover novel biological functions or lead to the development of new biomaterials and therapeutic delivery systems. The stark contrast in the knowledge base for these two closely related molecules underscores a significant opportunity for discovery in the field of membrane biochemistry.

References

A Comparative Guide to Cholesterol Phosphate and Phosphatidic Acid in Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipids is a critical determinant of a liposomal formulation's success. This guide provides an objective comparison of two anionic lipids, cholesterol phosphate (B84403) and phosphatidic acid, in the context of their performance in liposome (B1194612) formulations. By presenting available experimental data, detailed methodologies, and visual workflows, this document aims to inform the selection of the most suitable lipid for specific drug delivery applications.

Introduction to Cholesterol Phosphate and Phosphatidic Acid

This compound is a derivative of cholesterol where a phosphate group is attached to the hydroxyl group of the sterol. This modification imparts an anionic charge to the otherwise amphipathic cholesterol molecule, influencing its interaction with other lipids and biological membranes. Its rigid sterol structure contributes to membrane stability.

Phosphatidic Acid (PA) is the simplest glycerophospholipid, consisting of a glycerol (B35011) backbone esterified with two fatty acids and a phosphate group.[1] As a key intermediate in the biosynthesis of other phospholipids, PA is also a crucial signaling molecule involved in various cellular processes.[2] Its conical shape, with a small, negatively charged headgroup and larger acyl chains, allows it to influence membrane curvature.[3]

Comparative Performance in Liposome Formulations

Direct comparative studies of this compound and phosphatidic acid in liposome formulations are limited. However, by examining their individual properties and roles as anionic lipids, we can draw a comparative analysis of their potential performance.

Both this compound and phosphatidic acid can be used to create stable anionic liposomes.[1][4] Control liposomes formulated with either this compound or phosphatidic acid in combination with dioleoylphosphatidylethanolamine (DOPE) have been shown to be stable and do not undergo phosphatase-mediated collapse, indicating their utility in stable formulations.[1][4]

Anionic liposomes, in general, offer an alternative to cationic liposomes, potentially reducing cytotoxicity and immune responses.[5] The negative charge can also play a role in the adjuvant effect of liposomal vaccines.[6]

Physicochemical Properties
PropertyThis compound LiposomesPhosphatidic Acid LiposomesKey Considerations
Membrane Rigidity HighModerate to High (acyl chain dependent)The rigid sterol backbone of this compound generally leads to more rigid membranes compared to the more flexible acyl chains of phosphatidic acid.
Membrane Curvature LowHigh (promotes negative curvature)Phosphatidic acid's conical shape is known to induce negative curvature in membranes, which can be advantageous for processes like membrane fusion and endosomal escape.[3]
Zeta Potential NegativeNegativeBoth lipids impart a negative surface charge to the liposome, which can help prevent aggregation and influence interactions with cells.[7][8]
Phase Transition Modulates main lipid transitionDependent on acyl chain length and saturationCholesterol derivatives are known to broaden or eliminate the phase transition of co-formulated phospholipids. The transition temperature of PA is determined by its fatty acid composition.
Performance in Drug Delivery
Performance MetricThis compound LiposomesPhosphatidic Acid LiposomesKey Considerations
Drug Encapsulation Data not widely available; likely influenced by drug properties and co-lipids.Can achieve high encapsulation for certain drugs.The choice of anionic lipid can significantly impact encapsulation efficiency depending on the drug's charge and hydrophobicity.[7]
Stability & Release Forms stable liposomes. Can be engineered for triggered release.[1][4]Forms stable liposomes. Release kinetics are influenced by acyl chain composition.Both can form stable formulations. This compound has been specifically used in phosphatase- and calcium-sensitive triggered-release systems.[1][4]
Cellular Uptake Data limited, but anionic nature suggests interaction with cell surfaces.Can enhance cellular uptake. Transfer from liposomes to cells is collision-dependent.The mechanism of uptake for anionic liposomes can be complex and cell-type dependent, involving endocytosis and other pathways.[5]
Gene Delivery Has been used to encapsulate and transfect plasmid DNA in vitro.[1]Can be a component of anionic liposomes for gene delivery, though generally less efficient than cationic lipids.[5]The efficiency of gene delivery is highly dependent on the overall formulation and the presence of helper lipids like DOPE.
Adjuvant Properties Potential adjuvant due to anionic nature.Anionic liposomes containing phosphatidic acid have shown adjuvant activities.[6]Anionic lipids can contribute to the immunostimulatory properties of liposomal vaccines.[9]

Experimental Protocols

The following protocols are synthesized from established methods to provide a framework for the direct comparison of this compound and phosphatidic acid in liposome formulations.

Liposome Preparation: Thin-Film Hydration Followed by Extrusion

This method is widely used for preparing unilamellar liposomes of a defined size.

Materials:

  • Primary Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound or Phosphatidic Acid

  • Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE), if required

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DOPC and either this compound or phosphatidic acid at a specific molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in a water bath for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Transfer the MLV suspension to a liposome extruder pre-heated to a temperature above the lipid phase transition temperature.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of the desired pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.

G cluster_prep Liposome Preparation Workflow Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Sizing Purification Purification Extrusion->Purification Removal of free drug/impurities G cluster_char Liposome Characterization Workflow Liposome Sample Liposome Sample DLS DLS Liposome Sample->DLS Spectroscopy/HPLC Spectroscopy/HPLC Liposome Sample->Spectroscopy/HPLC Dialysis Dialysis Liposome Sample->Dialysis Size & Zeta Potential Size & Zeta Potential DLS->Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Spectroscopy/HPLC->Encapsulation Efficiency Release Profile Release Profile Dialysis->Release Profile G cluster_pathway General Cellular Uptake and Signaling Anionic Liposome Anionic Liposome Cell Membrane Cell Membrane Anionic Liposome->Cell Membrane Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Signaling Cascade Activation Signaling Cascade Activation Endosome->Signaling Cascade Activation Cytosolic Drug Release Cytosolic Drug Release Endosomal Escape->Cytosolic Drug Release

References

assessing the interaction of cholesterol phosphate with G-protein coupled receptors (GPCRs).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cholesterol phosphate (B84403) (ChP) and its interactions with G-protein coupled receptors (GPCRs), benchmarked against cholesterol and other cholesterol analogs. Due to the limited direct experimental data on ChP-GPCR interactions, this guide synthesizes findings from studies on cholesterol and its derivatives, alongside theoretical considerations, to provide a comprehensive overview for researchers exploring the nuanced roles of membrane lipids in GPCR function.

Comparative Analysis of Cholesterol Phosphate and Alternatives

The interaction of sterols with GPCRs can be multifaceted, influencing receptor stability, ligand binding, and downstream signaling cascades. While cholesterol is the most studied modulator, its phosphorylated analog, this compound (ChP), presents a unique molecular profile that is hypothesized to alter these interactions significantly.

Table 1: Quantitative Comparison of Sterol Interactions with GPCRs

ParameterCholesterolCholesterol Hemisuccinate (CHS)Cholesterol Sulfate (B86663) (CS)This compound (ChP)
Effect on Ligand Affinity Can act as a positive or negative allosteric modulator, depending on the GPCR.[1][2]Often used as a cholesterol mimetic in structural studies; can act as a negative allosteric modulator.[3]Can alter membrane properties, indirectly affecting ligand binding.[4]Hypothesized: The negatively charged phosphate group may lead to stronger electrostatic interactions with positively charged residues on GPCRs, potentially acting as a more potent allosteric modulator than cholesterol.
G-Protein Coupling Efficiency Modulates G-protein coupling and signaling, often enhancing it.Can inhibit GPCR activation.[3]Its effect is not well-documented but is expected to differ from cholesterol due to its charge.Hypothesized: The phosphate headgroup could influence the conformation of intracellular loops of the GPCR, potentially altering G-protein binding and activation efficiency.
Membrane Localization Intercalates within the phospholipid bilayer with its hydroxyl group near the lipid headgroups.[4]Similar to cholesterol, but the succinate (B1194679) group provides a more polar headgroup.The polar sulfate group positions the molecule closer to the aqueous interface of the membrane.[4]Hypothesized: Similar to cholesterol sulfate, the phosphate group would anchor ChP more strongly at the membrane-water interface.
Effect on Membrane Fluidity Decreases membrane fluidity and increases rigidity.[4][5]Similar effects to cholesterol.Has a more complex, concentration-dependent effect on membrane order compared to cholesterol.[4]Hypothesized: The charged headgroup may induce different packing effects compared to cholesterol, potentially having a distinct impact on membrane fluidity.

Experimental Protocols for Assessing GPCR-Lipid Interactions

To elucidate the precise effects of this compound and other sterols on GPCR function, a variety of biophysical and cell-based assays can be employed. Below are detailed protocols for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a GPCR in the presence or absence of a modulating lipid.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest from cultured cells.

  • Assay Setup: In a 96-well plate, combine the prepared membranes with a radiolabeled ligand (at a concentration near its dissociation constant, Kd) and varying concentrations of the test lipid (e.g., cholesterol, ChP).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the effect of the lipid on the ligand's binding affinity (e.g., changes in Kd or Bmax).

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a GPCR, providing insight into the receptor's signaling capacity.

Protocol:

  • Membrane and G-Protein Preparation: Use cell membranes containing the GPCR and, if necessary, purified, recombinant G-proteins.

  • Reaction Mixture: In a microplate, combine the membranes, G-proteins, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Stimulation: Add an agonist for the GPCR in the presence of different concentrations of the test lipid.

  • Incubation: Allow the reaction to proceed at an optimal temperature for a defined period.

  • Termination and Filtration: Stop the reaction and separate the [³⁵S]GTPγS-bound G-proteins by filtration.

  • Detection: Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Analysis: Determine the EC50 and Emax of the agonist in the presence of the lipid to assess its modulatory effect on G-protein activation.[6][7][8][9][10]

cAMP Accumulation Assay

This assay is used to determine the functional consequence of GPCR activation on the downstream second messenger, cAMP, for Gs or Gi-coupled receptors.

Protocol:

  • Cell Culture: Plate cells expressing the GPCR of interest in a multi-well plate.

  • Lipid Incubation: Pre-incubate the cells with the desired concentration of the test lipid (e.g., ChP delivered via a carrier).

  • Agonist/Antagonist Treatment: Treat the cells with an agonist or antagonist of the GPCR. For Gi-coupled receptors, co-stimulation with forskolin (B1673556) is typically required to induce a measurable cAMP level.[11]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[12][13][14]

  • Data Analysis: Generate dose-response curves to determine the effect of the lipid on the potency and efficacy of the GPCR ligand.

Visualizing a Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway modulated by this compound and a typical experimental workflow for its investigation.

GPCR_Signaling_ChP cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC ChP Cholesterol Phosphate ChP->GPCR Allosteric Modulation (Hypothesized) cAMP cAMP AC->cAMP Conversion Ligand Ligand Ligand->GPCR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway allosterically modulated by this compound.

Experimental_Workflow cluster_synthesis Material Preparation cluster_assays Biochemical & Functional Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Cholesterol Phosphate Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay GTP_Assay GTPγS Binding Assay Synthesis->GTP_Assay cAMP_Assay cAMP Accumulation Assay Synthesis->cAMP_Assay GPCR_prep Prepare GPCR-expressing cell membranes GPCR_prep->Binding_Assay GPCR_prep->GTP_Assay GPCR_prep->cAMP_Assay Data_Analysis Analyze dose-response curves (EC50, Ki) Binding_Assay->Data_Analysis GTP_Assay->Data_Analysis cAMP_Assay->Data_Analysis Conclusion Determine ChP's modulatory effect on GPCR function Data_Analysis->Conclusion

Caption: Experimental workflow for assessing ChP's effect on GPCRs.

Conclusion and Future Directions

The introduction of a phosphate group to the cholesterol scaffold is predicted to significantly alter its interaction with GPCRs, primarily through the introduction of a negative charge at the membrane interface. This modification could lead to distinct allosteric modulation of GPCR activity compared to cholesterol. The provided experimental protocols offer a robust framework for testing these hypotheses.

Future research should focus on synthesizing and experimentally validating the effects of this compound on a panel of different GPCRs. Such studies will be instrumental in understanding the broader role of phosphorylated lipids in regulating signal transduction and may open new avenues for the development of novel, lipid-based allosteric modulators of GPCRs.

References

A Comparative Guide to Protein-Binding Assays for Cholesterol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol phosphate (B84403), a phosphorylated derivative of cholesterol, is an emerging lipid molecule of interest in cellular signaling and membrane dynamics. While specific, validated protein-binding assays for cholesterol phosphate are not yet widely established, existing methods for analogous lipids, such as cholesterol and other phosphorylated lipids like phosphatidic acid, can be effectively adapted. This guide provides a comparative overview of three such powerful techniques: the Fluorescent Liposome (B1194612) Binding Assay, the Radiolabeled Ligand Filtration Assay, and Solid-State NMR Spectroscopy. We present their methodologies, comparative performance data based on similar lipid-protein interactions, and a hypothetical signaling pathway to illustrate the potential biological context of this compound-protein binding.

Comparison of Protein-Binding Assay Methodologies

The selection of an appropriate assay depends on factors such as the required sensitivity, the nature of the protein and lipid, and the specific information sought (e.g., binding affinity, stoichiometry, or structural details of the interaction). The table below summarizes key quantitative parameters for the discussed assays, with data extrapolated from studies on protein-cholesterol and protein-phosphatidic acid interactions.

Assay MethodTypical Dissociation Constant (Kd) RangeThroughputKey AdvantagesKey Disadvantages
Fluorescent Liposome Binding Assay Micromolar (µM) to low nanomolar (nM)Medium to HighReal-time analysis possible; non-radioactive; versatile for different lipid compositions.Potential for fluorescence artifacts; indirect measurement of binding.
Radiolabeled Ligand Filtration Assay Nanomolar (nM) to picomolar (pM)HighHigh sensitivity and specificity; direct measurement of binding.[1]Requires handling of radioactive materials; endpoint assay.
Solid-State NMR Spectroscopy Millimolar (mM) to micromolar (µM)LowProvides detailed structural and dynamic information about the interaction site.[2]Requires specialized equipment and expertise; lower sensitivity; time-consuming.

Experimental Protocols

Detailed methodologies for each assay are provided below. These protocols are generalized and may require optimization for specific protein-cholesterol phosphate interactions.

Fluorescent Liposome Binding Assay

This assay measures the binding of a protein to liposomes containing this compound and a fluorescently labeled lipid. The change in a fluorescence property (e.g., intensity, anisotropy, or FRET) upon protein binding is used to quantify the interaction.

Methodology [3]

  • Liposome Preparation :

    • Prepare a lipid mixture in a glass vial containing the desired molar ratio of a bulk phospholipid (e.g., POPC), this compound, and a fluorescently labeled lipid (e.g., NBD-PE).

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., HEPES-buffered saline) by vortexing, creating multilamellar vesicles.

    • To create large unilamellar vesicles (LUVs), subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[4]

  • Binding Assay :

    • In a multi-well plate, add a fixed concentration of the fluorescently labeled liposomes to a series of wells.

    • Add increasing concentrations of the protein of interest to the wells.

    • Include control wells with liposomes only (no protein) and protein only (no liposomes).

    • Incubate the plate at the desired temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity or anisotropy using a plate reader with appropriate excitation and emission filters.

    • Correct the fluorescence readings by subtracting the background fluorescence from the control wells.

    • Plot the change in fluorescence as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Radiolabeled Ligand Filtration Assay

This is a highly sensitive method that directly measures the binding of a radiolabeled ligand (in this case, a protein or potentially radiolabeled this compound) to its partner. The protein-ligand complex is separated from the unbound ligand by filtration.[1][5]

Methodology [1][6]

  • Preparation of Reagents :

    • Synthesize or procure radiolabeled this compound (e.g., with ³H or ¹⁴C). Alternatively, the protein can be radiolabeled.

    • Prepare a membrane fraction or purified protein that is expected to bind this compound.

    • Prepare a binding buffer (e.g., Tris-HCl with appropriate salts and stabilizers).

  • Binding Reaction :

    • In microcentrifuge tubes or a 96-well plate, set up the binding reactions.

    • For saturation binding experiments, add a fixed amount of protein/membrane and increasing concentrations of radiolabeled this compound.

    • For competition binding experiments, use a fixed concentration of radiolabeled this compound and increasing concentrations of a non-radiolabeled competitor.

    • Include tubes for total binding (radioligand and protein) and non-specific binding (radioligand, protein, and a large excess of non-radiolabeled ligand).

    • Incubate the reactions at a suitable temperature until equilibrium is reached.

  • Filtration and Detection :

    • Rapidly filter the reaction mixtures through a glass fiber filter using a vacuum manifold. The filter will trap the protein and any bound ligand, while the unbound ligand passes through.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the radioligand concentration.

    • Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).[6]

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) provides high-resolution structural and dynamic information about protein-lipid interactions directly in a membrane environment.[2][7]

Methodology [2][8]

  • Sample Preparation :

    • Isotopically label the protein of interest (e.g., with ¹⁵N and/or ¹³C) by expressing it in a suitable labeled medium.

    • Prepare liposomes containing this compound as described for the fluorescent liposome binding assay.

    • Reconstitute the isotopically labeled protein into the liposomes. This can be done by co-solubilizing the protein and lipids in a detergent, followed by removal of the detergent by dialysis or with bio-beads.

    • Pack the proteoliposome sample into an NMR rotor.

  • NMR Data Acquisition :

    • Acquire ssNMR spectra on a high-field NMR spectrometer equipped with a solid-state probe.

    • Use specific pulse sequences to probe the protein-lipid interface. For example, Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can be used to identify which parts of the protein are in close proximity to the lipid headgroups or acyl chains.

    • Techniques like Rotational-Echo Double-Resonance (REDOR) can provide distance constraints between specific atoms in the protein and the lipid.

  • Data Analysis and Interpretation :

    • Process the NMR data to obtain chemical shift assignments for the protein in the membrane-bound state.

    • Analyze chemical shift perturbations to identify the residues at the binding interface.

    • Use distance restraints from experiments like REDOR to build a structural model of the protein-cholesterol phosphate complex.

Visualizations

Signaling Pathway

Cholesterol_Phosphate_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CP Cholesterol Phosphate Receptor Membrane Protein (Receptor) CP->Receptor Binding Effector Effector Protein Receptor->Effector Conformational Change Kinase_Cascade Kinase Cascade Effector->Kinase_Cascade Activation TF_Activation Transcription Factor Activation Kinase_Cascade->TF_Activation Phosphorylation Cellular_Response Cellular Response TF_Activation->Cellular_Response Gene Expression

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental Workflows

Fluorescent_Liposome_Assay_Workflow start Start: Prepare Lipid Mix (with Fluorescent Probe) lipid_film Create Thin Lipid Film start->lipid_film hydrate Hydrate Film to Form Vesicles lipid_film->hydrate extrude Extrude to Form LUVs hydrate->extrude binding Incubate Liposomes with Protein extrude->binding measure Measure Fluorescence (Intensity/Anisotropy) binding->measure analyze Analyze Data: Plot Fluorescence vs. [Protein] measure->analyze end End: Determine Kd analyze->end

Caption: Workflow for a fluorescent liposome binding assay.

Radiolabeled_Filtration_Assay_Workflow start Start: Prepare Radiolabeled This compound reaction Set up Binding Reaction: Protein + Radioligand start->reaction incubate Incubate to Equilibrium reaction->incubate filter Rapidly Filter Reaction Mix incubate->filter wash Wash Filter to Remove Unbound Ligand filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Calculate Specific Binding count->analyze end End: Determine Kd and Bmax analyze->end

Caption: Workflow for a radiolabeled ligand filtration assay.

ssNMR_Workflow start Start: Express Isotopically Labeled Protein reconstitute Reconstitute Protein into This compound Liposomes start->reconstitute pack_rotor Pack Sample into NMR Rotor reconstitute->pack_rotor acquire Acquire Solid-State NMR Spectra pack_rotor->acquire process Process and Assign Spectra acquire->process analyze Analyze Chemical Shift Perturbations & Distances process->analyze end End: Determine Binding Interface & Structure analyze->end

Caption: Workflow for solid-state NMR analysis of protein-lipid interaction.

References

A Comparative Analysis of Cholesterol Phosphate and DMPG on Liposome Surface Charge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Anionic Lipids for Liposomal Formulations

The surface charge of liposomes is a critical parameter influencing their stability, in vivo fate, and interaction with target cells. For formulations requiring a negative surface charge, both cholesterol phosphate (B84403) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) are frequently employed anionic lipids. This guide provides an objective comparison of their effects on liposome (B1194612) charge, supported by experimental data, to aid in the selection of the appropriate lipid for specific drug delivery applications.

Quantitative Comparison of Zeta Potential

The zeta potential is a key indicator of the magnitude of the electrostatic charge at the surface of a liposome, which governs its stability in suspension. A more negative zeta potential generally correlates with greater colloidal stability due to increased electrostatic repulsion between particles. Below is a summary of reported zeta potential values for liposomes incorporating either a phosphate-based lipid (dicetyl phosphate, as an analogue for cholesterol phosphate) or DMPG.

Anionic LipidBase Lipid CompositionMolar Ratio of Anionic LipidReported Zeta Potential (mV)Reference
Dicetyl Phosphate (DCP)Phosphatidylcholine, Cholesterol6.5%-36.7 ± 3.3[1][2][3]
DMPGDMPC/CholesterolNot SpecifiedNot Specified[4]
DMPGHSPCVariousRanged from approx. -20 to -55[5]
DPPGDPPCVariousIncreasingly negative with higher mol%[6]
DOPS (anionic phospholipid)DSPC, CholesterolVariousIncreasingly negative with higher mol%[7][8]

Note: Data is compiled from multiple studies with varying experimental conditions. Direct comparison should be made with caution. DCP (dicetyl phosphate) is used as a proxy for this compound due to the scarcity of specific zeta potential data for this compound itself.

Based on available data, both phosphate-containing lipids and DMPG are effective at imparting a significant negative charge to liposomes, with zeta potentials generally falling within the stable range of -30 to -60 mV.

Mechanism of Charge Impartation

The negative charge from both molecules originates from the phosphate group. However, the molecular structure to which this phosphate is attached influences its presentation and local environment on the liposome surface.

G Mechanism of Negative Charge Impartation cluster_0 This compound cluster_1 DMPG CP This compound Molecule CP_Phosphate Phosphate Group (Source of Negative Charge) CP->CP_Phosphate attached to CP_Cholesterol Cholesterol Anchor (Hydrophobic) CP->CP_Cholesterol anchored by Liposome Liposome Bilayer CP_Cholesterol->Liposome embeds in DMPG DMPG Molecule DMPG_Phosphate Phosphate Group (Source of Negative Charge) DMPG->DMPG_Phosphate attached to DMPG_Myristoyl Dimyristoyl Chains (Hydrophobic) DMPG->DMPG_Myristoyl anchored by DMPG_Glycerol Glycerol Headgroup DMPG_Phosphate->DMPG_Glycerol linked to DMPG_Myristoyl->Liposome embeds in

Caption: Molecular structures contributing to the negative charge of liposomes.

Experimental Protocols

Preparation of Anionic Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing liposomes containing either this compound or DMPG.[9][10][11][12][13]

  • Lipid Film Formation:

    • Co-dissolve the desired lipids (e.g., a neutral phospholipid like DSPC, cholesterol, and the anionic lipid - this compound or DMPG) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc.

    • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the Tc of the lipids.

    • Agitate the flask by vortexing or mechanical shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size distribution, subject the MLV suspension to extrusion.

    • Pass the liposome suspension repeatedly (e.g., 10-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder. The extrusion process should also be performed at a temperature above the lipid Tc.

G Liposome Preparation Workflow start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Rotary Evaporation to form Lipid Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Extrusion through Polycarbonate Membrane hydrate->extrude end Anionic Liposomes extrude->end

Caption: Workflow for the thin-film hydration and extrusion method.

Measurement of Liposome Zeta Potential

Zeta potential is typically measured using dynamic light scattering (DLS) with an electrophoretic light scattering (ELS) mode.[6][14][15][16][17]

  • Sample Preparation:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for measurement, ensuring the scattering intensity is within the instrument's optimal range.

  • Instrument Setup:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Enter the parameters for the dispersant (e.g., viscosity and dielectric constant of the buffer).

  • Measurement:

    • Load the diluted sample into a specialized measurement cell (e.g., a folded capillary cell).

    • Initiate the measurement. The instrument applies an electric field, and the velocity of the migrating liposomes is measured.

    • The electrophoretic mobility is then used to calculate the zeta potential using the Helmholtz-Smoluchowski or Henry equation.

  • Data Analysis:

    • Perform multiple measurements for each sample to ensure reproducibility.

    • Analyze the phase plots and ensure the data quality is acceptable.

G Zeta Potential Measurement Workflow start Start prepare Prepare Diluted Liposome Sample start->prepare load Load Sample into Measurement Cell prepare->load measure Perform Electrophoretic Light Scattering load->measure calculate Calculate Zeta Potential measure->calculate end Zeta Potential Value calculate->end

Caption: Workflow for determining liposome zeta potential.

Concluding Remarks

Both this compound (and its analogues) and DMPG are effective in generating negatively charged liposomes with good colloidal stability. The choice between them may depend on several factors beyond just the magnitude of the surface charge, including:

  • Biocompatibility and Toxicity: The in vivo tolerance of each lipid should be considered for the specific application.

  • Interaction with Encapsulated Drug: The headgroup of the anionic lipid may interact with the encapsulated therapeutic agent, potentially affecting encapsulation efficiency and release kinetics.

  • Membrane Rigidity and Permeability: The incorporation of these lipids can influence the physical properties of the liposomal bilayer.

  • Cost and Availability: Practical considerations such as the cost and commercial availability of the lipids may also play a role in the selection process.

Researchers and drug developers are encouraged to perform their own comparative studies using their specific liposome formulation to determine the optimal anionic lipid for their intended application.

References

A Comparative Guide to the Functional Roles of Cholesterol and Cholesterol Phosphate in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate orchestration of cellular signaling pathways relies on a diverse cast of molecular actors. Among these, lipids have emerged as critical regulators, influencing membrane architecture and directly participating in signal transduction. Cholesterol, a well-established modulator of membrane fluidity and organization, plays a pivotal role in numerous signaling cascades. Its phosphorylated counterpart, cholesterol phosphate (B84403), remains a more enigmatic molecule. This guide provides a comprehensive comparison of the known functions of cholesterol in cell signaling and extrapolates the likely, yet less-explored, roles of cholesterol phosphate, drawing parallels with its structural analog, cholesterol sulfate (B86663). This comparison is supported by available experimental data and detailed methodologies to facilitate further investigation into this nascent area of lipid signaling.

I. Core Functional Differences: A Tale of Two Sterols

Cholesterol's fame in cell biology stems from its amphipathic nature, allowing it to intercalate into lipid bilayers and modulate their physical properties.[1][2] This structural role has profound implications for cell signaling. Cholesterol is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for the assembly and regulation of signaling complexes.[3][4][5] By organizing and segregating signaling molecules, cholesterol influences the efficiency and specificity of pathways such as those involving G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[6][7][8]

The addition of a phosphate group to the 3'-hydroxyl of cholesterol dramatically alters its physicochemical properties. This modification introduces a negatively charged, hydrophilic headgroup, transforming the largely hydrophobic cholesterol into a more amphiphilic molecule. While direct studies on this compound's signaling roles are limited, the well-documented effects of the similarly structured cholesterol sulfate offer valuable insights. The charged headgroup is expected to position this compound more towards the aqueous interface of the cell membrane, rather than deeper within the hydrophobic core where cholesterol resides.[9] This altered localization likely leads to distinct interactions with membrane proteins and lipids, thereby mediating different signaling outcomes.

II. Quantitative Data Summary

Direct quantitative comparisons of the signaling effects of cholesterol and this compound are scarce in the literature. However, by examining the biophysical effects of the analogous molecule, cholesterol sulfate, we can infer the potential differences. The following table summarizes key biophysical parameters that are critical for their roles in signaling.

PropertyCholesterolThis compound (inferred)Key Findings & Implications for Signaling
Membrane Localization Intercalated within the hydrophobic core of the lipid bilayer.[10]Anchored at the membrane-water interface with the phosphate group exposed to the cytosol.Different localization suggests interaction with distinct sets of proteins and lipids, leading to the regulation of different signaling pathways.
Effect on Membrane Fluidity Increases membrane rigidity in fluid phases and decreases rigidity in gel phases.[2][11]Likely has a less pronounced effect on the hydrophobic core's fluidity but significantly alters the properties of the headgroup region.Altered membrane dynamics in the headgroup region could affect the conformation and activity of transmembrane proteins and peripheral membrane-binding proteins.
Lipid Raft Association Essential for the formation and stability of lipid rafts.[3][4][5]Unlikely to partition into the hydrophobic core of lipid rafts; may associate with the raft periphery or disrupt raft formation.Potential to negatively regulate signaling pathways that are dependent on lipid raft integrity.
Interaction with Proteins Binds to specific motifs (e.g., CRAC, CARC) on transmembrane proteins, allosterically modulating their activity.[12][13]The charged phosphate group could mediate electrostatic interactions with positively charged residues on proteins, leading to a different protein interactome.May regulate a distinct set of signaling proteins through electrostatic interactions, potentially recruiting cytosolic proteins to the membrane.
Calcium Signaling Indirectly influences calcium signaling by modulating the activity of ion channels and receptors within lipid rafts.May directly interact with calcium ions, potentially sequestering them at the membrane surface or influencing the activity of calcium-binding proteins.[14]Could act as a localized regulator of calcium signaling at the plasma membrane.

III. Signaling Pathways and Mechanisms

Cholesterol's Role in Signaling:

Cholesterol's influence on cell signaling is multifaceted, primarily occurring through two mechanisms:

  • Modulation of Membrane Microdomains (Lipid Rafts): Cholesterol, along with sphingolipids, drives the formation of ordered, liquid-ordered (Lo) phase domains within the more fluid, liquid-disordered (Ld) bulk membrane.[3][4] These lipid rafts concentrate or exclude specific signaling proteins, thereby controlling their interactions and downstream signaling. For example, the clustering of receptors and their downstream effectors in rafts can enhance signaling efficiency, while the exclusion of negative regulators can prevent pathway dampening.

  • Direct Protein Binding: Cholesterol can directly bind to transmembrane proteins, including a large number of GPCRs, through specific binding motifs.[6][12][13] This binding can allosterically modulate the protein's conformation and activity. For instance, cholesterol binding has been shown to be crucial for the proper dimerization and signaling of some GPCRs.[15]

dot

Cholesterol_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Lo phase) cluster_nonraft Non-Raft (Ld phase) GPCR_dimer GPCR Dimer Effector Effector Protein GPCR_dimer->Effector Enhanced Signaling Cellular_Response Cellular Response Effector->Cellular_Response Downstream Signaling GPCR_monomer GPCR Monomer Cholesterol Cholesterol Cholesterol->GPCR_dimer Stabilizes Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR_dimer

Caption: Cholesterol's role in lipid raft-mediated signaling.

This compound's Postulated Role in Signaling:

The introduction of a phosphate group suggests that this compound's signaling functions will be distinct from those of cholesterol and likely involve:

  • Electrostatic Interactions: The negatively charged phosphate headgroup can engage in electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine) on proteins. This could serve as a mechanism for recruiting cytosolic signaling proteins to the inner leaflet of the plasma membrane.

  • Modulation of Kinase Pathways: Phosphate groups are central to kinase signaling cascades. This compound could potentially act as a localized substrate or modulator for certain lipid kinases or phosphatases, thereby influencing phosphorylation-dependent signaling events at the membrane.

  • Regulation of Ion Gradients: The charged nature of this compound could influence the local ion concentration at the membrane surface, potentially affecting the activity of voltage-gated ion channels and other ion-sensitive signaling proteins.

dot

Cholesterol_Phosphate_Signaling cluster_membrane Plasma Membrane (Inner Leaflet) Cholesterol_Phosphate Cholesterol Phosphate Cytosolic_Protein Cytosolic Signaling Protein (+ charge) Cholesterol_Phosphate->Cytosolic_Protein Electrostatic Recruitment Membrane_Protein Membrane Protein Kinase Kinase Cytosolic_Protein->Kinase Activates Downstream_Effector Downstream Effector Kinase->Downstream_Effector Phosphorylates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Postulated signaling mechanism of this compound.

IV. Experimental Protocols

To empirically determine the functional differences between cholesterol and this compound in cell signaling, a combination of biophysical and cell-based assays is required.

1. Synthesis of this compound:

  • Objective: To obtain this compound for use in in vitro and cell-based assays.

  • Methodology: this compound can be synthesized by reacting cholesterol with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like pyridine. The reaction mixture is then purified using column chromatography to isolate the desired product. The purity and identity of the synthesized this compound should be confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

2. Liposome-Based Assays for Membrane Properties:

  • Objective: To compare the effects of cholesterol and this compound on the biophysical properties of model membranes.

  • Methodology:

    • Preparation of Liposomes: Large unilamellar vesicles (LUVs) can be prepared by extrusion, incorporating varying molar percentages of either cholesterol or this compound into a base phospholipid mixture (e.g., POPC).

    • Fluorescence Anisotropy: To measure membrane fluidity, a fluorescent probe such as diphenylhexatriene (DPH) can be incorporated into the liposomes. The steady-state fluorescence anisotropy is then measured at different temperatures. A higher anisotropy value indicates a more ordered (less fluid) membrane.

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the effect of the sterols on the phase transition temperature (Tm) of the phospholipids.

dot

Liposome_Assay_Workflow start Start lipid_mix Prepare Lipid Mixture (Phospholipid + Sterol) start->lipid_mix extrusion Liposome (B1194612) Extrusion (LUV formation) lipid_mix->extrusion probe_inc Incorporate Fluorescent Probe (DPH) extrusion->probe_inc dsc Differential Scanning Calorimetry (DSC) extrusion->dsc anisotropy Measure Fluorescence Anisotropy probe_inc->anisotropy data_analysis Data Analysis anisotropy->data_analysis dsc->data_analysis end End data_analysis->end

References

An In Vitro Comparison of Cholesterol Phosphate and Calcium Phosphate as Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different delivery systems is paramount. This guide provides an objective in vitro comparison of two distinct platforms: cholesterol phosphate-based liposomes and calcium phosphate (B84403) precipitates. While both can be utilized for the delivery of therapeutic molecules, their formation, characteristics, and cellular interactions differ significantly.

This comparison will delve into the experimental data available for each system, offering a clear overview of their respective properties and methodologies for their preparation.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key quantitative data for this compound liposomes and calcium phosphate precipitates based on in vitro studies. It is important to note that the properties of both systems can be modulated by varying the preparation protocols.

PropertyThis compound LiposomesCalcium Phosphate Precipitates
Particle Size 75 - 200 nm[1][2][3]120 nm to several micrometers (can be controlled)[4][5][6]
Formation/Precipitation Efficiency High encapsulation efficiency (can exceed 80%)[3]Variable, dependent on conditions; can be optimized[6][7]
Stability Stable in suspension with appropriate formulation (e.g., inclusion of PEGylated lipids)[8][9]Prone to aggregation and sedimentation over time[10][11]
Zeta Potential Can be formulated to be anionic, cationic, or neutral[12][13]Typically anionic, but can be modified[4]
Biocompatibility Generally high, as they are composed of biological lipids[14]High, as calcium and phosphate are endogenous ions[15][16]
Payload Capacity High for both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) molecules[14]Primarily for anionic molecules like DNA and RNA that co-precipitate[11]

Experimental Protocols: A Step-by-Step Guide

The methodologies for preparing this compound liposomes and calcium phosphate precipitates are fundamentally different, reflecting their distinct chemical natures.

This compound Liposome (B1194612) Preparation (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes incorporating this compound derivatives.

  • Lipid Film Formation: A mixture of lipids, including a this compound derivative and other phospholipids (B1166683) (e.g., phosphatidylcholine), is dissolved in an organic solvent such as chloroform (B151607) in a round-bottom flask.[17]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin, dry lipid film on the inner surface of the flask.[17]

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline) which can contain the molecule to be encapsulated. This process is typically performed above the phase transition temperature of the lipids.[13]

  • Vesicle Formation: The hydration step leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction and Unilamellar Vesicle Formation: To obtain smaller, unilamellar vesicles (LUVs or SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[13]

Calcium Phosphate Precipitation for Gene Transfection

This protocol is a standard method for forming calcium phosphate-DNA co-precipitates for transfecting mammalian cells in vitro.[10][11][18]

  • DNA-Calcium Chloride Solution Preparation: The DNA to be transfected is mixed with a solution of calcium chloride (e.g., 0.25 M).[10]

  • Phosphate Buffer Preparation: A buffered saline solution containing phosphate (e.g., 2X HEPES-buffered saline, pH 7.05) is prepared.[10]

  • Precipitate Formation: The DNA-calcium chloride solution is added dropwise to the phosphate buffer while gently mixing or bubbling. This initiates the formation of a fine, milky precipitate of calcium phosphate with the DNA incorporated.[11]

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 20-30 minutes) to allow the precipitate to mature.[18]

  • Application to Cells: The precipitate suspension is then added to cultured cells. The precipitates settle onto the cell surface and are subsequently taken up by the cells.[11]

Visualization of Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in the formation and cellular uptake of this compound liposomes and calcium phosphate precipitates.

Cholesterol_Phosphate_Liposome_Formation cluster_prep Preparation Lipids + this compound Lipids + this compound Dissolution Dissolution Lipids + this compound->Dissolution Organic Solvent Organic Solvent Organic Solvent->Dissolution Lipid Solution Lipid Solution Dissolution->Lipid Solution Evaporation Evaporation Lipid Solution->Evaporation Lipid Film Lipid Film Evaporation->Lipid Film Hydration Hydration Lipid Film->Hydration Aqueous Buffer + Payload Aqueous Buffer + Payload Aqueous Buffer + Payload->Hydration MLVs Multilamellar Vesicles Hydration->MLVs Sonication/Extrusion Sonication/Extrusion MLVs->Sonication/Extrusion This compound Liposome This compound Liposome Sonication/Extrusion->this compound Liposome

Caption: this compound Liposome Formation Workflow.

Calcium_Phosphate_Precipitation cluster_precip Precipitation DNA + CaCl2 Solution DNA + CaCl2 Solution Mixing Mixing DNA + CaCl2 Solution->Mixing Phosphate Buffer Phosphate Buffer Phosphate Buffer->Mixing Precipitate Formation Precipitate Formation Mixing->Precipitate Formation Incubation Incubation Precipitate Formation->Incubation CaP-DNA Precipitate CaP-DNA Precipitate Incubation->CaP-DNA Precipitate

Caption: Calcium Phosphate-DNA Co-Precipitation Workflow.

Cellular_Uptake_Comparison cluster_cp_liposome This compound Liposome cluster_cap_precipitate Calcium Phosphate Precipitate Liposome Liposome Cell_Membrane_L Cell Membrane Liposome->Cell_Membrane_L Interaction Endocytosis_L Endocytosis Cell_Membrane_L->Endocytosis_L Endosome_L Endosome Endocytosis_L->Endosome_L Payload_Release_L Payload Release Endosome_L->Payload_Release_L Endosomal Escape Cytosol_L Cytosol Payload_Release_L->Cytosol_L CaP_Precipitate CaP-DNA Precipitate Cell_Surface Cell Surface CaP_Precipitate->Cell_Surface Adhesion Endocytosis_P Endocytosis Cell_Surface->Endocytosis_P Endosome_P Endosome Endocytosis_P->Endosome_P Dissolution_P Acidic Dissolution Endosome_P->Dissolution_P DNA_Release_P DNA Release Dissolution_P->DNA_Release_P Cytosol_P Cytosol DNA_Release_P->Cytosol_P Nucleus Nucleus Cytosol_P->Nucleus Nuclear Import

Caption: Comparative Cellular Uptake Mechanisms.

Signaling Pathways and Cellular Fate

The interaction of these delivery systems with cells initiates distinct intracellular events.

Calcium Phosphate Precipitates: The primary mechanism of cellular uptake for calcium phosphate precipitates is endocytosis.[4][19][20] After adhering to the cell surface, the precipitates are internalized into endosomes.[21] The acidic environment of the late endosomes and lysosomes leads to the dissolution of the calcium phosphate, which is thought to increase the osmotic pressure within the vesicle, causing it to rupture and release the encapsulated cargo (e.g., DNA) into the cytoplasm.[20] For gene delivery applications, the released DNA must then be transported to the nucleus for transcription.[20]

This compound Liposomes: Liposomes, including those containing this compound, are also typically taken up by cells via endocytosis.[22][23][24] The specific endocytic pathway can be influenced by the liposome's size, charge, and surface modifications.[22][23] Once inside an endosome, the liposome must release its payload into the cytoplasm. This can occur through fusion with the endosomal membrane or destabilization of the endosome, a process that can be engineered by including pH-sensitive lipids in the liposome formulation.[25] The inclusion of this compound can contribute to the stability of the liposome in the extracellular environment and during circulation in vivo.[25]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cholesterol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cholesterol Phosphate, offering procedural, step-by-step guidance to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical splash goggles.Disposable, chemical-resistant gloves (e.g., nitrile).[1]Laboratory coat.[1][2]Use in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.[1]
Preparing Solutions Safety glasses with side shields or chemical splash goggles.Disposable, chemical-resistant gloves (e.g., nitrile).[1]Laboratory coat.[1]Not generally required if handled in a well-ventilated area or chemical fume hood.[1]

Hazard Identification and First Aid

This compound may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[2] The toxicological properties have not been exhaustively investigated, warranting careful handling.[1]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[1][2]

  • Eye Contact: Rinse opened eyes for several minutes under running water. Seek medical attention.[1][2]

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Seek medical attention.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic handling protocol is crucial for both personnel safety and experimental integrity.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that a calibrated analytical balance is available inside the fume hood.

    • Confirm that all required PPE is readily available and in good condition.

  • Handling the Solid Compound:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • When weighing the solid, do so within a chemical fume hood to control airborne particles.[1]

    • Handle the compound carefully to avoid the creation of dust.

  • Solution Preparation:

    • Work within a well-ventilated area or a chemical fume hood.[1]

    • Slowly add the this compound to the solvent to avoid splashing.

    • Ensure the container is tightly sealed after use.

Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials, including contaminated gloves, wipes, and empty containers, should be placed in a clearly labeled, sealed container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not empty into drains.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_procedure 3. Experimental Procedure cluster_cleanup 4. Cleanup & Disposal prep_area Prepare Clean Workspace (Fume Hood) check_ppe Inspect and Don PPE prep_area->check_ppe weigh Weigh Solid in Fume Hood check_ppe->weigh Proceed to handling prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment Use in experiment clean_spill Clean Spill Area experiment->clean_spill Post-experiment dispose Dispose of Waste in Labeled Container clean_spill->dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesterol phosphate
Reactant of Route 2
Cholesterol phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.